molecular formula C11H14ClNO B1499084 1-Phenylpiperidin-4-one hydrochloride CAS No. 6328-93-4

1-Phenylpiperidin-4-one hydrochloride

Cat. No.: B1499084
CAS No.: 6328-93-4
M. Wt: 211.69 g/mol
InChI Key: HJEBZLGYRSNAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpiperidin-4-one hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44020. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-phenylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10;/h1-5H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEBZLGYRSNAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657266
Record name 1-Phenylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6328-93-4
Record name 6328-93-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Phenylpiperidin-4-one hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 1-Phenylpiperidin-4-one Hydrochloride

Introduction

1-Phenylpiperidin-4-one, often encountered in its hydrochloride salt form for enhanced stability and solubility, is a pivotal heterocyclic organic compound.[1] Structurally, it is characterized by a piperidine ring with a phenyl group attached to the nitrogen atom and a ketone functional group at the 4-position.[1][2] This unique arrangement of functional groups makes it a highly versatile intermediate in synthetic organic chemistry.[3] Its significance is most pronounced in the pharmaceutical industry, where it serves as a crucial building block for a wide array of more complex molecules and active pharmaceutical ingredients (APIs).[2][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Molecular Structure and Identification

The foundational characteristics of 1-Phenylpiperidin-4-one are defined by its molecular structure and standard identifiers.

Nomenclature and Chemical Identifiers

A clear and unambiguous identification is critical for regulatory compliance and scientific communication. The key identifiers for the free base form are summarized below.

IdentifierValueSource
IUPAC Name 1-phenylpiperidin-4-one[5]
CAS Number 19125-34-9[2]
Molecular Formula C₁₁H₁₃NO[2][5]
Molecular Weight 175.23 g/mol [2][5]
InChIKey VPGLFNOKHAIGEC-UHFFFAOYSA-N[5]
SMILES C1CN(CCC1=O)C2=CC=CC=C2[5]
Structural Representation

The molecule's architecture, featuring a saturated heterocyclic amine and an aromatic substituent, dictates its chemical behavior.

Caption: 2D Chemical Structure of 1-Phenylpiperidin-4-one.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for the characterization, purification, and quality control of 1-Phenylpiperidin-4-one.

Physical Properties

The compound is typically a white to off-white crystalline solid under standard conditions.[1]

PropertyValue
Appearance White to off-white crystalline solid[1]
Melting Point 36.5-37.2 °C[2]
Boiling Point 312.9 °C at 760 mmHg[2]
Density 1.107 g/cm³[2]
Flash Point 124.1 °C[2]
Refractive Index 1.56[2]
Vapor Pressure 1.45 x 10⁻⁵ mmHg at 25°C[2]
Solubility

1-Phenylpiperidin-4-one exhibits limited solubility in water but is soluble in organic solvents such as ethanol and acetone.[1] The hydrochloride salt form is generally preferred for applications requiring aqueous solubility.

Spectroscopic Profile

Spectroscopic analysis provides confirmation of the molecular structure. While a comprehensive public database for the hydrochloride salt is sparse, the data for the free base (1-phenyl-4-piperidinone) is well-established.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would characteristically show signals for the aromatic protons of the phenyl group, typically in the range of δ 6.8-7.5 ppm. The aliphatic protons on the piperidine ring would appear as multiplets in the upfield region (δ 2.0-4.0 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is distinguished by the carbonyl carbon signal, which appears significantly downfield (around δ 208 ppm). Aromatic carbons resonate in the δ 115-150 ppm region, while the aliphatic carbons of the piperidine ring are found further upfield.[5]

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O (ketone) stretching vibration, typically observed around 1710-1720 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule (m/z = 175.23 for the free base).[5] Fragmentation patterns would likely involve the loss of fragments from the piperidine ring.

Synthesis and Chemical Reactivity

The synthesis of 1-Phenylpiperidin-4-one is a multi-step process, and its reactivity is centered around the ketone and the tertiary amine functionalities.

Synthetic Pathways

Various methods exist for the synthesis of piperidin-4-ones, with the Mannich reaction being a classical approach.[3] A more specific, multi-step synthesis for N-phenyl-4-piperidone has been detailed in patent literature, which involves the formation of an intermediate alcohol followed by oxidation.[6]

A representative synthetic workflow is outlined below:

Caption: A patented synthetic route to 1-Phenylpiperidin-4-one.[6]

Protocol: Synthesis of N-Phenyl-4-piperidone[6]

  • Step 1: Synthesis of N-phenyl-4-methyl-4-piperidinol. Aniline is dissolved in ether, and a catalyst (e.g., a composite metal oxide) is added. 3-Methyl-1,3,5-pentanetriol is added under stirring, and the mixture is heated to reflux. After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure to yield N-phenyl-4-methyl-4-piperidinol.[6]

  • Step 2: Demethylation to N-phenyl-4-piperidinol. The N-phenyl-4-methyl-4-piperidinol intermediate is subjected to a demethylation reaction, for instance, by heating with aluminum trichloride (AlCl₃) in ethanethiol.[6]

  • Step 3: Oxidation to N-phenyl-4-piperidone. The resulting N-phenyl-4-piperidinol is dissolved in a suitable solvent like toluene. An oxidizing agent, such as chromium trioxide (CrO₃), is added, and the mixture is heated (e.g., at 60°C) with stirring. Upon completion, the product is isolated via filtration, distillation, and recrystallization to afford pure N-phenyl-4-piperidone.[6]

Core Reactivity

The reactivity of 1-Phenylpiperidin-4-one is dominated by its ketone functional group, making it a valuable precursor for various 4-substituted piperidines.

Caption: Key reactions at the C4-ketone of 1-Phenylpiperidin-4-one.

  • Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-phenylpiperidin-4-ol, using standard reducing agents like sodium borohydride (NaBH₄).[7] This alcohol is itself a useful intermediate.

  • Reductive Amination: This is one of the most powerful transformations of this substrate. The ketone can react with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN) to yield a 4-amino-1-phenylpiperidine derivative. This reaction is fundamental to building molecular complexity for drug discovery.

  • Precursor to Fentanyl Analogs: Law enforcement and regulatory agencies have identified 4-piperidone derivatives as crucial precursors in the illicit synthesis of fentanyl and its analogs.[8] Specifically, N-substituted 4-piperidones are key starting materials in synthetic routes like the Siegfried method, which leads to N-phenethyl-4-piperidone (NPP) and subsequently to 4-anilino-N-phenethylpiperidine (ANPP), the immediate precursor to fentanyl.[8]

Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] 1-Phenylpiperidin-4-one serves as a key entry point to this chemical space.

  • Pharmaceutical Intermediate: It is a crucial intermediate for synthesizing a wide range of pharmaceutical compounds.[2] Its derivatives have been explored for various biological activities, including anticancer and anti-HIV properties.[3]

  • NPY1 Receptor Antagonists: The compound is used as a reagent in the preparation of dihydropyridine NPY1 (Neuropeptide Y receptor Y1) antagonists.[2] These antagonists are of significant interest for their potential therapeutic applications in treating conditions such as obesity, anxiety, and depression.[2]

  • Dopamine Receptor Ligands: The broader class of 4-phenylpiperidines has been extensively investigated as ligands for dopamine receptors, particularly the D2 receptor.[9] Modifications of this core structure have led to the discovery of compounds with unique pharmacological profiles, acting as "dopaminergic stabilizers" for potential use in neuropsychiatric disorders.[9]

  • CNS-Active Agents: The piperidine ring is a core component of many centrally acting agents, including the stimulant methylphenidate (Ritalin), which contains a piperidine moiety.[10] While not a direct precursor, 1-phenylpiperidin-4-one provides a foundational scaffold for creating analogs and novel compounds targeting the central nervous system.

Safety, Handling, and Regulatory Status

Proper handling and awareness of the regulatory landscape are paramount when working with this chemical.

Hazard Identification

According to aggregated GHS data, 1-phenyl-4-piperidinone may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

  • GHS Hazard Statements: H315, H319, H335.[5]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Recommended Handling and Storage
  • Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Avoid all personal contact, including inhalation of dust.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[13] Keep away from incompatible materials such as strong oxidizing agents.[14]

Regulatory Context

Due to the use of related 4-piperidone derivatives as precursors in the illicit manufacture of controlled substances like fentanyl, chemicals in this class are under scrutiny by regulatory bodies such as the U.S. Drug Enforcement Administration (DEA).[8] Researchers and chemical suppliers must be diligent in complying with all local and national regulations regarding the purchase, storage, and use of such precursors.

Conclusion

This compound is a compound of significant utility, bridging basic organic synthesis with advanced drug discovery. Its value lies in the reactivity of the C4-ketone, which allows for straightforward elaboration into a diverse range of 4-substituted piperidine derivatives. While its primary application is as a versatile intermediate in the synthesis of potential therapeutics targeting CNS disorders and metabolic conditions, its role as a regulated precursor chemical necessitates stringent adherence to safety and legal protocols. For the medicinal chemist and drug development professional, a thorough understanding of the properties and reactivity of this scaffold is essential for leveraging its full potential in the creation of novel chemical entities.

References

  • PubChem. (n.d.). 1-Phenyl-4-piperidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 19125-34-9, 1-N-PHENYL-PIPERIDIN-4-ONE. Retrieved from [Link]

  • Google Patents. (n.d.). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.
  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Federal Register. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

  • Singh, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-83. Retrieved from [Link]

  • PubChem. (n.d.). Mono(2-ethylhexyl) adipate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pontén, J., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 52(18), 5837-47. Retrieved from [Link]

Sources

1-Phenylpiperidin-4-one hydrochloride CAS number 6328-93-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Phenylpiperidin-4-one Hydrochloride (CAS 6328-93-4)

Foreword: A Molecule of Duality

In the landscape of medicinal chemistry and pharmaceutical development, few building blocks present the duality of opportunity and challenge as starkly as 1-phenylpiperidin-4-one and its hydrochloride salt. On one hand, its rigid scaffold and reactive ketone functionality make it an exceptionally valuable intermediate for synthesizing novel therapeutics targeting a range of CNS disorders. On the other, its utility as a precursor in the illicit synthesis of potent opioids like fentanyl has placed it and its parent structures under stringent regulatory control. This guide is designed for the professional researcher, scientist, and drug developer, offering a comprehensive technical overview that respects this duality. We will delve into its synthesis, reactivity, and applications while emphasizing the critical importance of regulatory compliance and safe handling.

Core Molecular Profile & Physicochemical Properties

This compound is the salt form of the parent free base, 1-phenylpiperidin-4-one. The hydrochloride form is generally preferred in laboratory settings for its improved stability and solubility in aqueous media compared to the free base. The core structure consists of a piperidine ring with a ketone at the 4-position and a phenyl group attached to the nitrogen atom. This N-phenyl substitution significantly influences the molecule's electronic properties and steric profile, differentiating it from other piperidone derivatives.

Table 1: Key Physicochemical & Identification Data

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 6328-93-4N/A
Parent CAS (Free Base) 19125-34-9[1]
Molecular Formula C₁₁H₁₄ClNOPubChem
Molecular Weight 211.69 g/mol PubChem
Parent MW (Free Base) 175.23 g/mol [1][2]
Appearance White to off-white crystalline solid[3]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and acetone (Free Base)[3]
Melting Point (Free Base) 36.5-37.2 °C[2]
Boiling Point (Free Base) 312.9 °C at 760 mmHg[2]
Density (Free Base) 1.107 g/cm³[2]
SMILES C1CN(CCC1=O)C2=CC=CC=C2.ClPubChem
InChI Key (Free Base) VPGLFNOKHAIGEC-UHFFFAOYSA-N[1]

Synthesis, Reactivity, and Mechanistic Insights

The synthesis of 1-phenylpiperidin-4-one is a foundational process, the efficiency of which is critical for downstream applications. While multiple routes exist, a common strategy involves a cyclization reaction. The reactivity of the final product is dominated by the ketone at the C4 position, which serves as a versatile handle for further chemical modification.

Representative Synthesis Pathway

A plausible synthetic route involves the reaction of aniline with suitable precursors that can form the piperidone ring. One patented method involves the reaction of aniline with 3-methyl-1,3,5-pentanetriol in the presence of a catalyst to form an intermediate, which is then demethylated and oxidized to yield the final product.[4] The final step to obtain the hydrochloride salt is a straightforward acid-base reaction.

G cluster_0 Step 1: Cyclization & Intermediate Formation cluster_1 Step 2: Demethylation & Oxidation cluster_2 Step 3: Salt Formation Aniline Aniline Intermediate1 N-Phenyl-4-methyl-4-piperidinol Aniline->Intermediate1 Catalyst, Ether, Reflux Pentanetriol 3-Methyl-1,3,5-pentanetriol Pentanetriol->Intermediate1 Intermediate2 N-Phenyl-4-piperidinol Intermediate1->Intermediate2 AlCl3, Ethanethiol FinalProduct_FreeBase 1-Phenylpiperidin-4-one (Free Base) Intermediate2->FinalProduct_FreeBase CrO3, Toluene FinalProduct_HCl 1-Phenylpiperidin-4-one HCl FinalProduct_FreeBase->FinalProduct_HCl HCl HCl (in solvent) HCl->FinalProduct_HCl G Piperidone 1-Phenylpiperidin-4-one AP 4-Anilinopiperidine (4-AP) (List I Precursor) Piperidone->AP Reductive Amination (e.g., with Aniline) Fentanyl Fentanyl (Schedule II Controlled Substance) AP->Fentanyl Acylation (e.g., with Propionyl Chloride)

Caption: Simplified role of the piperidone core in fentanyl synthesis.

Analytical & Quality Control Protocols

Ensuring the identity, purity, and quality of this compound is paramount for any research or development application. A multi-technique approach is standard.

Standard Analytical Workflow

A typical workflow involves initial identification by spectroscopy, followed by purity assessment using chromatography.

G Sample Incoming Material: 1-Phenylpiperidin-4-one HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Identity MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS Identity HPLC HPLC-UV Purity Assay Sample->HPLC Purity FTIR FT-IR Spectroscopy Sample->FTIR Identity Result Certificate of Analysis (Identity & Purity Confirmed) NMR->Result MS->Result HPLC->Result FTIR->Result

Caption: Standard analytical workflow for quality control.

Experimental Protocol: Purity Determination by HPLC-UV

This protocol describes a self-validating method for assessing the purity of a sample. The causality is built-in: the use of a gradient elution ensures that impurities with a wide range of polarities are separated, and UV detection is ideal due to the phenyl group's strong chromophore.

Objective: To determine the purity of 1-Phenylpiperidin-4-one HCl by percentage area.

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • 1-Phenylpiperidin-4-one HCl reference standard and sample lot.

Procedure:

  • Preparation:

    • Prepare mobile phases and degas thoroughly.

    • Accurately weigh and dissolve the sample in the diluent to a final concentration of ~1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B (linear gradient)

      • 15-17 min: 90% B (hold)

      • 17-18 min: 90% to 10% B (return to initial)

      • 18-22 min: 10% B (re-equilibration)

  • Analysis:

    • Inject a blank (diluent) to establish a baseline.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

  • Calculation:

    • Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Expected Outcome: A sharp, primary peak corresponding to 1-phenylpiperidin-4-one, with any impurities appearing as smaller, well-resolved peaks. A purity value ≥98% is typical for research-grade material.

Regulatory Status, Safety, and Handling

This section is of critical importance. The utility of this chemical in illicit synthesis has resulted in significant regulatory oversight. Non-compliance carries severe legal and professional consequences.

Regulatory Control

The parent molecule, 4-piperidone , and key derivatives like 4-anilinopiperidine (4-AP) are designated as List I Chemicals by the U.S. Drug Enforcement Administration (DEA). [5][6]This means that any facility wishing to handle these chemicals must:

  • Be registered with the DEA.

  • Maintain meticulous records of all transactions, synthesis, and disposal.

  • Implement stringent security measures to prevent theft or diversion. [6]* Report any suspicious orders or disappearances to the DEA.

While 1-phenylpiperidin-4-one itself may not be explicitly named on all lists, its direct relationship to controlled 4-piperidone means it is treated with the same level of scrutiny. Always verify the current regulatory status with local and federal authorities before procurement or synthesis.

Hazard Identification & Safe Handling

Based on aggregated GHS data for the parent compound, 1-phenylpiperidin-4-one is associated with the following hazards:

Table 2: GHS Hazard Summary

Hazard CodeDescriptionClass
H315Causes skin irritationSkin Irritant, Category 2
H319Causes serious eye irritationEye Irritant, Category 2A
H335May cause respiratory irritationSTOT SE, Category 3

(Source: Aggregated from ECHA C&L Inventory reports)[1]

Protocol: Safe Laboratory Handling

Objective: To outline a standard operating procedure (SOP) for the safe handling of 1-Phenylpiperidin-4-one HCl to minimize exposure and ensure laboratory safety.

  • Engineering Controls:

    • Always handle the solid material and prepare solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors. [7]2. Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield. [7][8] * Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears before use and change them frequently. [7] * Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned. [7]3. Handling Practices:

    • Avoid all personal contact, including inhalation and skin contact. [9] * Do not eat, drink, or smoke in the laboratory area. [8] * Use spatulas and weighing papers to handle the solid. Avoid creating dust.

    • Keep containers tightly sealed when not in use. [9]4. Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. [7][9] * Store in a locked cabinet or a secure, access-controlled area to comply with regulations regarding controlled substance precursors.

  • Spill & Disposal:

    • Spill: For small spills, carefully sweep up the solid material (avoiding dust), place it in a sealed container, and clean the area with soap and water.

    • Disposal: Dispose of waste material and empty containers in accordance with all federal, state, and local regulations for chemical waste. This may require disposal as hazardous waste.

References

  • 1-N-PHENYL-PIPERIDIN-4-ONE | lookchem . LookChem. [Link]

  • 1-Phenyl-4-piperidinone | C11H13NO | CID 413009 . PubChem, National Library of Medicine. [Link]

  • Designation of 4-Piperidone as a List I Chemical . Federal Register. [Link]

  • 4-Anilinopiperidine | C11H16N2 | CID 89982 . PubChem, National Library of Medicine. [Link]

  • 4-Piperidone - Wikipedia . Wikipedia. [Link]

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals . Federal Register. [Link]

  • Synthesis method of intermediate N-phenyl-4-piperidone (CN110483376B).
  • 1-Phenylpiperidine | CAS#:4096-20-2 | Chemsrc . Chemsrc.com. [Link]

Sources

Introduction: The Central Role of 1-Phenylpiperidin-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Phenylpiperidin-4-one Hydrochloride

1-Phenylpiperidin-4-one is a critical heterocyclic ketone that serves as a foundational building block in modern drug discovery and development.[1][2][3] Its rigid piperidine scaffold, substituted with a phenyl group on the nitrogen atom, is a key pharmacophore found in a multitude of biologically active molecules. This intermediate is particularly renowned for its role in the synthesis of potent analgesics, most notably fentanyl and its analogues.[4] Beyond analgesics, the 1-phenylpiperidin-4-one core is integral to the development of dopamine receptor ligands and other central nervous system (CNS) agents, making it a molecule of high interest to medicinal chemists and pharmaceutical scientists.[3][5]

This guide provides an in-depth exploration of the primary synthetic mechanisms for obtaining 1-Phenylpiperidin-4-one. It is designed for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices, the validation inherent in robust protocols, and the authoritative grounding of these methods in established chemical literature.

Core Synthesis Mechanisms: A Comparative Analysis

The construction of the 1-Phenylpiperidin-4-one scaffold can be approached through several strategic pathways. The choice of method often depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions. We will explore two principal and mechanistically distinct approaches: the classical Dieckmann Condensation for ring formation and the modern Palladium-Catalyzed Buchwald-Hartwig Amination for C-N bond formation.

The Dieckmann Condensation Route: A Classic Ring-Closing Strategy

The Dieckmann condensation is a robust and time-honored method for synthesizing 4-piperidones.[6][7] This pathway involves an intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation. The overall strategy builds the heterocyclic ring from acyclic precursors.

Mechanistic Rationale:

The synthesis begins with the double Michael addition of aniline to two equivalents of an acrylic ester (e.g., methyl acrylate). This reaction constructs the key acyclic diester intermediate, N,N-bis(2-carbomethoxyethyl)aniline. The core of the synthesis is the subsequent intramolecular Dieckmann condensation, a base-catalyzed cyclization where an enolate formed at one α-carbon attacks the carbonyl of the other ester group, forming a five-membered ring intermediate which rearranges to a six-membered cyclic β-keto ester.[8] This step is the critical ring-forming event. The final steps involve acidic hydrolysis of the ester and subsequent decarboxylation to yield the target ketone.

G cluster_0 Dieckmann Condensation Pathway A Aniline + 2x Methyl Acrylate B N,N-bis(2-carbomethoxyethyl)aniline (Diester Intermediate) A->B Michael Addition C Cyclic β-Keto Ester B->C Dieckmann Condensation (Base, e.g., NaOEt) D 1-Phenylpiperidin-4-one C->D Hydrolysis & Decarboxylation (Acid, Heat)

Figure 1: High-level workflow of the Dieckmann condensation route.

Causality in Experimental Design:

  • Base Selection: A strong, non-nucleophilic base such as sodium ethoxide or sodium hydride is crucial for the Dieckmann condensation. It must be capable of deprotonating the α-carbon to form the reactive enolate without causing significant saponification (hydrolysis) of the ester groups, which would be a competing side reaction.

  • Reaction Conditions: The cyclization is often performed under anhydrous conditions to prevent quenching of the base and enolate. The subsequent hydrolysis and decarboxylation step requires strong acid and heat to efficiently remove the ester group and generate the final ketone.

Experimental Protocol: Dieckmann Condensation Synthesis

  • Step 1: Formation of the Diester Intermediate. To a solution of aniline in a suitable solvent like methanol, add two equivalents of methyl acrylate. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude diester.

  • Step 2: Dieckmann Cyclization. The crude diester is dissolved in an anhydrous solvent such as toluene. A strong base, like sodium ethoxide, is added portion-wise while maintaining the temperature. The mixture is heated to reflux for several hours until the cyclization is complete.[8]

  • Step 3: Hydrolysis and Decarboxylation. After cooling, the reaction mixture is carefully quenched with a strong acid (e.g., concentrated HCl). The mixture is then heated to reflux to facilitate both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.[8]

  • Step 4: Workup and Purification. The reaction mixture is cooled, and the pH is adjusted to be basic (pH 8-12) with an aqueous base like sodium carbonate.[9] The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to afford pure 1-Phenylpiperidin-4-one.

ParameterCondition/ReagentPurposeTypical Yield
Starting Materials Aniline, Methyl AcrylateBuilding blocks for the acyclic precursor-
Cyclization Base Sodium Ethoxide (NaOEt)Promotes intramolecular condensation70-80% (for cyclization step)[8]
Hydrolysis Concentrated HCl, RefluxRemoves the carbomethoxy group-
Solvents Toluene, Methanol, DichloromethaneReaction medium and extraction-

Table 1: Summary of reaction parameters for the Dieckmann condensation route.

The Buchwald-Hartwig Amination: A Modern C-N Coupling Approach

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[10] This method provides a more direct route to 1-Phenylpiperidin-4-one by forming the critical aniline C-N bond in a single, highly efficient step.

Mechanistic Rationale:

This synthesis involves the coupling of an aryl halide (or triflate), such as bromobenzene, with 4-piperidone. The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine (4-piperidone) to form a palladium-amido complex, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[10][11]

G cluster_0 Buchwald-Hartwig Catalytic Cycle center Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X L_n Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amido Ar-Pd(II)-NR'R'' L_n PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation (+ HNR'R'', - HX) PdII_Amido->Pd0 Reductive Elimination (Ar-NR'R'')

Figure 2: The catalytic cycle of the Buchwald-Hartwig amination.

Causality in Experimental Design:

  • Catalyst System: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the phosphine ligand is paramount. Sterically hindered and electron-rich ligands (e.g., X-Phos, S-Phos) are often required to promote the reductive elimination step, which is frequently the rate-limiting step of the cycle.[11]

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) is necessary to deprotonate the piperidone nitrogen, allowing it to coordinate to the palladium center.[11][12] The choice of base can significantly impact reaction efficiency and must be compatible with the substrates and catalyst system.

  • Substrate Protection: In some cases, the ketone of 4-piperidone may need to be protected (e.g., as a ketal) to prevent side reactions, although many modern catalyst systems show high functional group tolerance. Alternatively, using a precursor like N-Boc-4-piperidone allows for amination followed by deprotection.[13][14]

Experimental Protocol: Buchwald-Hartwig Amination

  • Step 1: Reaction Setup. To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., X-Phos), and the base (e.g., KOt-Bu).

  • Step 2: Addition of Reagents. Add 4-piperidone hydrochloride, the aryl halide (e.g., bromobenzene), and an anhydrous solvent (e.g., toluene or dioxane).

  • Step 3: Reaction. The mixture is heated (often with microwave irradiation to accelerate the reaction) until the starting material is consumed, as monitored by TLC or LC-MS.[11]

  • Step 4: Workup and Purification. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 1-Phenylpiperidin-4-one.

ParameterCondition/ReagentPurposeTypical Yield
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Palladium source for the catalytic cycle>80%[11]
Ligand X-Phos, S-Phos, or other bulky phosphinesStabilizes catalyst, promotes key steps-
Base KOt-Bu, NaOt-Bu, LiHMDSDeprotonates the piperidone nitrogen-
Reactants 4-Piperidone, BromobenzeneCoupling partners-
Solvent Toluene, Dioxane (anhydrous)Anhydrous reaction medium-

Table 2: Summary of reaction parameters for the Buchwald-Hartwig amination.

Final Step: Hydrochloride Salt Formation

For improved stability, handling, and solubility in aqueous media, the synthesized 1-Phenylpiperidin-4-one free base is typically converted to its hydrochloride salt.

Mechanism:

This is a straightforward acid-base reaction. The lone pair of electrons on the piperidine nitrogen acts as a base, accepting a proton from hydrogen chloride to form the corresponding ammonium salt.

Protocol:

  • Dissolve the purified 1-Phenylpiperidin-4-one free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., 4M HCl in dioxane) or bubble anhydrous HCl gas through the solution.[13]

  • The this compound will precipitate out of the solution.

  • The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.[9]

Conclusion

The synthesis of this compound can be effectively achieved through multiple strategic pathways. The classical Dieckmann condensation provides a reliable method for constructing the piperidone ring from acyclic precursors, while the modern Buchwald-Hartwig amination offers a highly efficient and direct method for forming the key aryl-amine bond. The choice between these methods will be guided by the specific needs of the research or development program, including scale, cost, and available starting materials. Understanding the underlying mechanisms and the rationale for specific experimental conditions is essential for optimizing these syntheses and successfully applying this versatile intermediate in the field of drug discovery.

References

  • Source: Google Patents (CN110483376B)
  • Title: Optimized Synthesis of 4-Piperidone Source: Scribd URL: [Link]

  • Source: Google Patents (CN113603630B)
  • Title: Theoretical Synthesis of 4-Piperidone/Piperidine Source: Sciencemadness Discussion Board URL: [Link]

  • Title: Piperidin-4-one: the potential pharmacophore Source: PubMed URL: [Link]

  • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives Source: Chemical Review and Letters URL: [Link]

  • Title: Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone Source: ResearchGate (PDF) URL: [Link]

  • Title: Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... Source: PubMed URL: [Link]

  • Title: Fentanyl Synthesis Using N-BOC-4-Piperidinone Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: N-Phenethyl-4-piperidinone Source: Wikipedia URL: [Link]

  • Title: Cas 19125-34-9,1-N-PHENYL-PIPERIDIN-4-ONE Source: LookChem URL: [Link]

  • Source: Google Patents (CN102249986A)
  • Title: Piperidine Synthesis Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: 1-Phenyl-4-piperidinone Source: PubChem URL: [Link]

  • Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs...An Overview of Buchwald Hartwig Amination... Source: ResearchGate URL: [Link]

  • Title: 1-Phenylpiperidin-4-ol Source: PubChem URL: [Link]

  • Title: Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones Source: Journal of the Chemical Society C URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: ACS Publications - Organic Letters URL: [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: N-alkylation of 4-piperidone Source: Sciencemadness Discussion Board URL: [Link]

Sources

A Spectroscopic Guide to 1-Phenylpiperidin-4-one Hydrochloride: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectral data for 1-phenylpiperidin-4-one hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the causality behind experimental observations and adhering to principles of scientific integrity, this guide serves as a practical resource for the characterization and utilization of this important molecule.

Introduction: The Significance of this compound

1-Phenylpiperidin-4-one and its derivatives are pivotal structural motifs in medicinal chemistry. The piperidine ring is a prevalent feature in many natural products and synthetic drugs, exhibiting a wide range of biological activities.[2] The introduction of a phenyl group on the nitrogen atom and a ketone at the 4-position creates a versatile scaffold for the development of novel therapeutic agents. The hydrochloride salt form of this compound enhances its stability and solubility, particularly in aqueous media, which is often advantageous for pharmaceutical applications.[3]

A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the successful development of downstream applications. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a detailed interpretation of the key features and their structural implications.

Molecular Structure and Conformation

This compound possesses a piperidine ring, which typically adopts a chair conformation to minimize steric strain. The phenyl group is attached to the nitrogen atom, and a carbonyl group is situated at the C4 position. The hydrochloride salt exists due to the protonation of the basic piperidine nitrogen.

cluster_molecule This compound N1 N⁺-H C2 C N1->C2 C_phenyl N1->C_phenyl Phenyl H_plus H_plus C3 C C2->C3 C4 C=O C3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 Cl_minus Cl⁻ M [C₁₁H₁₃NO]⁺˙ m/z = 175 F1 [C₁₀H₁₀NO]⁺ m/z = 159 M->F1 - CH₄ F2 [C₆H₅N]⁺˙ m/z = 91 M->F2 - C₅H₈O F3 [C₅H₈NO]⁺ m/z = 98 M->F3 - C₆H₅

Caption: Plausible mass fragmentation pathway for 1-phenylpiperidin-4-one.

Interpretation:

  • Molecular Ion Peak: The peak corresponding to the molecular weight of the free base (175 g/mol ) should be observed.

  • Key Fragments: Fragmentation of the piperidine ring and loss of the phenyl group are expected to be prominent fragmentation pathways, leading to characteristic fragment ions.

Experimental Protocols

The acquisition of high-quality spectral data is crucial for accurate structural elucidation. The following are generalized experimental protocols for obtaining NMR, IR, and MS data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using standard parameters. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.

  • Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak. [4]

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids). For the hydrochloride salt, the KBr pellet method is common.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrument: A mass spectrometer capable of providing accurate mass measurements.

  • Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application in pharmaceutical research and development. This guide has provided a comprehensive overview of the expected NMR, IR, and MS spectral data, along with their interpretation and standard experimental protocols. By understanding the key spectral features and the influence of the hydrochloride salt formation, researchers can confidently identify and assess the purity of this important synthetic intermediate.

References

  • LookChem. Cas 19125-34-9, 1-N-PHENYL-PIPERIDIN-4-ONE. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • The Royal Society of Chemistry. Supporting Information for.... [Link]

  • Google Patents.
  • MDPI. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • PubChem. 1-Phenyl-4-piperidinone. [Link]

  • PubChem. 1-Phenylpiperidin-4-ol. [Link]

  • ResearchGate. Mass fragmentation pattern for complexes 1-4. [Link]

  • PubChem. 4-Piperidone hydrochloride. [Link]

  • SpectraBase. 1-Chlorocarbonyl-4-piperidinopiperidine - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Wikipedia. Methylphenidate. [Link]

  • Macedonian Pharmaceutical Bulletin. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. [Link]

  • NIST WebBook. 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Phenylpiperidin-4-one and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the physical properties of 1-Phenylpiperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing that this compound is frequently utilized and handled in its hydrochloride salt form for improved solubility and stability, this document will address both the free base and its corresponding salt. We will delve into the core physicochemical characteristics, the analytical methodologies for their determination, and the interpretation of spectral data, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

1-Phenylpiperidin-4-one is a derivative of piperidine featuring a phenyl group attached to the nitrogen atom and a ketone at the 4-position of the piperidine ring. This structure is a valuable scaffold in medicinal chemistry. The conversion of the tertiary amine of the piperidine ring into a hydrochloride salt is a common practice in pharmaceutical development. This transformation significantly alters the compound's physical properties, most notably its melting point and solubility, which are critical parameters for handling, formulation, and biological assays.

The primary challenge in characterizing 1-Phenylpiperidin-4-one hydrochloride is the prevalence of publicly available data for its free base form (CAS 19125-34-9). This guide will consolidate the known data for the free base and provide expert analysis on the expected properties of the hydrochloride salt, grounded in fundamental chemical principles.

Core Physical and Chemical Properties

A comparative summary of the key physical properties for both the free base and its hydrochloride salt is presented below. Properties for the hydrochloride salt are based on theoretical calculations and expected physicochemical changes upon salt formation.

Property1-Phenylpiperidin-4-one (Free Base)1-Phenylpiperidin-4-one HCl (Salt)Source(s)
Synonyms N-Phenyl-4-piperidone, 1-Phenyl-4-piperidoneN/A[1][2]
Appearance White to off-white crystalline solidExpected to be a crystalline solid[1][3]
CAS Number 19125-34-9Not explicitly available in searched sources[1][4]
Molecular Formula C₁₁H₁₃NOC₁₁H₁₄ClNO[1][4]
Molecular Weight 175.23 g/mol 211.69 g/mol (Calculated)[1][4]
Melting Point 36.5 - 37.2 °CSignificantly higher than the free base[1][2]
Boiling Point 312.9 °C at 760 mmHgDecomposes at high temperatures[1][2]
Density 1.107 g/cm³Higher than the free base[2]
Aqueous Solubility LimitedExpected to have significantly higher solubility[3]
Organic Solvents Soluble in ethanol and acetoneVaries; may be soluble in polar protic solvents[3]
Causality Behind Property Differences: Free Base vs. Hydrochloride Salt

The pronounced differences in physical properties arise from the conversion of a neutral tertiary amine to a quaternary ammonium salt.

  • Melting Point: The free base is a neutral molecule held in its crystal lattice by relatively weak van der Waals forces and dipole-dipole interactions, resulting in a low melting point. The hydrochloride salt is an ionic compound. The strong electrostatic interactions (ionic bonds) between the protonated piperidinium cation and the chloride anion require substantially more thermal energy to overcome, leading to a much higher melting point.

  • Solubility: The free base has limited aqueous solubility due to the dominance of its nonpolar phenyl and piperidine rings. Upon forming the hydrochloride salt, the molecule becomes ionic. The charged nature of the salt allows for strong ion-dipole interactions with polar water molecules, dramatically increasing its aqueous solubility, a principle widely exploited in drug formulation.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of 1-Phenylpiperidin-4-one and its salt. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution.

  • ¹H NMR: The proton NMR spectrum of the free base will show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the piperidine ring. Upon protonation to form the hydrochloride salt, the protons on the carbons adjacent to the nitrogen (positions 2 and 6) will experience a significant downfield shift due to the deshielding effect of the newly formed positive charge on the nitrogen atom.

  • ¹³C NMR: Similarly, in the carbon NMR spectrum, the carbon atoms adjacent to the nitrogen (C2 and C6) in the hydrochloride salt will be shifted downfield compared to the free base. The carbonyl carbon (C4) and the phenyl carbons will show less significant changes. PubChem indicates the availability of a ¹³C NMR spectrum for the free base.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Free Base: The spectrum is characterized by a strong absorption band corresponding to the C=O (ketone) stretch, typically around 1710-1720 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

  • Hydrochloride Salt: In addition to the ketone stretch, the IR spectrum of the hydrochloride salt will feature a very broad and strong absorption band in the range of 2400-2700 cm⁻¹. This is a hallmark of the N⁺-H stretch of a tertiary amine salt, providing definitive evidence of salt formation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • When analyzed by techniques like electrospray ionization (ESI), both the free base and the hydrochloride salt will produce a protonated molecular ion [M+H]⁺ at an m/z value corresponding to the mass of the free base plus a proton (approx. 176.1 amu). The hydrochloride salt will dissociate in the ESI source, and the chloride ion is typically not observed in positive ion mode.

Experimental Workflows and Protocols

The following section details standardized protocols for the determination of the key physical properties discussed.

General Characterization Workflow

The logical flow for characterizing a new batch of 1-Phenylpiperidin-4-one or its hydrochloride salt is outlined below. This process ensures identity, purity, and consistency.

G cluster_0 Initial Steps cluster_1 Physical Property Determination cluster_2 Spectroscopic Confirmation cluster_3 Final Analysis A Receive/Synthesize Sample B Visual Inspection (Color, Form) A->B C Melting Point Analysis (Capillary Method) B->C D Solubility Assessment (Aqueous & Organic) B->D E NMR Spectroscopy (¹H, ¹³C) D->E F IR Spectroscopy (FT-IR) D->F G Mass Spectrometry (LC-MS/ESI) D->G H Data Compilation & Structural Verification G->H I Purity Assessment (e.g., HPLC, NMR integration) H->I

Caption: Workflow for Physicochemical Characterization.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes a standard, self-validating method for determining the melting range of a solid crystalline compound.

  • Calibration: Before analysis, verify the performance of the melting point apparatus using certified reference standards (e.g., benzophenone, caffeine) with known melting points. The instrument must be calibrated if the observed values deviate from the certified ranges.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.

  • Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (e.g., 10-15 °C/min) to approximately 20 °C below the expected melting point.

  • Fine Measurement: Decrease the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2. A narrow range (< 2 °C) indicates high purity.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: NMR Sample Preparation and Analysis

This protocol ensures high-quality data for structural elucidation.

  • Solvent Selection:

    • For Free Base: Use deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).

    • For Hydrochloride Salt: Use deuterated methanol (CD₃OD) or deuterated water (D₂O), as the salt is often insoluble in less polar solvents like CDCl₃.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Tune and shim the spectrometer probe to the specific sample to achieve optimal magnetic field homogeneity.

    • Acquire a standard ¹H spectrum.

    • Acquire a ¹³C spectrum. For enhanced sensitivity, techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (FID) with Fourier transformation. Phase and baseline correct the spectrum. Integrate the ¹H signals and reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Safety and Handling

Based on aggregated GHS information for the free base, 1-Phenylpiperidin-4-one may cause skin irritation, serious eye irritation, and respiratory irritation.[4]

  • Hazard Statements (H-phrases): H315, H319, H335.[4]

  • Precautionary Statements (P-phrases): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Expert Insight: The hydrochloride salt should be handled with the same level of caution. As a fine powder, it poses a significant inhalation risk. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

1-Phenylpiperidin-4-one is a foundational building block in pharmaceutical synthesis. While most available physical data pertains to the free base, a clear understanding of fundamental chemical principles allows for a robust estimation of the properties of its more pharmaceutically relevant hydrochloride salt. The salt form exhibits a significantly higher melting point and enhanced aqueous solubility due to its ionic character. The analytical workflows and spectroscopic signatures detailed in this guide provide researchers with the necessary tools to accurately identify, characterize, and handle both forms of this important compound, ensuring scientific integrity and advancing drug development efforts.

References

  • LookChem. Cas 19125-34-9,1-N-PHENYL-PIPERIDIN-4-ONE. [Link]

  • National Center for Biotechnology Information. 1-Phenylpiperidin-4-ol. PubChem Compound Summary for CID 2737154. [Link]

  • National Center for Biotechnology Information. 4-Anilinopiperidine. PubChem Compound Summary for CID 89982. [Link]

  • National Center for Biotechnology Information. 1-Phenyl-4-piperidinone. PubChem Compound Summary for CID 413009. [Link]

Sources

An In-depth Technical Guide to the Stability of 1-Phenylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core of Stability

In the realm of pharmaceutical development and chemical research, the stability of a molecule is not merely a matter of shelf life; it is a cornerstone of safety, efficacy, and reproducibility. 1-Phenylpiperidin-4-one hydrochloride, a key intermediate and structural motif in medicinal chemistry, presents its own unique stability challenges.[1] This guide moves beyond a simple recitation of facts, offering a deep dive into the chemical behavior of this compound under various stress conditions. We will explore the "why" behind the experimental designs, enabling you to not only follow protocols but to troubleshoot and adapt them to your specific needs. Our focus is on building a robust understanding of the molecule's potential degradation pathways and establishing a self-validating system for its stability assessment.

Physicochemical Properties and Handling

This compound (C₁₁H₁₄ClNO) is a crystalline solid with a molecular weight of 211.69 g/mol .[2] As a hydrochloride salt, it exhibits improved solubility in aqueous media compared to its free base form.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number6328-93-4Ambeed[2]
Molecular FormulaC₁₁H₁₄ClNOAmbeed[2]
Molecular Weight211.69 g/mol Ambeed[2]

Standard handling procedures should include the use of personal protective equipment, as compounds of this class can be harmful if swallowed, cause skin irritation, and serious eye irritation.[3]

Recommended Storage Conditions: For long-term stability, it is advisable to store this compound in a well-ventilated place with the container tightly closed.[4] While specific temperature recommendations can vary by supplier, storage at low temperatures, such as -20°C, is often suggested for aldehydes and ketones to minimize degradation.[5]

Potential Degradation Pathways: A Mechanistic Perspective

The chemical structure of this compound, featuring a piperidine ring, a ketone, and a phenyl group, suggests several potential degradation pathways under stress conditions. While specific studies on this molecule are not extensively documented, we can infer likely mechanisms based on the chemistry of related piperidine derivatives.[6][7]

Oxidative Degradation

The piperidine ring is susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen (α-carbons).[7] The presence of atmospheric oxygen or oxidizing agents can initiate radical-based H-abstraction. This can lead to the formation of various oxidation products. Studies on the atmospheric degradation of piperidine have shown that H-abstraction can lead to the formation of imines (e.g., 2,3,4,5-tetrahydropyridine) and ring-opened products.[6] For 1-Phenylpiperidin-4-one, oxidation could potentially lead to the formation of hydroxylated species or even ring cleavage under harsh conditions.

Hydrolytic Degradation

As a hydrochloride salt, this compound is generally stable in acidic conditions. However, under neutral or basic conditions, the free base can be liberated, which may be more susceptible to other degradation pathways. While the core structure is not prone to simple hydrolysis, extreme pH and temperature could potentially catalyze ring-opening or other rearrangements, a common degradation pathway for many pharmaceuticals.[8]

Photodegradation

The presence of a phenyl group introduces a chromophore that can absorb UV light. This absorption of energy can lead to the formation of excited states, which may then undergo various photochemical reactions, including oxidation or rearrangement.

Thermal Degradation

At elevated temperatures, molecules can gain sufficient energy to overcome activation barriers for various reactions. For this compound, this could involve decomposition, polymerization, or rearrangement. The melting point of related compounds has been noted with decomposition, indicating thermal instability at higher temperatures.[9]

Diagram 1: Potential Degradation Pathways

G A This compound B Oxidative Stress (e.g., H2O2, light, air) A->B Leads to C Hydrolytic Stress (Acid, Base, Neutral) A->C Leads to D Thermal Stress (Heat) A->D Leads to E Photolytic Stress (UV/Vis Light) A->E Leads to F Oxidized Products (e.g., Hydroxylated species, Imines, Ring-opened products) B->F G Hydrolysis Products (Potential for ring opening under extreme conditions) C->G H Thermal Degradants (Decomposition, Polymers) D->H I Photodegradants (Rearrangement products) E->I

Caption: Potential degradation pathways for this compound under various stress conditions.

Designing a Robust Stability-Indicating Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. A crucial aspect of such a method is its ability to separate the parent compound from its degradation products and any potential impurities.[10]

Forced Degradation Studies: Probing for Instability

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[11][12] By subjecting the compound to harsher conditions than it would typically encounter, we can accelerate its degradation and generate the very impurities and degradants the analytical method needs to be able to resolve.

Experimental Protocol: Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate the mixture at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1N NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate the mixture at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1N HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a hot air oven at 105°C for 48 hours.

    • After exposure, dissolve the solid in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of the compound (approximately 100 µg/mL in mobile phase) to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

    • A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Diagram 2: Forced Degradation Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A 1-Phenylpiperidin-4-one HCl Stock Solution (1 mg/mL) B Acid Hydrolysis (1N HCl, 80°C) A->B C Base Hydrolysis (1N NaOH, 80°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (Solid, 105°C) A->E F Photolytic Stress (UV/Vis Light) A->F G Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC Analysis G->H I Peak Purity & Mass Balance Assessment H->I

Caption: Workflow for conducting forced degradation studies on this compound.

Analytical Method Development: The Power of Separation

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse for stability testing. For more detailed structural elucidation of degradation products, Mass Spectrometry (MS) detection is invaluable.

Table 2: Starting Parameters for HPLC Method Development

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolThe acidic modifier helps in achieving good peak shape for the amine. Gradient elution will be necessary to resolve polar and non-polar degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe phenyl group provides strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
Column Temperature 30°CProvides reproducible retention times.
Injection Volume 10 µLA typical injection volume.

The goal is to achieve a chromatographic separation where the main peak of this compound is well-resolved from all degradation product peaks, with a resolution of greater than 1.5.

Synthesis and Potential Impurities

Understanding the synthesis of this compound is crucial as process-related impurities can impact its stability. A common synthetic route involves the Mannich reaction, where an amine, a ketone, and an aldehyde are condensed.[13] For instance, the condensation of aniline, formaldehyde, and a suitable ketone can yield the piperidin-4-one ring system.

Impurities can arise from starting materials, by-products, or subsequent degradation of the final product. It is essential for the stability-indicating method to also be able to separate these process-related impurities.

Conclusion: A Proactive Approach to Stability

The stability of this compound is a critical parameter that dictates its suitability for its intended application. A thorough understanding of its potential degradation pathways, coupled with the development of a robust, validated stability-indicating analytical method, is not just a regulatory requirement but a scientific necessity. By employing forced degradation studies, researchers can proactively identify potential stability issues and develop appropriate storage and handling protocols. This in-depth approach ensures the quality, safety, and efficacy of products derived from this important chemical intermediate.

References

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.
  • This compound. Ambeed.
  • 1-Phenylpiperidin-4-amine. Apollo Scientific.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • SAFETY D
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • Chemometric Assisted Development and Validation of a Stability-indicating LC Method for Determination of Related Substances in Haloperidol Decanoate Injection.
  • Piperidin-4-one: the potential pharmacophore. PubMed.
  • The Stability Study of a Novel Phenylpiperazine Deriv
  • Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. PubMed Central.
  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Deriv
  • An efficient synthesis of some substituted piperidin-4-one thiosemicarbazone derivatives as potential anticonvulsant under microwave irradi
  • Safety D
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • 1-aroylalkyl derivatives of arylhydroxypyrrolidines and arylhydroxy-piperidines.
  • piperidinium 2-((5-(furan-2-yl)-4-phenyl-4h-1,2,4-triazol)-3. Unknown Source.

Sources

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-4-piperidone from Aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-phenyl-4-piperidone, a key heterocyclic scaffold in medicinal chemistry and drug development. The primary focus is on the robust and widely applicable Dieckmann condensation route, originating from aniline and ethyl acrylate. Each stage of this multi-step synthesis—including the initial double Michael addition, the subsequent intramolecular cyclization, and the final hydrolysis and decarboxylation—is meticulously detailed. Mechanistic insights are provided to elucidate the rationale behind experimental conditions and reagent choices, ensuring a deep understanding of the chemical transformations. An alternative synthetic strategy is also presented for comparative analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step protocols to facilitate the successful synthesis of this important molecular building block.

Introduction: The Significance of the 1-Phenyl-4-piperidone Scaffold

The 1-phenyl-4-piperidone core is a privileged structure in the landscape of pharmacologically active molecules. Its rigid framework and the presence of a nitrogen atom and a carbonyl group provide multiple points for functionalization, making it a versatile starting material for the synthesis of a wide array of complex molecules. Derivatives of 1-phenyl-4-piperidone have demonstrated a broad spectrum of biological activities, underscoring their importance in the development of novel therapeutics. The synthesis of this key intermediate is therefore of considerable interest to the scientific community.

This guide will primarily focus on the Dieckmann condensation approach, a classic and reliable method for the formation of five- and six-membered rings.[1] This method offers a logical and efficient pathway from readily available starting materials, aniline and ethyl acrylate, to the target molecule.

The Dieckmann Condensation Route: A Step-by-Step Analysis

The synthesis of 1-phenyl-4-piperidone via the Dieckmann condensation is a three-step process. Each step presents its own set of challenges and optimization parameters, which will be discussed in detail.

Step 1: Double Michael Addition to Form Diethyl 3,3'-(phenylimino)dipropanoate

The synthesis commences with the double Michael addition of aniline to two equivalents of ethyl acrylate. This reaction forms the crucial diester intermediate, diethyl 3,3'-(phenylimino)dipropanoate.

Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of the nitrogen atom of aniline on the β-carbon of the electron-deficient alkene in ethyl acrylate. This conjugate addition is typically carried out at elevated temperatures and without a catalyst, as the inherent nucleophilicity of aniline is sufficient to drive the reaction forward. The use of two equivalents of ethyl acrylate ensures the formation of the desired disubstituted product.

Experimental Protocol: Synthesis of Diethyl 3,3'-(phenylimino)dipropanoate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 mol) and ethyl acrylate (2.2 mol).

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethyl acrylate and any volatile byproducts under reduced pressure.

  • The resulting crude diethyl 3,3'-(phenylimino)dipropanoate can be purified by vacuum distillation.

Step 2: Dieckmann Condensation to Yield Ethyl 1-phenyl-4-oxopiperidine-3-carboxylate

The heart of this synthetic route is the Dieckmann condensation, an intramolecular Claisen condensation of the newly synthesized diester. This base-catalyzed cyclization forges the piperidone ring.

Mechanism and Rationale: A strong base, such as sodium ethoxide or sodium hydride, is required to deprotonate the α-carbon of one of the ester groups, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic β-keto ester, ethyl 1-phenyl-4-oxopiperidine-3-carboxylate. The reaction is driven to completion by the deprotonation of the acidic proton between the two carbonyl groups of the product by the alkoxide base. An acidic workup is then necessary to reprotonate this enolate and isolate the neutral β-keto ester.[1]

Experimental Protocol: Synthesis of Ethyl 1-phenyl-4-oxopiperidine-3-carboxylate

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a suspension of sodium ethoxide (1.1 mol) in anhydrous toluene.

  • Heat the suspension to reflux with vigorous stirring.

  • Add a solution of diethyl 3,3'-(phenylimino)dipropanoate (1.0 mol) in anhydrous toluene dropwise to the refluxing suspension over a period of 2-3 hours.

  • Continue refluxing for an additional 4-6 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and then carefully quench by pouring it into a mixture of ice and concentrated hydrochloric acid until the solution is acidic.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1-phenyl-4-oxopiperidine-3-carboxylate. The product can be purified by column chromatography or recrystallization.

Step 3: Hydrolysis and Decarboxylation to 1-Phenyl-4-piperidone

The final step involves the hydrolysis of the ester group and subsequent decarboxylation of the resulting β-keto acid to afford the target molecule, 1-phenyl-4-piperidone.

Mechanism and Rationale: The β-keto ester is first hydrolyzed to the corresponding β-keto acid under acidic or basic conditions. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation upon heating, where the carboxylic acid group is lost as carbon dioxide, to yield the final 1-phenyl-4-piperidone. Acid-catalyzed hydrolysis and decarboxylation are often performed in a single step by heating the β-keto ester in an aqueous acidic solution.

Experimental Protocol: Synthesis of 1-Phenyl-4-piperidone

  • To a round-bottom flask containing ethyl 1-phenyl-4-oxopiperidine-3-carboxylate (1.0 mol), add a solution of 20% aqueous hydrochloric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours, or until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1-phenyl-4-piperidone can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Synthetic Route

While the Dieckmann condensation is a robust and widely used method, other synthetic strategies exist. One notable alternative involves a multi-step process starting from aniline and 3-methyl-1,3,5-pentanetriol.[2]

This process involves:

  • Cyclization: Reaction of aniline with 3-methyl-1,3,5-pentanetriol in the presence of a catalyst to form N-phenyl-4-methyl-4-piperidinol.[2]

  • Demethylation: Removal of the methyl group from the 4-position.[2]

  • Oxidation: Oxidation of the resulting N-phenyl-4-piperidinol to the corresponding ketone, 1-phenyl-4-piperidone.[2]

This route, while potentially offering high yields, involves more steps and specialized reagents compared to the more convergent Dieckmann condensation approach.[2]

Data Summary and Visualization

Table of Reaction Parameters
StepReactionKey ReagentsSolventTemperatureTypical Yield
1Michael AdditionAniline, Ethyl AcrylateNoneRefluxHigh
2Dieckmann CondensationDiethyl 3,3'-(phenylimino)dipropanoate, Sodium EthoxideTolueneRefluxGood
3Hydrolysis & DecarboxylationEthyl 1-phenyl-4-oxopiperidine-3-carboxylate, HCl(aq)WaterRefluxGood
Physicochemical Properties of 1-Phenyl-4-piperidone
PropertyValue
Molecular FormulaC₁₁H₁₃NO
Molecular Weight175.23 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point36.5-37.2 °C
Boiling Point312.9 °C at 760 mmHg
Reaction Pathway Diagrams

Dieckmann Condensation Route:

Dieckmann_Condensation Aniline Aniline Diester Diethyl 3,3'-(phenylimino)dipropanoate Aniline->Diester Michael Addition (Reflux) EthylAcrylate Ethyl Acrylate (2 eq.) EthylAcrylate->Diester BetaKetoEster Ethyl 1-phenyl-4-oxopiperidine-3-carboxylate Diester->BetaKetoEster Dieckmann Condensation (NaOEt, Toluene, Reflux) Piperidone 1-Phenyl-4-piperidone BetaKetoEster->Piperidone Hydrolysis & Decarboxylation (HCl(aq), Reflux)

A flowchart illustrating the Dieckmann condensation route to 1-phenyl-4-piperidone.

Alternative Synthetic Route:

Alternative_Route Aniline Aniline Piperidinol N-Phenyl-4-methyl-4-piperidinol Aniline->Piperidinol Cyclization Pentanetriol 3-Methyl-1,3,5-pentanetriol Pentanetriol->Piperidinol Demethylated N-Phenyl-4-piperidinol Piperidinol->Demethylated Demethylation Piperidone 1-Phenyl-4-piperidone Demethylated->Piperidone Oxidation

A flowchart of an alternative synthesis of 1-phenyl-4-piperidone.

Conclusion

The synthesis of 1-phenyl-4-piperidone from aniline is a well-established process, with the Dieckmann condensation route offering a reliable and efficient pathway. This guide has provided a detailed, step-by-step analysis of this method, from the initial formation of the diester intermediate to the final decarboxylation step. By understanding the underlying mechanisms and the rationale for the chosen experimental conditions, researchers can confidently approach the synthesis of this valuable building block. The inclusion of an alternative synthetic route provides a broader perspective on the available methodologies. With the information presented herein, scientists in the field of drug development and organic synthesis are well-equipped to produce 1-phenyl-4-piperidone for their research endeavors.

References

  • Synthesis method of intermedi
  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2008).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 192-199.
  • Intramolecular Claisen Condensations: The Dieckmann Cyclization. (2023, January 14). Chemistry LibreTexts. [Link]

  • Piperidine Synthesis. (1992).
  • IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)
  • The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). (2020, September 14). Master Organic Chemistry. [Link]

  • 1-Phenyl-4-piperidinone. PubChem. Retrieved January 23, 2026, from [Link].

  • 1-N-PHENYL-PIPERIDIN-4-ONE. LookChem. Retrieved January 23, 2026, from [Link].

  • A novel synthesis of 1-aryl-3-piperidone derivatives. (2012). Tetrahedron Letters, 53(39), 5246-5248.

Sources

A Comprehensive Technical Guide to the Starting Materials and Synthesis of 1-Phenylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpiperidin-4-one hydrochloride is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds, most notably as a precursor to potent analgesics. Its rigid piperidone core, substituted with a phenyl group at the nitrogen atom, provides a versatile scaffold for further chemical modifications. This guide offers an in-depth exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials, the rationale behind reaction conditions, and detailed experimental protocols.

Core Synthetic Strategies: A Comparative Overview

The construction of the 1-phenyl-4-piperidone skeleton can be achieved through several synthetic methodologies. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, desired scale of production, and sensitivity of functional groups. The two most prominent and industrially relevant strategies are the Dieckmann condensation and the Mannich condensation. A third approach, leveraging a Michael addition, also presents a viable, albeit less common, pathway.

Diagram of Synthetic Pathways

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Final Product Aniline Aniline Dieckmann Dieckmann Condensation Aniline->Dieckmann Mannich Mannich Condensation Aniline->Mannich Michael Michael Addition Aniline->Michael Acrylic_Ester Acrylic Acid Ester Acrylic_Ester->Dieckmann Acrylic_Ester->Michael Acetone_dicarboxylate Dialkyl Acetone-1,3-dicarboxylate Acetone_dicarboxylate->Mannich Benzaldehyde Benzaldehyde Benzaldehyde->Mannich Product 1-Phenylpiperidin-4-one Hydrochloride Dieckmann->Product Mannich->Product Michael->Product caption Figure 1: Overview of major synthetic routes to this compound.

Figure 1: Overview of major synthetic routes to this compound.

Route 1: The Dieckmann Condensation Approach

The Dieckmann condensation is a robust and widely employed method for the synthesis of 4-piperidones.[1][2] This intramolecular cyclization of a diester provides a reliable pathway to the core heterocyclic structure.

Scientific Rationale

This synthesis begins with a double Michael addition of a primary amine, in this case, aniline, to two equivalents of an acrylic acid ester (e.g., methyl acrylate or ethyl acrylate). This forms a key intermediate, a diethyl or dimethyl ester of N,N-bis(2-carboxyethyl)aniline. The subsequent intramolecular Dieckmann condensation, promoted by a strong base, leads to the formation of a β-keto ester. The final steps involve hydrolysis of the ester and decarboxylation to yield the desired 1-phenyl-4-piperidone. The choice of a strong, non-nucleophilic base is critical to favor the intramolecular cyclization over intermolecular side reactions. The final product is then converted to its hydrochloride salt for improved stability and handling.

Reaction Mechanism

Dieckmann_Mechanism cluster_step1 Step 1: Double Michael Addition cluster_step2 Step 2: Dieckmann Condensation cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_step4 Step 4: Hydrochloride Salt Formation Aniline Aniline Diester N,N-bis(alkoxycarbonylethyl)aniline Aniline->Diester Acrylate 2x Acrylic Acid Ester Acrylate->Diester Beta_Keto_Ester Cyclic β-Keto Ester Diester->Beta_Keto_Ester Intramolecular Cyclization Base Strong Base (e.g., NaH, NaOEt) Base->Beta_Keto_Ester Piperidone 1-Phenyl-4-piperidone Beta_Keto_Ester->Piperidone Acid_Heat Acid & Heat Acid_Heat->Piperidone Final_Product 1-Phenylpiperidin-4-one HCl Piperidone->Final_Product HCl HCl HCl->Final_Product caption Figure 2: Stepwise mechanism of the Dieckmann condensation route.

Figure 2: Stepwise mechanism of the Dieckmann condensation route.

Detailed Experimental Protocol

Materials:

  • Aniline

  • Methyl acrylate

  • Sodium methoxide

  • Toluene, anhydrous

  • Hydrochloric acid, concentrated

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Formation of N,N-bis(2-methoxycarbonylethyl)aniline: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve aniline in a suitable solvent like methanol. Add methyl acrylate dropwise while maintaining the temperature below 40°C. After the addition is complete, reflux the mixture for several hours. Monitor the reaction by TLC until the aniline is consumed. Remove the solvent under reduced pressure to obtain the crude diester.[3]

  • Dieckmann Condensation: To a suspension of a strong base, such as sodium hydride or sodium methoxide, in an anhydrous, high-boiling solvent like toluene, add the crude diester dropwise at an elevated temperature. Reflux the mixture for several hours. The progress of the cyclization can be monitored by TLC.

  • Hydrolysis and Decarboxylation: After cooling the reaction mixture, carefully quench it with water. Separate the aqueous layer and acidify it with concentrated hydrochloric acid. Heat the acidic solution to reflux for several hours to effect both hydrolysis of the ester and decarboxylation.

  • Work-up and Isolation: Cool the reaction mixture and basify with a concentrated sodium hydroxide solution until a precipitate forms. Extract the product with an organic solvent like diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-phenyl-4-piperidone.

  • Hydrochloride Salt Formation: Dissolve the crude 1-phenyl-4-piperidone in a suitable solvent such as isopropanol or diethyl ether. Add a solution of hydrogen chloride in the same solvent dropwise until precipitation is complete. Filter the resulting solid, wash with cold solvent, and dry under vacuum to obtain this compound.[4]

Route 2: The Mannich Condensation Approach

The Mannich condensation provides a one-pot synthesis of 4-piperidone derivatives, making it an attractive alternative to the multi-step Dieckmann condensation.[5]

Scientific Rationale

This reaction involves the condensation of a dialkyl ester of acetone-1,3-dicarboxylic acid, an aldehyde (such as benzaldehyde), and a primary amine (aniline). The reaction proceeds through the formation of a bis-Mannich base, which then undergoes an intramolecular cyclization to form the piperidone ring. The choice of solvent and catalyst can significantly influence the reaction yield and purity of the product. The final product is then converted to its hydrochloride salt.

Reaction Mechanism

Mannich_Mechanism cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_decarboxylation Decarboxylation cluster_hcl_formation Hydrochloride Salt Formation Aniline Aniline Condensation Condensation & Cyclization Aniline->Condensation Acetone_dicarboxylate Dialkyl Acetone-1,3-dicarboxylate Acetone_dicarboxylate->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Piperidone_ester Piperidone-3,5-dicarboxylate Condensation->Piperidone_ester Piperidone 1-Phenyl-4-piperidone Piperidone_ester->Piperidone Acid_Heat Acid & Heat Acid_Heat->Piperidone Final_Product 1-Phenylpiperidin-4-one HCl Piperidone->Final_Product HCl HCl HCl->Final_Product caption Figure 3: Mechanism of the Mannich condensation route.

Figure 3: Mechanism of the Mannich condensation route.

Detailed Experimental Protocol

Materials:

  • Diethyl acetone-1,3-dicarboxylate

  • Benzaldehyde

  • Aniline

  • Ethanol

  • Hydrochloric acid, concentrated

  • Sodium carbonate

Procedure:

  • Mannich Reaction: In a round-bottom flask, dissolve diethyl acetone-1,3-dicarboxylate, benzaldehyde, and aniline in ethanol. Stir the mixture at room temperature for an extended period, often several days, until the reaction is complete as indicated by TLC.

  • Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the reaction mixture and heat to reflux for several hours. This will hydrolyze the esters and promote decarboxylation.

  • Work-up and Isolation: After cooling, neutralize the reaction mixture with a saturated solution of sodium carbonate until the product precipitates. Filter the solid and wash it with water. The crude 1-phenyl-4-piperidone can be purified by recrystallization.

  • Hydrochloride Salt Formation: Follow the same procedure as described in the Dieckmann condensation route to form the hydrochloride salt.

Route 3: Michael Addition-Based Synthesis

A less common but effective method involves a tandem Michael addition and subsequent cyclization.[6][7][8]

Scientific Rationale

This approach relies on the initial Michael addition of aniline to an α,β-unsaturated ketone or ester. The resulting intermediate can then undergo a second Michael addition with another equivalent of the unsaturated compound, followed by an intramolecular cyclization to form the piperidone ring. The reaction conditions need to be carefully controlled to favor the desired cyclization pathway.

Comparative Data of Synthetic Routes

Parameter Dieckmann Condensation Mannich Condensation Michael Addition
Starting Materials Aniline, Acrylic Acid EsterAniline, Dialkyl Acetone-1,3-dicarboxylate, BenzaldehydeAniline, α,β-Unsaturated Ketone/Ester
Number of Steps Multi-stepOne-pot (followed by hydrolysis/decarboxylation)Multi-step
Typical Yield 60-75%[2]50-65%Variable, generally lower
Key Advantages High reliability, well-establishedFewer steps, operational simplicityVersatility in starting materials
Key Disadvantages Multiple steps, requires strong baseCan have lower yields, longer reaction timesPotential for side reactions, less common

Characterization of this compound

The identity and purity of the final product should be confirmed using a combination of analytical techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the ketone (C=O) and amine (N-H, in the salt form) functional groups.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Conclusion

The synthesis of this compound is a well-documented process with several viable routes. The Dieckmann condensation remains the most robust and widely used method, offering good yields and high purity. The Mannich condensation provides a more direct, one-pot approach, which can be advantageous in certain manufacturing settings. The choice of the optimal synthetic route will depend on a careful evaluation of factors such as scale, cost, and available resources. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis of this critical pharmaceutical intermediate.

References

  • Fakhraian, H., & Babaei Panbeh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-193.
  • CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents. (n.d.).
  • The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. Retrieved from [Link]

  • CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents. (n.d.).
  • Royal Society of Chemistry. (2012). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 10(42), 8465-8477.
  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE.
  • CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents. (n.d.).
  • Nanyang Technological University. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Retrieved from [Link]

  • Kowalkowska, A., Jończyk, A., & Maurin, J. K. (2018). Michael Addition/[1][9]-Stevens Rearrangement Approach to Piperidines. Synfacts, 14(06), 0579.

  • ResearchGate. (n.d.). The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2012). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 53(47), 6461-6463.
  • UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via. Retrieved from [Link]

Sources

potential biological activity of 1-Phenylpiperidin-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 1-Phenylpiperidin-4-one Hydrochloride

Abstract

The piperidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] Among its myriad derivatives, this compound emerges as a particularly valuable scaffold. Its unique chemical architecture, featuring a phenyl group on the piperidine nitrogen and a reactive ketone at the 4-position, makes it a versatile starting material for the synthesis of a diverse array of biologically active molecules.[4][5] This technical guide provides a comprehensive exploration of the potential biological activities associated with this compound and its derivatives. We will delve into its applications in neuropharmacology, oncology, and infectious disease research, supported by detailed experimental methodologies and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 1-phenylpiperidin-4-one core.

Introduction: The Chemical and Pharmacological Significance of the 1-Phenylpiperidin-4-one Scaffold

1-Phenylpiperidin-4-one is an organic compound that serves as a critical intermediate in the synthesis of complex pharmaceuticals.[4][5] The piperidine ring itself is a ubiquitous feature in many natural products and alkaloids, and its derivatives are known to exhibit a wide spectrum of biological activities, including analgesic, antibacterial, antifungal, antiviral, and central nervous system (CNS) depressant effects.[1]

The structure of this compound combines two key features:

  • The Phenylpiperidine Moiety: This structure is found in a range of CNS-active drugs. The phenyl group directly attached to the piperidine nitrogen influences the molecule's lipophilicity and its ability to interact with various biological targets, particularly receptors and transporters within the central nervous system.

  • The 4-Piperidone Core: The ketone group at the 4-position is a reactive handle, allowing for extensive chemical modification.[4] This versatility enables chemists to generate large libraries of derivatives with tailored pharmacological profiles, making it a powerful tool in drug discovery.[3]

This guide will systematically explore the major avenues of biological activity stemming from this promising chemical starting point.

Potential Therapeutic Applications and Biological Activities

The inherent structural features of this compound make it a precursor for compounds with potential activity in several key therapeutic areas.

Central Nervous System (CNS) Activity

The phenylpiperidine class of compounds has a rich history in neuropharmacology, most notably as potent analgesics.[6] Beyond analgesia, derivatives of this scaffold have shown promise as dopaminergic stabilizers and neuroprotective agents.

  • Dopaminergic Modulation: Research into 4-phenylpiperidine derivatives led to the discovery of pridopidine, a compound that acts as a dopamine D2 receptor antagonist with unique "dopaminergic stabilizer" characteristics.[7] This suggests that the 1-phenylpiperidin-4-one core can be used to develop novel modulators of dopamine signaling, which is critical in disorders like Parkinson's disease, Huntington's disease, and schizophrenia.[7] The mechanism involves competitive, low-affinity binding to D2 receptors, allowing the compound's effect to vary with local dopamine concentrations.[7]

  • Neuroprotection: Studies on related piperidine-containing molecules, such as piperine, have demonstrated neuroprotective effects in animal models of Parkinson's disease.[8] These effects are attributed to antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[8] Given the shared piperidine core, derivatives of 1-phenylpiperidin-4-one warrant investigation for similar neuroprotective properties, potentially offering new therapeutic strategies for neurodegenerative diseases.[9]

Anticancer (Antiproliferative) Activity

The piperidin-4-one nucleus is increasingly recognized as a potent pharmacophore in the design of anticancer agents.[3] Derivatives have been shown to exhibit cytotoxicity against a range of human cancer cell lines.

  • Mechanisms of Action: The anticancer effects of piperidin-4-one derivatives are diverse. Some chalcone derivatives have been shown to act as potent inhibitors of the proteasome, a key target in cancer therapy.[10] Others have been investigated as potential inhibitors of EGFR tyrosine kinase. The versatility of the 4-piperidone core allows for the synthesis of compounds that can be tailored to interact with specific molecular targets within cancer cells.[10][11]

  • Structure-Activity Relationship (SAR): Studies have shown that substitutions on the phenyl rings of bis(arylidene)-4-piperidones significantly influence their cytotoxic activity. This provides a clear rationale for synthesizing and screening libraries of 1-phenylpiperidin-4-one derivatives to identify potent and selective anticancer compounds.

Antimicrobial and Antifungal Activity

The piperidine scaffold is a component of many compounds with demonstrated antimicrobial properties.[1] Derivatives of 1-phenylpiperidin-4-one have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

  • Broad-Spectrum Potential: Studies have demonstrated that piperidine derivatives can inhibit the growth of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungi like Candida albicans.[12][13][14]

  • Enhanced Efficacy through Derivatization: The introduction of specific chemical moieties, such as thiosemicarbazone or pyrazole, onto the piperidin-4-one backbone can significantly enhance antimicrobial and antifungal potency.[15][16] For example, pyrazole derivatives with 4-phenylpiperidin-4-ol substitutions have shown promising activity, potentially by targeting enzymes like lanosterol 14α-demethylase, a crucial enzyme in fungal cell membrane synthesis.[15][17]

Enzyme Inhibition

Derivatives of the 1-phenylpiperidin-4-one scaffold have been investigated as inhibitors of clinically relevant enzymes.

  • Acetylcholinesterase (AChE) Inhibition: AChE is a key target in the treatment of Alzheimer's disease. Synthesized derivatives incorporating piperidine and other heterocyclic moieties have been evaluated for their ability to inhibit this enzyme, which could lead to new treatments for cognitive decline.[12]

  • Urease Inhibition: Urease is an enzyme produced by certain bacteria, such as Helicobacter pylori, and is implicated in peptic ulcers and other diseases. Piperidine-based compounds have demonstrated potent urease inhibitory activity, presenting a potential therapeutic strategy against such infections.[12]

Methodologies for Biological Evaluation

A structured, multi-tiered approach is essential for characterizing the biological activity of novel compounds derived from this compound.

Workflow for Biological Activity Screening

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic Studies cluster_2 Tier 3: In Vivo Validation A Compound Synthesis (Derivatives of 1-Phenylpiperidin-4-one) B Primary Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) A->B Primary Screening C Antimicrobial Screening (e.g., MIC Determination) A->C Primary Screening D Enzyme Inhibition Assay (e.g., AChE, Urease) A->D Primary Screening E Receptor Binding Assays (e.g., Dopamine D2 Receptor) B->E Active 'Hits' C->E Active 'Hits' D->E Active 'Hits' F Gene Expression Analysis (e.g., qPCR for Target Genes) E->F G In Silico Docking Studies E->G H Animal Model Selection (e.g., MPTP for Parkinson's) F->H Promising Candidates I Behavioral & Physiological Tests (e.g., Rotarod, Paw Edema) H->I J Histological & Biochemical Analysis I->J K Lead Optimization J->K

Caption: General workflow for screening the biological activity of novel compounds.

Detailed Experimental Protocols

Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)

This protocol determines the effect of a test compound on the metabolic activity and viability of cancer cells.

  • Cell Culture: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (derived from 1-phenylpiperidin-4-one) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[11] The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting viability against compound concentration.

Causality: The MTT assay is chosen for its reliability and high throughput. It provides a quantitative measure of metabolically active cells, which directly correlates with cell viability and proliferation. This allows for the rapid screening of many derivatives to identify lead candidates for further study.[11]

Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).[12]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality: The broth microdilution method is the gold standard for determining MIC values. It is quantitative, reproducible, and allows for the simultaneous testing of multiple compounds against multiple strains, making it highly efficient for screening potential new antibiotics.

In Vivo Experimental Design

Protocol 3: Evaluation of Neuroprotective Effects (MPTP Mouse Model of Parkinson's Disease)

This model assesses a compound's ability to protect dopaminergic neurons from toxin-induced degeneration.

  • Animal Acclimation: Acclimate male C57BL/6 mice for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., 10 mg/kg, orally) daily for 15 days.[8] A control group receives the vehicle.

  • MPTP Induction: From day 8 to day 14, induce Parkinsonism by administering intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at a dose of 30 mg/kg.[8] The control group receives saline injections.

  • Behavioral Analysis: On day 15, assess motor coordination using the rotarod test. Measure the latency to fall from a rotating rod. Cognitive function can be assessed using the Morris water maze.[8]

  • Histological Analysis: After behavioral testing, sacrifice the animals and perfuse the brains. Section the substantia nigra and striatum and perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons.[8]

Causality: The MPTP model is widely used because it selectively destroys dopaminergic neurons in the substantia nigra, closely mimicking the pathology of Parkinson's disease. Behavioral tests like the rotarod provide functional, quantitative data on motor deficits, while TH staining provides direct, validated evidence of neuroprotection at the cellular level.[8]

Data Summary and Visualization

Quantitative data from biological assays should be presented clearly to facilitate comparison and interpretation.

Table 1: Example Data Summary for Novel Piperidin-4-one Derivatives
Compound IDTargetAssay TypeResult (IC50 / MIC)
PPO-001MCF-7 CellsMTT Assay15.2 µM
PPO-002S. aureusBroth Microdilution8 µg/mL
PPO-003AcetylcholinesteraseEnzyme Inhibition5.7 µM
PPO-004Dopamine D2 ReceptorReceptor BindingKi = 120 nM
Hypothetical Dopaminergic Signaling Pathway

The following diagram illustrates a simplified dopamine signaling pathway that could be modulated by a novel 1-phenylpiperidin-4-one derivative acting as a D2 antagonist.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopa Tyrosine -> L-DOPA -> Dopamine Dopamine Dopamine Dopa->Dopamine Release D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP Production AC->cAMP PKA Protein Kinase A cAMP->PKA Signal Cellular Response (e.g., Gene Expression) PKA->Signal Dopamine->D2R Binds Compound PPO Derivative (Antagonist) Compound->D2R Blocks Synapse Synaptic Cleft

Caption: A potential mechanism of action for a D2 receptor antagonist.

Conclusion and Future Directions

This compound is more than a simple chemical intermediate; it is a gateway to a vast chemical space with significant therapeutic potential. The research highlighted in this guide demonstrates that its derivatives are promising candidates for the development of new drugs targeting cancer, infectious diseases, and complex neurological disorders.[1][3] The reactivity of the 4-piperidone core provides a robust platform for medicinal chemists to apply principles of rational drug design and structure-activity relationship studies.

Future research should focus on:

  • High-Throughput Synthesis and Screening: Expanding chemical libraries based on the 1-phenylpiperidin-4-one scaffold to uncover novel biological activities.

  • Advanced Mechanistic Studies: Moving beyond primary screening to elucidate the precise molecular mechanisms by which these compounds exert their effects.

By integrating synthetic chemistry with rigorous biological evaluation, the full potential of the 1-phenylpiperidin-4-one scaffold can be realized, paving the way for the next generation of innovative therapeutics.

References

  • Methylphenid
  • CAS 19125-34-9: 1-N-PHENYL-PIPERIDIN-4-ONE | CymitQuimica. (URL: )
  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)
  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed. (URL: )
  • 1-Phenyl-4-piperidinone | C11H13NO | CID 413009 - PubChem. (URL: )
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. (URL: )
  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)
  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study - PMC - NIH. (URL: )
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • Piperidin-4-one: the potential pharmacophore - PubMed. (URL: )
  • Cas 19125-34-9,1-N-PHENYL-PIPERIDIN-4-ONE | lookchem. (URL: )
  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed. (URL: )
  • (PDF)
  • An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - NIH. (URL: )
  • (PDF)
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (URL: )
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv
  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (URL: )
  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester - PubMed. (URL: )
  • Piperidin-4-one: The Potential Pharmacophore | Request PDF - ResearchG
  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - PMC - NIH. (URL: )
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (URL: )
  • Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - Taylor & Francis Online. (URL: )
  • In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. (URL: )

Sources

Methodological & Application

The Synthetic Versatility of 1-Phenylpiperidin-4-one Hydrochloride: A Gateway to Complex Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

1-Phenylpiperidin-4-one hydrochloride is a commercially available heterocyclic ketone that has emerged as a cornerstone in the edifice of modern organic synthesis, particularly in the realm of medicinal chemistry. Its rigid piperidone core, substituted with a phenyl group on the nitrogen atom, provides a versatile and sterically defined scaffold for the construction of a diverse array of biologically active molecules. The piperidine motif is a ubiquitous structural feature in numerous natural products and pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] This guide delves into the multifaceted applications of this compound, offering detailed protocols and mechanistic insights for its transformation into valuable chemical entities.

Physicochemical Properties and Safe Handling

Before embarking on synthetic transformations, a thorough understanding of the physical and chemical properties, as well as the safe handling procedures for this compound, is paramount.

PropertyValueReference
Molecular Formula C₁₁H₁₄ClNO[2]
Molecular Weight 211.69 g/mol [2]
Appearance White to off-white crystalline solid[3]
Solubility Soluble in water and organic solvents like ethanol and acetone.[3]
Melting Point Not specified
Boiling Point Not specified

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[5][6][7] All manipulations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][6][7] Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[5][7]

Core Synthetic Applications: A Hub for Molecular Diversity

The synthetic utility of this compound stems from the reactivity of its ketone functional group and the piperidine ring, which can be further functionalized. This section will explore some of the most pivotal transformations.

Reductive Amination: The Gateway to 4-Amino-1-phenylpiperidines

Reductive amination is arguably the most significant reaction involving 1-Phenylpiperidin-4-one, as it serves as the primary route to 4-amino-1-phenylpiperidine derivatives. These derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, most notably the potent opioid analgesic fentanyl and its analogs.[8][9]

Mechanism and Rationale: The reaction proceeds through the initial formation of an iminium ion intermediate upon condensation of the ketone with an amine, typically aniline or its derivatives. This is followed by in-situ reduction of the iminium ion to the corresponding amine. The choice of reducing agent is critical to the success of the reaction, with mild hydride reagents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) being preferred. These reagents are selective for the iminium ion over the ketone starting material, thus minimizing the formation of the corresponding alcohol as a byproduct.[10]

Experimental Workflow for Reductive Amination:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 1-Phenylpiperidin-4-one and Aniline in a suitable solvent (e.g., 1,2-dichloroethane) add_reductant Add a mild reducing agent (e.g., Sodium Triacetoxyborohydride) portion-wise start->add_reductant Under inert atmosphere stir Stir the reaction mixture at room temperature add_reductant->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor quench Quench the reaction with saturated aqueous NaHCO₃ monitor->quench Upon completion extract Extract the aqueous layer with an organic solvent (e.g., dichloromethane) quench->extract dry Dry the combined organic layers over anhydrous Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product by column chromatography concentrate->purify

Caption: A generalized workflow for the reductive amination of 1-Phenylpiperidin-4-one.

Detailed Protocol: Synthesis of N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (A Fentanyl Precursor)

This protocol is adapted from the Siegfried method for fentanyl synthesis.[8]

Materials:

  • N-Phenethyl-4-piperidone (NPP) (Can be synthesized from 1-Phenylpiperidin-4-one)

  • Aniline

  • Sodium borohydride

  • Methanol

  • Toluene

  • Hydrochloric acid (HCl)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve N-phenethyl-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in toluene. Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting ketone is consumed.

  • Reduction: Cool the reaction mixture to room temperature. In a separate flask, dissolve sodium borohydride (1.5 equivalents) in methanol. Slowly add the methanolic solution of sodium borohydride to the reaction mixture containing the imine. Stir the reaction at room temperature for 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-phenyl-1-(2-phenylethyl)piperidin-4-amine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

N-Arylation Reactions: Expanding the Aromatic Landscape

The nitrogen atom of the piperidine ring in 1-Phenylpiperidin-4-one is already arylated. However, subsequent transformations, such as the removal of the N-phenyl group (if desired and synthetically feasible) or the use of N-protected 4-piperidones, open up possibilities for N-arylation reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used to introduce various aryl or heteroaryl groups onto the piperidine nitrogen.

Mechanism and Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the N-arylated product and regenerate the Pd(0) catalyst. The choice of the palladium precursor, ligand, and base is crucial for the success of the reaction and depends on the specific substrates being coupled. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.

Illustrative Reaction Scheme:

G Piperidine_Derivative N-H Piperidine Derivative N_Arylated_Product N-Aryl Piperidine Piperidine_Derivative->N_Arylated_Product Aryl_Halide Ar-X (X = Br, I, OTf) Aryl_Halide->N_Arylated_Product Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->N_Arylated_Product Ligand Ligand (e.g., XPhos) Ligand->N_Arylated_Product Base Base (e.g., NaOtBu) Base->N_Arylated_Product

Caption: General scheme for the Buchwald-Hartwig N-arylation of a piperidine derivative.

Mannich Reaction: Building Complexity through Carbon-Carbon Bond Formation

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the α-protons of the piperidone), an aldehyde (often formaldehyde), and a primary or secondary amine. This reaction provides a powerful method for the introduction of an aminomethyl group at the C-3 position of the piperidone ring, leading to the formation of more complex heterocyclic systems.[1]

Mechanism and Rationale: The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from the aldehyde and the amine. The enol or enolate of the piperidone then acts as a nucleophile, attacking the iminium ion to form the β-amino carbonyl compound, known as a Mannich base.

Synthesis of Spirocyclic Compounds: Accessing Novel 3D Architectures

The ketone functionality of 1-Phenylpiperidin-4-one serves as an excellent handle for the construction of spirocyclic systems, where two rings share a single carbon atom. These three-dimensional structures are of great interest in drug discovery due to their conformational rigidity and potential for novel interactions with biological targets. One common approach involves a multi-step sequence starting with a Strecker reaction.[11]

Illustrative Synthetic Pathway to a Spiro-imidazolidinone:

G start 1-Benzylpiperidin-4-one step1 Strecker Reaction (Aniline, TMSCN) start->step1 intermediate1 α-Amino Nitrile step1->intermediate1 step2 Hydration (H₂SO₄) intermediate1->step2 intermediate2 α-Amino Carboxamide step2->intermediate2 step3 Condensation (DMF-DMA) intermediate2->step3 intermediate3 Spirocyclic Imidazolinone step3->intermediate3 step4 Reduction intermediate3->step4 product Spiro-imidazolidinone step4->product

Caption: A synthetic route to a spiro-imidazolidinone from a 1-substituted-4-piperidone.[11]

Applications in the Synthesis of Biologically Active Molecules

The synthetic transformations discussed above have been instrumental in the preparation of a wide range of biologically active compounds.

  • Opioid Analgesics: As extensively discussed, 1-Phenylpiperidin-4-one and its derivatives are key precursors to fentanyl, sufentanil, and other potent analgesics that act on opioid receptors.[12][13]

  • Kinase Inhibitors: The piperidine scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. The versatility of 1-Phenylpiperidin-4-one allows for the introduction of various substituents to optimize binding to the kinase active site.

  • Central Nervous System (CNS) Agents: Phenylpiperidine derivatives have been explored for the treatment of various CNS disorders beyond pain, including as ligands for sigma receptors, which are implicated in a range of neurological and psychiatric conditions.[14]

Conclusion

This compound is a testament to the power of a well-designed building block in organic synthesis. Its strategic combination of a reactive ketone and a modifiable piperidine ring has made it an indispensable tool for medicinal chemists and drug development professionals. The ability to readily access a diverse range of complex and biologically relevant molecules from this single precursor underscores its importance and ensures its continued use in the quest for new and improved therapeutics. This guide has provided a glimpse into the vast synthetic potential of this versatile compound, offering both foundational knowledge and practical protocols to empower researchers in their synthetic endeavors.

References

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Elbaridi, N., Kaye, A. D., Choi, S., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 20(2S), S23–S31.
  • UNODC. (2022, April). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control.
  • PubChem. (n.d.). 1-Phenyl-4-piperidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Apollo Scientific. (2023, July 4).
  • Sciencemadness Discussion Board. (2012, July 1). N-alkylation of 4-piperidone. Retrieved from [Link]

  • Apollo Scientific. (2023, July 4).
  • Fisher Scientific. (2024, March 30).
  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

  • Google Patents. (n.d.). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.
  • Eureka | Patsnap. (n.d.). Preparation method of N-phenethyl-4-phenylaminopiperidine. Retrieved from [Link]

  • Cayman Chemical. (2025, August 18). 4-Piperidone (hydrochloride hydrate)
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Takeda, K., Akiyama, A., Konda, Y., & Ogiwara, Y. (1969). Studies on the Mannich Reaction. I. On the Formation of Piperidine Derivatives (1). Bulletin of the Chemical Society of Japan, 42(12), 3564–3567.
  • Glennon, R. A., Yousif, M., Ismaiel, A. M., El-Ashmawy, M. B., & Herndon, J. L. (1990). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of medicinal chemistry, 33(10), 2777–2782.
  • Khan, I., Zaib, S., Batool, F., Hassan, M., & Ibrar, A. (2018). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 15(11), 1165–1175.
  • Ahmad, A., Shafiezadeh, M., Fathollahi, Y., Darvich, M. R., Mahmoudi, A., Bahmani, M., & Rahmati, B. (2005). Analgesic activity of alkyl piperidine derivatives. Arzneimittel-Forschung, 55(3), 172–176.
  • PubChem. (n.d.). 1-Phenylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Vadivelu, N., Mitra, S., & Narayan, D. (2013). Current concepts of phenylpiperidine derivatives use in the treatment of acute and chronic pain. Pain physician, 16(3), E239–E253.
  • Colapret, J. A., Varga, E., Y-F., ... & Maryanoff, B. E. (1995). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of medicinal chemistry, 38(19), 3657–3665.

Sources

Application Notes & Protocols: 1-Phenylpiperidin-4-one Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Overview and Scope

1-Phenylpiperidin-4-one, typically handled as its hydrochloride salt for improved stability and handling, is a pivotal heterocyclic ketone that serves as a versatile structural template in medicinal chemistry. The piperidine ring is a frequent motif in pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and to act as a scaffold for presenting pharmacophoric elements in precise three-dimensional orientations.[1][2] The reactivity of the ketone at the C-4 position and the secondary amine (in the parent 4-piperidone) or the pre-functionalized tertiary amine in 1-phenyl-4-piperidone allows for a wide array of chemical transformations.

This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic applications and practical protocols involving 1-phenylpiperidin-4-one hydrochloride. We will delve into its role in the synthesis of various therapeutic agents, with a primary focus on opioid analgesics and other CNS-active compounds. The causality behind procedural steps, self-validating experimental design, and safety considerations are emphasized throughout.

Regulatory and Safety Profile

2.1 Regulatory Status: A Critical Precursor

It is imperative to understand the significant regulatory scrutiny surrounding 4-piperidone and its derivatives, including 1-phenylpiperidin-4-one. Due to its role as a key intermediate in the synthesis of fentanyl and its analogues, 4-piperidone is designated as a List I chemical by the U.S. Drug Enforcement Administration (DEA).[3][4] This classification subjects handlers to stringent regulatory, registration, and reporting requirements under the Controlled Substances Act.[3] While 1-phenylpiperidin-4-one itself may have a different specific classification, its direct structural relationship and utility in similar synthetic pathways mean that its procurement, storage, and use must be conducted with strict adherence to all local, national, and international regulations. Researchers must consult their institution's safety and compliance offices before commencing any work with this compound.

2.2 Physicochemical and Safety Data

The hydrochloride salt is generally a crystalline solid, which is more stable and less prone to degradation than the free base.

PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C₁₁H₁₄ClNOPubChem
Molecular Weight 211.69 g/mol PubChem
Appearance Off-white to yellow crystalline powderSupplier Data
Solubility Soluble in water, methanolGeneral Knowledge
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]

Safety Precautions:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Review the Safety Data Sheet (SDS) thoroughly before use.

Core Synthetic Applications & Strategies

The utility of 1-phenylpiperidin-4-one stems from the reactivity of its ketone group, which serves as a handle for introducing diverse functionalities. Its primary application lies in the synthesis of 4-substituted piperidine derivatives.

Synthesis of Opioid Analgesics: Fentanyl and Congeners

1-Phenylpiperidin-4-one is structurally related to key precursors in several established fentanyl synthesis routes, such as the Siegfried and Gupta methods.[3][4] These methods often start with the more fundamental precursor, 4-piperidone, which is then elaborated. For instance, 4-piperidone can be N-alkylated with phenethyl bromide to yield N-phenethyl-4-piperidone (NPP), a crucial intermediate in the Siegfried method.[4][6]

Alternatively, in the Gupta method, a key step is the synthesis of 4-anilinopiperidine.[3][7] This can be achieved via the reductive amination of a 4-piperidone derivative with aniline. 1-Phenylpiperidin-4-one itself can undergo reductive amination, though the product would be N,N'-diphenylpiperidine-4-amine. The more common route involves using an N-protected 4-piperidone (e.g., 1-Boc-4-piperidone) which, after reductive amination with aniline and subsequent deprotection, yields 4-anilinopiperidine.[8] This intermediate is then N-alkylated to produce 4-anilino-N-phenethylpiperidine (ANPP), the immediate precursor to fentanyl.[9][10]

The incorporation of a phenyl group at the 4-position of the anilidopiperidine scaffold has also led to novel and potent opioid analgesics with unique pharmacological profiles.[11][12]

Fentanyl_Precursor_Relationship cluster_intermediates Key Intermediates cluster_final Final Product 4_Piperidone 4-Piperidone NPP N-Phenethyl-4-piperidone (NPP) 4_Piperidone->NPP Siegfried Route [8] 4_AP 4-Anilinopiperidine (4-AP) 4_Piperidone->4_AP Gupta Route [1] 1_Phenyl_4_Piperidone 1-Phenylpiperidin-4-one (Topic Compound) Derivatives Derivatives 1_Phenyl_4_Piperidone->Derivatives Other Analgesics [16] ANPP 4-Anilino-N-phenethylpiperidine (ANPP) NPP->ANPP 4_AP->ANPP Fentanyl Fentanyl ANPP->Fentanyl

Caption: Role of 4-piperidones in fentanyl synthesis.

Broader CNS-Active Agents and Other Therapeutics

The N-substituted-4-piperidone scaffold is a cornerstone in the development of a wide range of pharmaceuticals beyond analgesics.[13] Derivatives have been investigated for their potential as:

  • Antipsychotics and Sigma Receptor Ligands: The phenylpiperidine moiety is a known pharmacophore for sigma receptors, making these intermediates valuable for developing novel psychotherapeutic agents.[14]

  • Antihypertensives and Antihistamines: The versatility of the piperidone core allows for its incorporation into various drug classes.[13]

  • Anticancer and Anti-HIV Agents: The piperidin-4-one nucleus has been identified as a versatile intermediate for synthesizing compounds with a range of pharmacological activities, including anticancer and anti-HIV properties.[15]

  • NPY1 Receptor Antagonists: 1-Phenylpiperidin-4-one is used as a reagent in the synthesis of dihydropyridine NPY1 receptor antagonists, which are being explored for treating conditions like anxiety and obesity.[16]

Key Experimental Protocols

The protocols below are generalized methodologies. Researchers must optimize conditions based on the specific substrate and scale of the reaction. All reactions should be monitored to completion using appropriate analytical techniques (e.g., TLC, LC-MS).

Protocol 4.1: Reductive Amination to form N-Aryl/Alkyl-4-aminopiperidines

Reductive amination is arguably the most powerful transformation of the 4-keto group, converting it into a secondary or tertiary amine. This is a cornerstone of the Gupta synthesis of fentanyl precursors.[17][18] The use of sodium triacetoxyborohydride (STAB) is often preferred due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.

Reductive_Amination_Workflow start Start: Dissolve Reactants reactants 1-Phenylpiperidin-4-one HCl + Primary Amine (e.g., Aniline) + Acetic Acid (catalyst) in Solvent (e.g., DCE) start->reactants stir Stir at Room Temp (30-60 min) To form Iminium Ion reactants->stir add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) Portion-wise stir->add_reductant reaction Monitor Reaction (TLC / LC-MS) Until Completion (2-24h) add_reductant->reaction quench Quench Reaction (e.g., sat. NaHCO₃ soln.) reaction->quench extract Workup: Liquid-Liquid Extraction (e.g., DCM or EtOAc) quench->extract purify Purify Product (Column Chromatography or Recrystallization) extract->purify end End: Characterized Product purify->end

Caption: Workflow for a typical reductive amination.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Iminium Formation: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq.) to the mixture. The acid protonates the ketone, activating it for nucleophilic attack, and facilitates the dehydration of the hemiaminal intermediate to the crucial iminium ion. Stir at room temperature for 30-60 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirring mixture. The portion-wise addition helps control any initial exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 24 hours.

  • Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 4.2: Grignard Reaction for Tertiary Alcohol Synthesis

The Grignard reaction allows for the formation of a C-C bond at the C-4 position, converting the ketone into a tertiary alcohol. This is a key step in creating scaffolds like the 4-phenyl-4-anilidopiperidines, which have shown potent analgesic activity.[11][12]

Methodology:

  • Grignard Reagent Preparation/Procurement: Use a commercially available Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in ether) or prepare it fresh under anhydrous conditions.

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-phenylpiperidin-4-one (the free base is required for this reaction) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

    • Note on Free Base: To obtain the free base, dissolve the hydrochloride salt in water, basify with an aqueous solution of NaOH or K₂CO₃ to pH > 10, and extract with an organic solvent like ethyl acetate. Dry the organic layer and evaporate the solvent.

  • Addition: Add the Grignard reagent (1.2-1.5 eq.) dropwise to the cooled solution of the piperidone via a syringe. Maintain the temperature at 0 °C during the addition to control the reaction rate and minimize side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide and neutralizes excess Grignard reagent.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting tertiary alcohol by flash chromatography or recrystallization.

  • Characterization: Verify the structure of the 4-aryl-4-hydroxypiperidine derivative by NMR and MS analysis.

Conclusion

This compound is a high-value intermediate whose synthetic potential is well-established, particularly in the realm of CNS-active pharmaceuticals. Its utility is centered on the versatile chemistry of the C-4 keto group. While its application in the synthesis of potent analgesics like fentanyl analogues is prominent, its role extends to a diverse array of therapeutic targets. Given its status as a controlled substance precursor, all work with this and related compounds must be performed with an unwavering commitment to safety, regulatory compliance, and ethical scientific practice. The protocols and strategies outlined here provide a foundation for harnessing the synthetic power of this important building block in modern drug discovery.

References

  • Designation of 4-Piperidone as a List I Chemical - Federal Register. (2022). A document by the Drug Enforcement Administration detailing the control of 4-piperidone as a precursor in fentanyl synthesis. [Link]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2008). Organic Preparations and Procedures International, 40(2). Describes synthesis methods for N-phenethyl-4-piperidone (NPP), a key fentanyl intermediate. [Link]

  • CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents. A patent describing synthetic routes and broad applications of N-substituent-4-piperidones in medicine.
  • Methylphenidate - Wikipedia. Provides general information on a piperidine-containing pharmaceutical, illustrating the importance of the piperidine scaffold. [Link]

  • 1-Phenyl-4-piperidinone | C11H13NO | CID 413009 - PubChem. A comprehensive database entry for 1-phenylpiperidin-4-one, including its properties and safety information. [Link]

  • News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. (2022). United Nations Office on Drugs and Crime. Discusses the international control of fentanyl precursors. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). A review article on the synthesis of piperidin-4-ones. [Link]

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals - Federal Register. (2023). DEA document discussing the role of 4-piperidone and its derivatives in fentanyl synthesis routes. [Link]

  • Piperidin-4-one: the potential pharmacophore. (2012). Mini-Reviews in Medicinal Chemistry, 13(4). Highlights the broad pharmacological activities of piperidin-4-one derivatives. [Link]

  • 4-Piperidone - Wikipedia. General information on the parent compound, 4-piperidone. [Link]

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (1991). Journal of Medicinal Chemistry, 34(8). Describes the synthesis of phenylpiperidine derivatives as sigma receptor ligands. [Link]

  • Cas 19125-34-9, 1-N-PHENYL-PIPERIDIN-4-ONE | lookchem. Supplier information noting its use in preparing NPY1 receptor antagonists. [Link]

  • US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents.
  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (1992). Journal of Medicinal Chemistry, 35(12). Research on the synthesis of potent piperidine-based analgesics. [Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (2014). Future Medicinal Chemistry, 6(4). A review on the structure-activity relationships of fentanyl and its derivatives. [Link]

  • N-Phenethyl-4-piperidinone - Wikipedia. Information on NPP, a direct derivative of 4-piperidone. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3). A review covering the synthesis and applications of piperidine derivatives. [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (2025). European Journal of Medicinal Chemistry. Example of recent research utilizing the piperidine scaffold. [Link]

  • Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids - U.S. Sentencing Commission. (2017). Provides diagrams and discussion of fentanyl synthesis routes. [Link]

  • 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. (1992). Journal of Medicinal Chemistry, 35(21). Discusses the synthesis of novel analgesics by modifying the 4-anilidopiperidine core. [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023). An overview of the wide-ranging applications of piperidine derivatives in medicine. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research, 16(4). A perspective on reductive amination techniques. [Link]

  • Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals - Federal Register. (2020). DEA document detailing the control of 4-anilinopiperidine. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Bioorganic & Medicinal Chemistry Letters, 74. Research showing the use of the 4-piperidone scaffold in designing bioactive compounds. [Link]

  • Analgesic Peptides: From Natural Diversity to Rational Design. (2021). Molecules, 26(11). Provides context on the search for novel analgesics. [Link]

  • An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. (2014). PLoS ONE, 9(9). Details optimized synthetic routes to fentanyl. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. A publication on environmentally friendly reductive amination methods. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). Pain Physician. Discusses the clinical use of phenylpiperidine opioids. [Link]

  • Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. (2016). ResearchGate. Describes an alternative reducing agent for reductive amination. [Link]

  • N-alkylation of 4-piperidone. (2012). Sciencemadness Discussion Board. A forum discussion on the practical challenges of working with 4-piperidone derivatives. [Link]

  • Syntheis of highly functionalized 4-substituted-1,3-diphenylpyrazole derivatives via reductive amination protocol using ZnCl2 and NaCNBH3. (2021). ResearchGate. A research paper detailing a specific reductive amination protocol. [Link]

Sources

Application Notes: Strategic Synthesis of Piperidine-Fused 1,2,3-Triazoles from 1-Phenylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fused Triazole Scaffolds in Modern Drug Discovery

The 1,2,3-triazole moiety has emerged as a privileged structural motif in medicinal chemistry, largely due to its remarkable stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] When this versatile heterocycle is fused with other ring systems, it gives rise to rigid, three-dimensional structures that can effectively probe the binding pockets of biological targets, often leading to enhanced potency and selectivity. Fused 1,2,3-triazoles, in particular, are integral components of numerous compounds with a wide array of biological activities.[3][4]

The piperidine ring is another cornerstone of pharmacologically active compounds, valued for its presence in numerous natural products and synthetic drugs.[5] The fusion of a piperidine ring with a 1,2,3-triazole core generates a novel class of heterocyclic scaffolds with significant therapeutic potential. These piperidine-fused triazoles are being investigated for various applications, including the development of novel anticancer and antimicrobial agents.[6][7]

This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of fused 1,2,3-triazoles, utilizing the readily available and commercially significant starting material, 1-phenylpiperidin-4-one hydrochloride. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed, step-by-step experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Rationale: A Multi-Step Approach to Fused Triazoles via Intramolecular Cycloaddition

The synthesis of a piperidine-fused 1,2,3-triazole from this compound is a multi-step process that hinges on the strategic introduction of azide and alkyne functionalities onto the piperidine scaffold, followed by an intramolecular 1,3-dipolar cycloaddition, often referred to as an intramolecular azide-alkyne cycloaddition (IAAC).[3][8] This approach offers a high degree of control over the final molecular architecture.

The general synthetic workflow can be conceptualized as follows:

G A This compound B Functionalization at C4: Introduction of Alkyne Moiety A->B  Alkynylation C Introduction of Azide Moiety B->C  Azidation D Intramolecular Azide-Alkyne Cycloaddition (IAAC) C->D  Thermal or  Metal-Catalyzed E Piperidine-Fused 1,2,3-Triazole D->E

Figure 1: Conceptual workflow for the synthesis of piperidine-fused 1,2,3-triazoles.

The key to this strategy is the sequential and regioselective functionalization of the 1-phenylpiperidin-4-one core to install the reactive azide and alkyne groups in a manner that favors the subsequent intramolecular cyclization.

Experimental Protocols: A Representative Synthesis

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative piperidine-fused 1,2,3-triazole.

Protocol 1: Synthesis of 4-Ethynyl-1-phenylpiperidin-4-ol

This initial step introduces the alkyne functionality at the C4 position of the piperidine ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound213.695.0 g23.4
Ethynylmagnesium bromide (0.5 M in THF)-100 mL50.0
Anhydrous Tetrahydrofuran (THF)72.11150 mL-
Saturated aq. Ammonium Chloride (NH₄Cl)53.49100 mL-
Diethyl ether74.12200 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.3710 g-

Procedure:

  • To a dry 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (5.0 g, 23.4 mmol) and anhydrous THF (100 mL).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add ethynylmagnesium bromide (0.5 M in THF, 100 mL, 50.0 mmol) to the suspension over 30 minutes. The reaction mixture will become a clear solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: 30-40% Ethyl acetate in Hexane) to afford 4-ethynyl-1-phenylpiperidin-4-ol as a white solid.

Protocol 2: Synthesis of 4-Azido-4-ethynyl-1-phenylpiperidine

This step introduces the azide functionality, setting the stage for the intramolecular cycloaddition.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Ethynyl-1-phenylpiperidin-4-ol201.274.0 g19.9
Diphenylphosphoryl azide (DPPA)275.225.2 mL23.9
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.243.6 mL23.9
Anhydrous Toluene92.14100 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)84.0150 mL-
Ethyl acetate88.11150 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.0410 g-

Procedure:

  • To a 250 mL round-bottom flask, dissolve 4-ethynyl-1-phenylpiperidin-4-ol (4.0 g, 19.9 mmol) in anhydrous toluene (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add DBU (3.6 mL, 23.9 mmol) to the solution, followed by the dropwise addition of DPPA (5.2 mL, 23.9 mmol).

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 10-15% Ethyl acetate in Hexane) to yield 4-azido-4-ethynyl-1-phenylpiperidine as a pale yellow oil.

Protocol 3: Intramolecular Azide-Alkyne Cycloaddition to form the Fused 1,2,3-Triazole

This final step involves the thermal or metal-catalyzed cyclization to form the desired fused heterocyclic system.

G cluster_0 Precursor Synthesis cluster_1 Cycloaddition A 4-Azido-4-ethynyl- 1-phenylpiperidine B Thermal Conditions (e.g., Toluene, reflux) A->B  Heat C Copper(I)-Catalyzed (e.g., CuI, base) A->C  Catalyst D Piperidine-Fused 1,2,3-Triazole B->D C->D

Figure 2: Alternative conditions for the final intramolecular cycloaddition step.

Method A: Thermal Cycloaddition

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Azido-4-ethynyl-1-phenylpiperidine226.292.0 g8.84
Anhydrous Toluene92.1450 mL-

Procedure:

  • Dissolve 4-azido-4-ethynyl-1-phenylpiperidine (2.0 g, 8.84 mmol) in anhydrous toluene (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux (approximately 110 °C) and maintain for 24-48 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography (Eluent: 50-60% Ethyl acetate in Hexane) to obtain the piperidine-fused 1,2,3-triazole.

Method B: Copper(I)-Catalyzed Cycloaddition (Click Chemistry)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Azido-4-ethynyl-1-phenylpiperidine226.292.0 g8.84
Copper(I) Iodide (CuI)190.4584 mg0.44
N,N-Diisopropylethylamine (DIPEA)129.241.85 mL10.6
Dichloromethane (DCM)84.9350 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 4-azido-4-ethynyl-1-phenylpiperidine (2.0 g, 8.84 mmol), copper(I) iodide (84 mg, 0.44 mmol), and dichloromethane (50 mL).

  • Add N,N-diisopropylethylamine (1.85 mL, 10.6 mmol) to the mixture.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with dichloromethane (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 30 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (Eluent: 50-60% Ethyl acetate in Hexane) to yield the piperidine-fused 1,2,3-triazole.

Conclusion and Future Perspectives

The synthetic pathway detailed in these application notes provides a robust and adaptable framework for the synthesis of novel piperidine-fused 1,2,3-triazoles from the readily accessible starting material, this compound. The modularity of this approach allows for the introduction of diverse substituents on the phenyl ring or the piperidine nitrogen, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies.

The choice between thermal and copper-catalyzed intramolecular cycloaddition offers flexibility in experimental design, with the copper-catalyzed "click" reaction often providing milder conditions and faster reaction times.[9] The resulting fused heterocyclic scaffolds are of significant interest for further exploration in various drug discovery programs, targeting a range of diseases. Future work could focus on the asymmetric synthesis of these fused systems to explore the impact of stereochemistry on biological activity.

References

  • Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Molecules.

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. European Journal of Medicinal Chemistry.

  • Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. Organic Letters.

  • Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. RSC Medicinal Chemistry.

  • Unexpected radical mechanism in a [4+1] cycloaddition reaction. New Journal of Chemistry.

  • Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds. Organic & Biomolecular Chemistry.

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.

  • Intramolecular [1 + 4 + 1] Cycloaddition: Establishment of the Method. Journal of the American Chemical Society.

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.

  • New Access to the Synthesis of 1,1,4,4-Tetracyanobuta-1,3-Diene-Based Push–pull Chromophores Using Tetracyanoethylene Oxide via [3+2] Cycloaddition-Ring Opening Reactions. Organic Letters.

  • Multi-Component Reactions in Heterocyclic Chemistry. Springer.

  • A Concomitant Allylic Azide rearrangement/intramolecular Azide-Alkyne Cycloaddition Sequence. The Journal of Organic Chemistry.

  • Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles. Current Organic Chemistry.

  • Influence of intramolecular interactions and transition state energetics on the strain-promoted azide–alkyne cycloaddition of 2-aminobenzenesulfonamide-containing cyclononynes. RSC Advances.

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed.

  • A multicomponent reaction for modular assembly of indole-fused heterocycles. Chemical Science.

  • Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes. Nature Communications.

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society.

  • Multicomponent reactions for the synthesis of fused‐triazoles. Chemistry – An Asian Journal.

  • Multicomponent Synthesis Green Bioactive Heterocycles. De Gruyter.

  • Fused Polycyclic Compounds via Cycloaddition of 4-(1′-Cyclohexenyl)-5-iodo-1,2,3-triazoles with 4-Phenyl-1,2,4-triazoline-3,5-dione: The Importance of a Sacrificial Iodide Leaving Group. The Journal of Organic Chemistry.

Sources

Application Notes & Protocols: Leveraging 1-Phenylpiperidin-4-one Hydrochloride in Modern Antiviral Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylpiperidin-4-one hydrochloride is a versatile heterocyclic ketone that serves as a foundational scaffold for the synthesis of diverse molecular entities. While direct antiviral activity of this specific compound is not extensively documented, its true value in virology lies in its role as a "privileged scaffold." The piperidin-4-one core is a recurring motif in a multitude of biologically active compounds, and its derivatives have demonstrated potent inhibitory activity against a range of clinically relevant viruses, including Coronaviruses (e.g., SARS-CoV-2), Influenza viruses, and Human Immunodeficiency Virus (HIV).[1][2][3] This guide provides an in-depth exploration of how this compound can be utilized as a starting material for antiviral drug discovery, detailing synthetic strategies, screening protocols, and mechanistic studies. We will delve into specific case studies where derivatives have shown promise, most notably as inhibitors of the Coronavirus main protease (Mpro), and provide actionable protocols for researchers to initiate their own discovery programs.[1]

Crucial Regulatory Note: The core structure, 4-piperidone, is recognized as a precursor in the illicit synthesis of fentanyl and is regulated as a List I chemical in jurisdictions such as the United States.[4] Researchers must exercise due diligence and ensure full compliance with all local and national regulations concerning the acquisition, storage, and use of 1-Phenylpiperidin-4-one and its analogs.

The Piperidin-4-one Core: A Privileged Scaffold for Antiviral Drug Design

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a rich source for drug discovery. The piperidin-4-one nucleus is a classic example of such a scaffold, possessing the necessary structural and electronic features for modification and interaction with various protein active sites.[3]

The 1-Phenylpiperidin-4-one structure is particularly advantageous for several reasons:

  • Synthetic Tractability: The ketone at the C4 position is a versatile chemical handle, amenable to a wide array of chemical transformations, including reductive amination, olefination, and reactions to form hydrazones or oximes.

  • Three-Dimensional Diversity: The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with complex biological targets.

  • Multiple Points for Derivatization: The scaffold offers several points for chemical modification—the nitrogen atom, the C4 ketone, and the N-phenyl group—enabling the creation of large, structurally diverse compound libraries from a single starting material.

This chemical versatility is precisely why derivatives have found success. For instance, a multi-component Ugi reaction utilizing N-substituted 4-piperidones has been effectively employed to generate extensive libraries of 1,4,4-trisubstituted piperidines for antiviral screening.[1]

Case Study: Targeting the Main Protease (Mpro) of Coronaviruses

The emergence of SARS-CoV-2 highlighted the urgent need for novel antiviral agents. A key drug target is the viral main protease (Mpro or 3CLpro), an enzyme essential for processing viral polyproteins and facilitating viral replication.[1]

Recent research has demonstrated that a class of 1,4,4-trisubstituted piperidines, synthesized from a 4-piperidone core, act as non-covalent inhibitors of SARS-CoV-2 Mpro.[1] Although the inhibitory activity was modest in initial hits, these findings validate the piperidine scaffold as a promising starting point for developing novel Mpro inhibitors. The mechanism involves the compound binding to the enzyme's catalytic site, preventing the cleavage of viral polyproteins.[1]

The general workflow for such a discovery program is outlined below.

Caption: Workflow for Antiviral Drug Discovery using a Piperidone Scaffold.

Case Study: Inhibitors of Influenza Virus Replication

The piperidine scaffold has also been a fruitful source for the discovery of inhibitors against influenza viruses.[5][6] Various studies have identified N-substituted piperidine derivatives that are effective against influenza A/H1N1 strains.[2][7] A time-of-addition experiment with one optimized derivative indicated that it interferes with the early-to-middle stages of the viral replication cycle.[5] Another study demonstrated that certain piperidine derivatives inhibit the hemagglutinin-mediated membrane fusion process.[1]

The data below summarizes the activity of representative piperidine derivatives against different influenza strains, showcasing the potential for developing potent inhibitors from this class of compounds.

Compound ClassTarget VirusEC₅₀ (µM)Mechanism of Action (Proposed)Reference
1,4,4-Trisubstituted PiperidinesInfluenza A/H1N1Low µMHemagglutinin-mediated membrane fusion inhibition[1]
4-(Quinolin-4-yloxy)piperidinesVarious Influenza StrainsAs low as 0.05 µMInterference with early/middle replication stage[5]
Purine-Piperidine HybridsInfluenza A/H1N1Potent (lower than Ribavirin)Not specified[6]

Application Protocols

The following protocols are generalized methodologies adapted from published research and serve as a starting point for investigators. Researchers must optimize these protocols for their specific cell lines, viral strains, and laboratory conditions.

Protocol 1: Synthesis of a 1,4,4-Trisubstituted Piperidine Library via Ugi-4CR

This protocol is based on the highly efficient one-step Ugi four-component reaction (Ugi-4CR) to generate a structurally diverse library from a 4-piperidone scaffold.[1]

Rationale: The Ugi-4CR is a powerful tool in medicinal chemistry for rapidly generating complex molecules from simple, commercially available starting materials. This allows for the exploration of a wide chemical space to identify structure-activity relationships (SAR).

Materials:

  • This compound

  • Selected isocyanides (e.g., benzyl isocyanide, tert-butyl isocyanide)

  • Selected primary amines (e.g., 4-fluoro-benzylamine)

  • Selected carboxylic acids (e.g., Boc-glycine)

  • Methanol (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Neutralization: If starting with the hydrochloride salt, neutralize 1-Phenylpiperidin-4-one with a suitable base (e.g., triethylamine) in an appropriate solvent to obtain the free base.

  • Reaction Setup: To a solution of the 1-Phenylpiperidin-4-one free base (1 equivalent) in methanol, add the primary amine (1 eq.), the carboxylic acid (1 eq.), and the isocyanide (1 eq.).

  • Incubation: Seal the reaction vessel and stir the mixture at room temperature for 72 hours.

  • Workup and Purification: Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure. Purify the resulting crude product using flash column chromatography (silica gel) with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1,4,4-trisubstituted piperidine derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

  • Library Generation: Repeat steps 2-5 with a diverse set of amines, isocyanides, and carboxylic acids to generate a library of analogs for screening.

Protocol 2: General Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental screening method to quantify the ability of a compound to inhibit virus-induced cell death.[8][9]

Rationale: Many viruses cause visible damage and death to host cells, a phenomenon known as the cytopathic effect (CPE). An effective antiviral will protect the cells from this damage. This assay provides a robust and quantifiable measure of a compound's antiviral efficacy.

Materials:

  • Susceptible host cells (e.g., MDCK for Influenza, Vero-E6 for SARS-CoV-2)

  • Appropriate cell culture medium (e.g., DMEM with FBS)

  • Virus stock of known titer (e.g., TCID₅₀)

  • Synthesized piperidine derivatives dissolved in DMSO

  • 96-well cell culture plates

  • MTS reagent or Crystal Violet stain

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will form a confluent monolayer after 24 hours of incubation (e.g., 2 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the cell culture medium. Also prepare a "virus control" (no compound) and a "cell control" (no compound, no virus).

  • Infection and Treatment: After 24 hours, remove the growth medium from the cells. Add 100 µL of the diluted compounds to the appropriate wells. Subsequently, add 100 µL of virus suspension (at a multiplicity of infection, MOI, of ~0.01) to all wells except the "cell control" wells.

  • Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the "virus control" wells (typically 3-6 days).[8]

  • Quantification of Cell Viability:

    • MTS Method: Add MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours and then read the absorbance at 490 nm using a plate reader.

    • Crystal Violet Method: Gently wash the wells, fix the cells with methanol, and stain with 0.5% crystal violet solution. After washing and drying, solubilize the dye with methanol and read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. Plot the viability against the compound concentration and determine the 50% effective concentration (EC₅₀) using non-linear regression analysis.

Protocol 3: Cellular Cytotoxicity (MTT) Assay

This protocol determines the concentration at which a compound is toxic to the host cells, which is essential for calculating its selectivity.[2][5]

Rationale: A good antiviral candidate must be potent against the virus but non-toxic to the host. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. This allows for the determination of the 50% cytotoxic concentration (CC₅₀).

Materials:

  • Host cells and culture medium

  • Synthesized piperidine derivatives dissolved in DMSO

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells as described in Protocol 2.

  • Compound Treatment: After 24 hours, remove the growth medium and add serial dilutions of the test compounds to the wells. Include "cell control" wells with no compound. Do not add any virus.

  • Incubation: Incubate the plate for the same duration as the CPE assay (e.g., 3-6 days) to match the exposure time.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Read the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated "cell control" wells. Plot the viability against compound concentration and determine the CC₅₀ using non-linear regression.

Data Interpretation and SAR Analysis

A successful antiviral drug discovery campaign relies on the systematic interpretation of screening data to guide the synthesis of more potent and selective compounds.

Key Metrics:

  • EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits the viral effect (e.g., CPE) by 50%. A lower EC₅₀ indicates higher potency.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces host cell viability by 50%. A higher CC₅₀ indicates lower toxicity.

  • Selectivity Index (SI): Calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). The SI is a critical measure of the compound's therapeutic window. A higher SI value (typically >10) is desirable, indicating that the compound is much more toxic to the virus than to the host cells.[5]

Structure-Activity Relationship (SAR): SAR is the process of correlating changes in a molecule's chemical structure with changes in its biological activity. By synthesizing and testing a library of derivatives based on the 1-Phenylpiperidin-4-one scaffold, researchers can identify which chemical modifications enhance antiviral activity and/or reduce cytotoxicity.

SAR cluster_0 Modifications cluster_1 Observed Activity Scaffold 1-Phenylpiperidin-4-one Core N-Phenyl Group C4-Position Piperidine N ModR1 Modify R1: Add e--withdrawing group Scaffold:R1->ModR1 ModR2 Modify R2: Create spirocycle Scaffold:R2->ModR2 ModR3 Modify R3: Change N-substituent Scaffold:R3->ModR3 ActivityR1 Result: EC₅₀ Decreased (Good) SI Increased ModR1->ActivityR1 ActivityR2 Result: Activity Lost (Bad) ModR2->ActivityR2 ActivityR3 Result: CC₅₀ Decreased (Bad) Toxicity Increased ModR3->ActivityR3 SAR_Conclusion SAR Insights ActivityR1->SAR_Conclusion Identifies key pharmacophore

Caption: Conceptual Diagram of a Structure-Activity Relationship (SAR) Study.

Conclusion

This compound is a powerful and versatile starting material for antiviral research. While not an antiviral agent itself, its privileged scaffold has been the foundation for the development of potent inhibitors against multiple viruses, including coronaviruses and influenza. By employing systematic library synthesis, robust screening protocols, and detailed SAR analysis, researchers can leverage this scaffold to discover and optimize novel antiviral candidates with unique mechanisms of action, addressing the continual need for new therapeutics to combat viral diseases.

References

  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. (n.d.). MDPI. [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC. (2022). NIH. [Link]

  • Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. (2018). ResearchGate. [Link]

  • New 4-Acyl-1-phenylaminocarbonyl-2-phenylpiperazine Derivatives as Potential Inhibitors of Adenovirus Infection. Synthesis, Biological Evaluation, and Structure-activity Relationships. (n.d.). ResearchGate. [Link]

  • In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09 - PMC. (2023). PubMed Central. [Link]

  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (n.d.). MDPI. [Link]

  • Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. (2020). ScienceDirect. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). PubMed. [Link]

  • Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC. (2014). NIH. [Link]

  • Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. (2015). PubMed. [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2022). MDPI. [Link]

  • Designation of 4-Piperidone as a List I Chemical. (2022). Federal Register. [Link]

  • Piperidin-4-one: the potential pharmacophore. (2011). PubMed. [Link]

Sources

Application Note: Protocols for the Reductive Amination of 1-Phenylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Amino-1-phenylpiperidine Scaffolds

The 1-phenylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including opioid receptor modulation and sigma receptor binding.[1][2] The introduction of an amino group at the 4-position creates a critical building block, 4-amino-1-phenylpiperidine, which serves as a versatile precursor for the synthesis of complex drug candidates and molecular probes.

Reductive amination stands out as one of the most robust and widely utilized methods for forming carbon-nitrogen bonds.[3] It provides a controlled and efficient pathway to synthesize secondary and tertiary amines from carbonyl compounds, effectively converting the ketone functionality of 1-Phenylpiperidin-4-one into a desired amine. This process circumvents the common issue of over-alkylation that plagues direct alkylation methods with alkyl halides, offering superior yields and product selectivity.[4]

This application note provides a detailed guide to the reductive amination of 1-Phenylpiperidin-4-one hydrochloride. We will explore the underlying mechanism, compare key methodologies, and present two field-proven, step-by-step protocols designed for reproducibility and scalability. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific synthetic targets.

Mechanistic Rationale and Critical Parameters

Reductive amination is a sequential reaction that first involves the formation of an iminium ion intermediate, which is then reduced by a hydride source to yield the final amine.[5] The efficiency of this process is governed by several critical parameters.

The Reaction Pathway: From Ketone to Amine

The reaction proceeds through two principal stages:

  • Iminium Ion Formation: The process begins with the nucleophilic attack of an amine on the carbonyl carbon of 1-Phenylpiperidin-4-one. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated and subsequently eliminated as a water molecule, yielding a resonance-stabilized iminium cation.

  • Hydride Reduction: A selective reducing agent introduces a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and forming the target amine.

The Critical Role of pH

The rate of iminium ion formation is highly pH-dependent. Optimal conditions are typically mildly acidic (pH 4-5).[4]

  • If the pH is too high (basic): The initial nucleophilic attack on the carbonyl is slow, as the carbonyl group is not activated by protonation.

  • If the pH is too low (strongly acidic): The amine nucleophile becomes protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[4]

The use of 1-Phenylpiperidin-4-one as a hydrochloride salt can be advantageous, as it helps establish the required acidic environment. However, depending on the chosen amine and reaction conditions, the addition of a weak acid like acetic acid may be necessary to catalyze imine formation, particularly with less reactive ketones.[6]

Selecting the Appropriate Reducing Agent

The choice of reducing agent is paramount as it dictates the reaction's selectivity, safety, and overall efficiency. The ideal reagent should selectively reduce the iminium ion intermediate much faster than the starting ketone.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for modern reductive aminations.[7][8] Its mild nature and steric bulk make it highly selective for the reduction of iminium ions over ketones.[9] It does not require stringent pH control and generates non-toxic byproducts.[7] However, it is sensitive to moisture.[10]

  • Sodium Cyanoborohydride (NaBH₃CN): Historically popular, NaBH₃CN is also selective for iminium ions at acidic pH.[4][11] Its major drawback is its extreme toxicity; it can release hydrogen cyanide (HCN) gas if the reaction becomes too acidic or during acidic workup.[5] Due to safety concerns, it has largely been superseded by STAB.

  • Sodium Borohydride (NaBH₄): A powerful and inexpensive reducing agent, NaBH₄ can readily reduce both the iminium ion and the starting ketone.[10] Its use requires a stepwise procedure where the imine is allowed to form completely before the reductant is added to prevent competitive reduction of the starting material.[6][10]

  • Catalytic Hydrogenation (H₂/Catalyst): This method offers excellent atom economy and is environmentally benign.[12] It involves the use of hydrogen gas with a heterogeneous catalyst like Palladium on carbon (Pd/C). This approach is highly effective but requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.[13]

Reductive_Amination_Mechanism Ketone 1-Phenylpiperidin-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R'R''NH Amine R'R''NH Iminium Iminium Ion Hemiaminal->Iminium + H⁺, -H₂O Product 4-(R'R''-amino)- 1-phenylpiperidine Iminium->Product + [H⁻] H_plus + H⁺ H2O - H₂O Hydride [H⁻] (Reducing Agent)

Caption: General mechanism of reductive amination.

Comparative Analysis of Methodologies

The selection of a specific protocol depends on factors such as scale, available equipment, safety protocols, and the nature of the amine substrate.

Methodology Reducing Agent Advantages Disadvantages Typical Solvents Safety Considerations
Protocol 1 Sodium Triacetoxyborohydride (STAB)High selectivity, mild conditions, broad substrate scope, non-toxic byproducts.[7][9]Moisture sensitive, relatively expensive.[10]DCE, DCM, THF.[10]Standard handling of chemical reagents.
Alternative A Sodium CyanoborohydrideEffective and selective at controlled pH.[4]HIGHLY TOXIC - potential release of HCN gas.[5]Methanol.[10]Requires a well-ventilated fume hood and careful pH monitoring. Avoid strong acids.
Alternative B Sodium BorohydrideInexpensive, readily available.Non-selective; reduces ketones. Requires stepwise addition.[10]Methanol, Ethanol.[10]Flammable hydrogen gas evolved upon quenching with acid.
Protocol 2 Catalytic Hydrogenation (H₂/Pd-C)High atom economy, "green" process, scalable.[12]Requires specialized high-pressure equipment, catalyst can be pyrophoric.Methanol, Ethanol.Strict protocols for handling flammable H₂ gas and pyrophoric catalysts are mandatory.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is the recommended standard for its reliability, safety, and broad applicability.[14]

STAB_Workflow A 1. Combine Reactants Dissolve 1-Phenylpiperidin-4-one HCl and amine in DCE. B 2. Catalyst (Optional) Add acetic acid if required to facilitate iminium formation. A->B C 3. Pre-equilibration Stir mixture at room temperature for 30-60 minutes. B->C D 4. Add Reducing Agent Add NaBH(OAc)₃ portion-wise over 15 minutes. C->D E 5. Reaction Monitoring Stir overnight at room temp. Monitor by TLC or LC-MS. D->E F 6. Work-up Quench with aq. NaHCO₃. Extract with DCM. E->F G 7. Purification Dry, concentrate, and purify by column chromatography. F->G

Caption: Experimental workflow for the STAB-mediated protocol.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, 1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB, 1.5 equivalents)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Methodology:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Add the amine (1.1 eq) followed by 1,2-dichloroethane (DCE, approx. 0.1 M concentration relative to the ketone).

  • Stir the suspension at room temperature. If the amine used is also a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to free the amine.

  • (Optional but recommended for ketones) Add glacial acetic acid (1.2 eq) to catalyze iminium formation. Stir the mixture for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An increase in temperature or slight effervescence may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography to yield the desired 4-amino-1-phenylpiperidine derivative.

Self-Validating System & Troubleshooting:

  • Incomplete Conversion: If starting material persists, ensure the STAB used was anhydrous. A slight excess (up to 2.0 eq) of STAB and longer reaction times may be required for sterically hindered or electron-poor amines.

  • Formation of Side-Products: The primary side-product is often the alcohol resulting from the reduction of the starting ketone. This indicates that the rate of reduction is competing with iminium formation. Using a less polar solvent like THF or adding the STAB at 0 °C can sometimes mitigate this.

  • Expected Outcome: Successful synthesis should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the disappearance of the ketone carbonyl signal and the appearance of signals corresponding to the newly formed C-H at the 4-position and the amine substituent.

Protocol 2: Reductive Amination via Catalytic Hydrogenation

This protocol is suitable for larger-scale synthesis where the use of hydride reagents is less economical and for substrates compatible with hydrogenation conditions.

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • 10% Palladium on Carbon (Pd/C, 5-10 mol %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas source

  • High-pressure reaction vessel (e.g., Parr shaker)

  • Celite® filtration aid

Step-by-Step Methodology:

  • To a high-pressure reaction vessel, add this compound (1.0 eq), the amine (1.1 eq), and the solvent (MeOH or EtOH).

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst.

  • Seal the vessel securely. Purge the vessel with hydrogen gas three times to remove air.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Begin vigorous agitation (shaking or stirring) and heat if necessary (typically 25-50 °C).

  • Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is typically complete (usually 6-24 hours).

  • Cool the vessel to room temperature and carefully vent the excess hydrogen gas in a safe location.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper may be pyrophoric and should not be allowed to dry in the air. Quench it carefully with water.

  • Rinse the filter pad with additional solvent.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purify as needed via column chromatography or recrystallization of a suitable salt.

Self-Validating System & Troubleshooting:

  • Stalled Reaction: The catalyst may be inactive. Ensure fresh, high-quality catalyst is used. Increasing hydrogen pressure or temperature may also drive the reaction to completion.

  • Unwanted Side Reactions: Over-reduction of the N-phenyl group is possible under harsh conditions (high temperature/pressure). If this is observed, reduce the pressure, temperature, and/or reaction time.

  • Expected Outcome: Characterization by NMR and MS should confirm the formation of the product. A key indicator of success is the complete consumption of hydrogen, as monitored by the pressure gauge on the reaction vessel.

Conclusion

The reductive amination of this compound is a critical transformation for accessing valuable pharmaceutical intermediates. While several methods exist, the one-pot procedure using sodium triacetoxyborohydride (STAB) offers an unparalleled combination of safety, selectivity, and operational simplicity, making it the preferred choice for most laboratory-scale applications. For larger-scale syntheses, catalytic hydrogenation presents a cost-effective and environmentally friendly alternative, provided the necessary specialized equipment and safety infrastructure are in place. By understanding the mechanistic principles and carefully selecting the appropriate protocol, researchers can reliably and efficiently synthesize a diverse range of 4-amino-1-phenylpiperidine derivatives to advance drug discovery and development programs.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2020). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. [Link]

  • Google Patents. (2002). Method for preparing 4-amino-4-phenylpiperidines.
  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry. [Link]

  • Kuznetsov, A., & Mäeorg, U. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Wünsch, B., et al. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Google Patents. (1959).
  • ResearchGate. (2018). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Miles, W. H., et al. (2013). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Wang, D., & Astruc, D. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Chemical Communications. [Link]

  • Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. [Link]

  • Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (2018). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

Sources

reaction conditions for derivatizing 1-Phenylpiperidin-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Derivatization of 1-Phenylpiperidin-4-one Hydrochloride

Introduction

The piperidine ring is a foundational scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] 1-Phenylpiperidin-4-one, in particular, serves as a critical intermediate for synthesizing compounds with diverse biological activities, including analgesic, antihypertensive, and antiviral properties.[1] It is a key building block in the development of ligands for various receptors, such as the sigma receptor, which is a target for novel psychotherapeutic agents.[3] This compound is frequently supplied as a hydrochloride salt to improve its stability and handling. Before use in most synthetic transformations, the free base, 1-phenylpiperidin-4-one, must be generated in situ or isolated.

This guide provides a detailed exploration of the reaction conditions for derivatizing 1-phenylpiperidin-4-one, focusing on two primary pathways that leverage its key functional groups: the C4-carbonyl and the adjacent α-protons. We will delve into the mechanistic principles behind reductive amination and aldol condensation, offering detailed protocols, field-proven insights into experimental choices, and methods for validating the synthesis of novel derivatives.

Safety and Handling

1-Phenylpiperidin-4-one and its derivatives should be handled with appropriate safety precautions. The compound may cause skin, eye, and respiratory irritation.[4][5] Its derivatives, such as 1-phenylpiperidin-4-amine, are also classified as harmful if swallowed or inhaled and can cause serious skin and eye irritation.[6][7][8][9]

Core Safety Recommendations:

  • Always handle the chemical in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Avoid inhalation of dust or vapors.[6]

  • In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[5]

  • Consult the Safety Data Sheet (SDS) for the specific reagents being used before commencing any experiment.[5][9]

Initial Step: Neutralization of the Hydrochloride Salt

The starting material, this compound, is an ammonium salt. The protonated nitrogen renders the lone pair unavailable for catalysis and can interfere with many reactions. Therefore, the first step in most derivatization protocols is the neutralization to the free base.

Protocol: Free Base Generation
  • Dissolution: Dissolve this compound in a suitable solvent, such as water or a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Basification: Cool the solution in an ice bath and slowly add an aqueous solution of a base, such as sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute sodium hydroxide (NaOH) solution. The choice of base depends on the desired pH and the sensitivity of the subsequent reaction; NaHCO₃ is a mild and often preferred choice.

  • Monitoring: Monitor the pH of the aqueous layer using pH paper or a meter, adding the base until the solution is neutral to slightly alkaline (pH 7-9).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane, ethyl acetate). The free base is more soluble in organic solvents.[10]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield 1-phenylpiperidin-4-one as a solid. This free base can be used directly or purified further if necessary.

Part 1: Derivatization via Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[11][12] It transforms the carbonyl group of 1-phenylpiperidin-4-one into a new amine functionality by first reacting it with a primary or secondary amine to form an intermediate iminium ion, which is then reduced to the target amine. This method is central to the synthesis of compounds like 4-anilinopiperidine, a precursor in the synthesis of fentanyl and its analogues.[13]

Mechanism and Causality

The reaction proceeds in two main stages. The success of the reaction hinges on balancing the conditions to favor the formation of the iminium ion while ensuring the reducing agent is selective enough not to reduce the starting ketone.

  • Iminium Ion Formation: The ketone reacts with a primary or secondary amine under mildly acidic conditions. The acid catalyzes the dehydration of the intermediate hemiaminal, promoting the formation of the electrophilic iminium ion.

  • Reduction: A hydride reagent then reduces the C=N double bond of the iminium ion to form the new C-N single bond.

Choice of Reducing Agent: The selection of the reducing agent is critical.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is effective under the slightly acidic conditions required for iminium ion formation. Its lower reactivity prevents significant reduction of the starting ketone.[14]

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, it is also stable in weakly acidic media. However, it is highly toxic due to the potential release of hydrogen cyanide gas.

  • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C, Raney Nickel) is also effective and is a common industrial method.[12]

Workflow for Reductive Amination

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Work-up & Purification A 1-Phenylpiperidin-4-one (Free Base) C Mix in Solvent (e.g., DCE, DCM) A->C B Primary or Secondary Amine (R¹R²NH) B->C D Add Acid Catalyst (e.g., Acetic Acid) C->D Formation of hemiaminal E Iminium Ion Formation (Intermediate) D->E Dehydration F Add Reducing Agent (e.g., NaBH(OAc)₃) E->F G Reduction F->G Hydride attack H Aqueous Work-up (Quench & Extract) G->H I Purification (Chromatography or Recrystallization) H->I J Final Product: 4-Amino-1-phenylpiperidine Derivative I->J

Caption: General workflow for the reductive amination of 1-phenylpiperidin-4-one.

Protocol: Synthesis of N-Benzyl-1-phenylpiperidin-4-amine

This protocol describes the reaction of 1-phenylpiperidin-4-one with benzylamine.

  • Reaction Setup: To a solution of 1-phenylpiperidin-4-one (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq) followed by acetic acid (1.2 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the solution. Causality Note: Portion-wise addition helps to control any potential exotherm and off-gassing.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

ParameterConditionRationale
Amine Benzylamine (1.1 eq)Slight excess ensures complete conversion of the ketone.
Reducing Agent NaBH(OAc)₃ (1.5 eq)Mild, selective reagent for reducing the iminium ion in situ.[14]
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent, effective for this transformation.
Catalyst Acetic Acid (AcOH)Catalyzes the dehydration step to form the iminium ion.[14]
Temperature Room TemperatureSufficient for both iminium formation and reduction.
Reaction Time 12-18 hoursTypically sufficient for complete conversion.
Expected Yield 75-90%Varies based on scale and purification efficiency.

Part 2: Derivatization via Aldol Condensation

The α-carbons (C3 and C5) adjacent to the ketone in 1-phenylpiperidin-4-one are acidic and can be deprotonated by a base to form a nucleophilic enolate. This enolate can then attack an electrophilic carbonyl compound, typically an aldehyde, in a classic Aldol condensation reaction.[15][16] This C-C bond-forming reaction is invaluable for introducing complex side chains at the 3-position of the piperidine ring.

Mechanism and Causality
  • Enolate Formation: A base (e.g., NaOH, KOH) abstracts an α-proton to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of an aldehyde (e.g., benzaldehyde).

  • Protonation: The resulting alkoxide is protonated by the solvent (e.g., water, ethanol) to form a β-hydroxy ketone (the "aldol addition" product).

  • Dehydration (Condensation): Under the reaction conditions (often with heating), this intermediate readily eliminates a molecule of water to form a thermodynamically stable α,β-unsaturated ketone (the "aldol condensation" product).[15]

Choice of Reaction Partners: For a "crossed" or "mixed" aldol reaction to be efficient, the aldehyde partner should not have α-protons (e.g., benzaldehyde or p-anisaldehyde) to prevent self-condensation.[16] Furthermore, aldehydes are generally more reactive electrophiles than ketones, which directs the reaction to the desired pathway.[16]

Mechanism of Base-Catalyzed Aldol Condensation

G start enolate α-Proton Abstraction Ketone + OH⁻ Enolate Ion start->enolate Step 1 attack Nucleophilic Attack Enolate + Aldehyde Alkoxide Intermediate enolate->attack Step 2 protonation Protonation Alkoxide + H₂O β-Hydroxy Ketone attack->protonation Step 3 dehydration Dehydration - H₂O α,β-Unsaturated Ketone protonation->dehydration Step 4 (Condensation)

Sources

Application Notes and Protocols for the Crystallization of Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidin-4-one and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active agents.[1] The isolation and purification of these compounds are critical to ensuring their efficacy and safety. Crystallization stands as a definitive and widely employed technique for achieving high purity of these solid organic compounds.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and procedures for the successful crystallization of piperidin-4-one derivatives. It amalgamates theoretical principles with pragmatic, field-tested protocols and troubleshooting guidance to facilitate the generation of high-quality crystalline materials suitable for analytical characterization and further development.

Introduction: The Significance of Crystalline Piperidin-4-ones

The piperidine ring is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals.[1] Piperidin-4-one derivatives, in particular, serve as versatile intermediates in the synthesis of compounds with diverse therapeutic applications.[3] The purification of these synthesized compounds is a crucial step to remove unreacted starting materials, byproducts, and other impurities that can compromise the results of biological assays and downstream applications.[4]

Recrystallization is a powerful purification technique that relies on the differences in solubility of the compound of interest and its impurities in a given solvent system.[2] A successful crystallization not only purifies the compound but also provides it in a crystalline form, which is often essential for definitive structural elucidation via X-ray crystallography and for ensuring batch-to-batch consistency in pharmaceutical manufacturing.

Foundational Principles: The Science of Crystallization

Crystallization is a process of solid-liquid separation where a solute transfers from a liquid solution to a pure solid crystalline phase.[5] The underlying principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[6]

The process involves several key stages:

  • Dissolution: The impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution.

  • Nucleation: As the solution cools, the solubility of the compound decreases, leading to a supersaturated state. This triggers the formation of small, ordered aggregates of molecules called nuclei.

  • Crystal Growth: Once nuclei are formed, further molecules from the solution deposit onto their surfaces, leading to the growth of larger, well-defined crystals.[7]

  • Isolation: The purified crystals are then separated from the mother liquor (the remaining solution containing dissolved impurities) by filtration.

The choice of solvent is paramount for a successful crystallization. An ideal solvent should:

  • Exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.[4][5]

  • Either not dissolve impurities at all or keep them dissolved at all temperatures.

  • Be chemically inert towards the compound.

  • Be sufficiently volatile to be easily removed from the crystals.

Experimental Workflow: From Crude Product to Pure Crystals

The following diagram illustrates the general workflow for the crystallization of piperidin-4-one derivatives.

Crystallization_Workflow cluster_prep Preparation cluster_process Process cluster_final Final Steps crude_product Crude Piperidin-4-one Derivative solvent_selection Solvent Screening crude_product->solvent_selection Test small samples dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution Select optimal solvent hot_filtration Hot Filtration (optional) dissolution->hot_filtration If insoluble impurities exist cooling Slow Cooling & Crystallization dissolution->cooling If no insoluble impurities hot_filtration->cooling isolation Isolation by Filtration cooling->isolation Collect crystals washing Washing with Cold Solvent isolation->washing Remove mother liquor drying Drying of Crystals washing->drying analysis Purity & Characterization drying->analysis e.g., MP, NMR, X-ray

Caption: General workflow for the crystallization of piperidin-4-one derivatives.

Detailed Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach. Ethanol is a commonly used and effective solvent for many piperidin-4-one derivatives.[8][9]

Step-by-Step Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude piperidin-4-one derivative. Add a few drops of the chosen solvent (e.g., ethanol, isopropanol, ethyl acetate) at room temperature. A suitable solvent will not dissolve the compound readily at this temperature.[4]

  • Dissolution: Transfer the bulk of the crude product to an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid just dissolves.[6] It is crucial to avoid adding an excess of solvent, as this will reduce the yield.[4]

  • Hot Filtration (if necessary): If colored or insoluble impurities are present, they can be removed at this stage. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities and perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Subsequently, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved. The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, or HPLC.

Protocol 2: Two-Solvent (Solvent-Antisolvent) Recrystallization

This method is employed when no single solvent has the ideal solubility characteristics. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "antisolvent" (in which it is poorly soluble) to induce crystallization.

Step-by-Step Procedure:

  • Solvent Selection: Identify a solvent pair. For example, if your compound is highly soluble in ethanol but poorly soluble in water, this could be a suitable pair.

  • Dissolution: Dissolve the crude piperidin-4-one derivative in a minimal amount of the "good" solvent (e.g., ethanol) at or near its boiling point.

  • Antisolvent Addition: While the solution is still hot, slowly add the "antisolvent" (e.g., water) dropwise with swirling until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

  • Re-dissolution and Crystallization: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears. Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5 and 6 from Protocol 1, using a mixture of the two solvents (in the same proportion as the final crystallization mixture) or just the antisolvent for washing the crystals.

Solvent System Selection

The choice of solvent is critical and often requires empirical determination. The following table provides a starting point for solvent selection for piperidin-4-one derivatives based on their general polarity.

Derivative PolarityPrimary Solvents to ScreenPotential Antisolvents (for two-solvent systems)
High Polarity Ethanol, Methanol, IsopropanolWater, Diethyl ether, Hexanes
Medium Polarity Ethyl acetate, Acetonitrile, AcetoneHexanes, Heptane, Toluene
Low Polarity Toluene, DichloromethaneHexanes, Heptane

Note: Always exercise caution and use appropriate personal protective equipment when handling organic solvents.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent used.- Solution is not sufficiently supersaturated.- Boil off some of the solvent to increase the concentration and allow to cool again.[10]- If all else fails, remove the solvent by rotary evaporation and attempt recrystallization with a different solvent system.[10]
"Oiling Out" - The melting point of the compound is below the boiling point of the solvent.- The rate of cooling is too rapid.- Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.[10]- Try a lower-boiling point solvent.
Formation of Amorphous Powder or Very Fine Needles - Cooling was too rapid.- Solution was excessively supersaturated.- Ensure slow cooling by insulating the flask.- Re-dissolve the solid in a slightly larger volume of solvent and cool slowly.
Low Recovery/Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Use a different solvent in which the compound is less soluble when cold.- Ensure the filtration apparatus is adequately pre-heated.

Conclusion

The crystallization of piperidin-4-one derivatives is a fundamental and indispensable technique for their purification and characterization. By understanding the underlying principles and systematically applying the protocols outlined in this guide, researchers can consistently obtain high-purity crystalline materials. A methodical approach to solvent selection and troubleshooting is key to overcoming common challenges and achieving successful crystallization outcomes.

References

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved from [Link]

  • Piperidine Synthesis. (n.d.). DTIC. Retrieved from [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 1-Phenylpiperidin-4-one Hydrochloride in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in polymer chemistry and materials science.

Introduction: A Versatile Building Block for Novel Polymers

1-Phenylpiperidin-4-one hydrochloride is an organic compound featuring a piperidine ring with a phenyl group attached to the nitrogen atom and a ketone at the 4-position.[1][2] While extensively utilized as a crucial intermediate in the synthesis of various pharmaceutical compounds, its potential as a monomer in polymer synthesis is an emerging area of interest.[2][3] The reactivity of the carbonyl group, coupled with the structural rigidity imparted by the piperidine and phenyl rings, makes it a compelling candidate for the creation of novel polymers with unique thermal and mechanical properties. This document provides a detailed exploration of its application in polymer synthesis, focusing on acid-catalyzed polycondensation.

Physicochemical Properties

A foundational understanding of the monomer's properties is critical for successful polymerization.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNOInferred from C₁₁H₁₃NO for the free base[2]
Molecular Weight 211.69 g/mol Calculated
Appearance White to off-white crystalline solid[1]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[1]

Polymerization Mechanism: Acid-Catalyzed Polycondensation

The synthesis of high-molecular-weight polymers from this compound can be achieved through a one-pot, acid-catalyzed polycondensation reaction. This process leverages the reactivity of the ketone group in the presence of a strong acid catalyst and a suitable aromatic co-monomer. The proposed mechanism involves the protonation of the carbonyl group, followed by an electrophilic aromatic substitution reaction with an electron-rich aromatic compound, such as biphenyl. This process, repeated, leads to the formation of a long-chain polymer.

polymerization_mechanism Monomer 1-Phenylpiperidin-4-one (Protonated Ketone) Intermediate Electrophilic Aromatic Substitution Intermediate Monomer->Intermediate + Co-monomer CoMonomer Aromatic Co-monomer (e.g., Biphenyl) CoMonomer->Intermediate Dimer Dimeric Unit Intermediate->Dimer - H+ Polymer Propagating Polymer Chain Dimer->Polymer + Monomer, Co-monomer FinalPolymer High Molecular Weight Polymer Polymer->FinalPolymer Propagation

Caption: Proposed mechanism for acid-catalyzed polycondensation.

Experimental Protocol: Synthesis of a Phenylpiperidone-Containing Polymer

This protocol is adapted from a similar synthesis utilizing hydrochloride-4-piperidone and is expected to yield a high-molecular-weight polymer.[4]

Materials
MaterialPurity/GradeSupplierNotes
This compound≥98%Standard chemical supplierUse as received.
Biphenyl≥99%Standard chemical supplierCo-monomer.
Methylene chloride (CH₂Cl₂)AnhydrousStandard chemical supplierSolvent.
Trifluoroacetic acid (TFA)≥99%Standard chemical supplierDistill under dry nitrogen before use.[4]
Trifluoromethanesulfonic acid (TFSA)≥98%Standard chemical supplierDistill under dry nitrogen before use.[4]
Sodium bicarbonate (NaHCO₃)Reagent gradeStandard chemical supplierFor neutralization.
Equipment
  • 10 mL single-necked flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Standard glassware for filtration and washing

  • Convection oven with nitrogen flow

Procedure
  • Reaction Setup: In a 10 mL single-necked flask, combine this compound (0.278 g, 1.3 mmol), biphenyl (0.200 g, 1.3 mmol), and methylene chloride (1.1 mL).

  • Acid Addition: While stirring, carefully add trifluoroacetic acid (0.4 mL) followed by trifluoromethanesulfonic acid (5 mL). The reaction is exothermic; addition should be done cautiously.

  • Polymerization: Stir the mixture at room temperature for 5 hours. The solution is expected to become clear, viscous, and orange in color.[4]

  • Precipitation: Slowly pour the viscous solution into a beaker containing an aqueous solution of sodium bicarbonate (100 mL, saturated) to neutralize the acids and precipitate the polymer.

  • Isolation and Purification: Filter the resulting fibrous solid, wash thoroughly with deionized water, and dry in a convection oven under a nitrogen flow for 24 hours.

  • Yield: A high yield (e.g., >95%) of a yellow, fibrous polymer is expected.[4]

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Work-up and Isolation A Combine Monomer, Co-monomer, and Solvent in Flask B Add TFA and TFSA A->B C Stir at Room Temperature for 5 hours B->C D Precipitate in NaHCO₃ Solution C->D E Filter and Wash with Water D->E F Dry under Nitrogen E->F

Caption: Workflow for the synthesis of a phenylpiperidone-containing polymer.

Characterization of the Resulting Polymer

The synthesized polymer should be characterized to determine its molecular weight, structure, and thermal properties.

TechniquePurposeExpected Results
Nuclear Magnetic Resonance (NMR) Structural elucidation1H and 13C NMR spectra will confirm the incorporation of both monomer units into the polymer backbone.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisThe disappearance of the ketone carbonyl peak (around 1715 cm⁻¹) and the appearance of new peaks corresponding to the polymer backbone.
Gel Permeation Chromatography (GPC) Molecular weight and polydispersityTo determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI). High molecular weights (e.g., Mn > 15,000 g/mol ) are indicative of successful polymerization.[4]
Differential Scanning Calorimetry (DSC) Thermal propertiesTo determine the glass transition temperature (Tg), which provides insight into the polymer's amorphous or crystalline nature and its thermal stability.

Potential Applications in Drug Development and Beyond

Polymers derived from this compound hold promise in several advanced applications:

  • Drug Delivery Systems: The biocompatibility of piperidine-containing structures suggests their potential use in creating polymer-drug conjugates or as matrices for controlled release formulations.[5][6][7] The polymer backbone can be designed to be biodegradable, allowing for the gradual release of therapeutic agents.[8]

  • Specialty Engineering Plastics: The rigid ring structures in the polymer backbone are expected to result in materials with high thermal stability and mechanical strength, making them suitable for applications requiring robust performance.

  • Membranes and Separation Media: The defined chemical structure of these polymers could be leveraged in the fabrication of selective membranes for gas separation or filtration applications.

Safety and Handling

1-Phenylpiperidin-4-one and its derivatives should be handled with care. It is classified as harmful if swallowed and can cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound serves as a viable and promising monomer for the synthesis of novel polymers through acid-catalyzed polycondensation. The resulting materials, characterized by a unique combination of a piperidine and aromatic moieties in the backbone, are anticipated to exhibit desirable thermal and mechanical properties. These characteristics open up a wide range of potential applications, particularly in the fields of drug delivery and advanced materials. The protocols and insights provided herein offer a solid foundation for researchers to explore and expand upon the use of this versatile building block in polymer chemistry.

References

  • Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry.
  • CAS 19125-34-9: 1-N-PHENYL-PIPERIDIN-4-ONE. CymitQuimica.
  • Cas 19125-34-9, 1-N-PHENYL-PIPERIDIN-4-ONE. lookchem.
  • Synthesis method of intermediate N-phenyl-4-piperidone - Google P
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • Piperidin-4-one: the potential pharmacophore. PubMed.
  • Amidoamine and polyamide curing agents, compositions, and methods - Google P
  • Polymers for Drug Delivery Systems. PubMed Central.
  • Bio-Inspired Polymer-Polymer Hybrids for Medical Applications.
  • Biocompatible Natural Polymer-Based Amorphous Solid Dispersion System Improving Drug Physicochemical Properties, Stability, and Efficacy. MDPI.
  • New Polyolefin Family Polymers for Drug Delivery Applic
  • N-Phenyl-1-(phenylmethyl)-4-piperidinamine | C18H22N2 | CID 70865. PubChem.

Sources

synthesis of 4-phenylpiperidine derivatives for sigma receptor binding

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis and Evaluation of 4-Phenylpiperidine Derivatives for Sigma Receptor Binding

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Convergence of a Privileged Scaffold and a Promising Target

The 4-phenylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds, including potent opioids like pethidine and fentanyl.[1] Its rigid structure allows for precise spatial orientation of functional groups, making it an ideal framework for designing ligands with high affinity and selectivity for various receptors.[2] Concurrently, sigma receptors, once misidentified as a subtype of opioid receptors, have emerged as distinct and compelling therapeutic targets for a range of central nervous system (CNS) disorders and other conditions.[3][4]

There are two primary subtypes of sigma receptors, Sigma-1 (S1R) and Sigma-2 (S2R).[3]

  • The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[5] Its modulation is implicated in cellular stress responses, synaptic plasticity, and neuronal survival, making it a target for treating neurodegenerative diseases like Alzheimer's, pain, and depression.[5][6]

  • The Sigma-2 Receptor (S2R) has been identified as the transmembrane protein TMEM97. It is overexpressed in proliferating cancer cells, positioning it as a key target for developing novel anti-cancer agents and diagnostic imaging tools.[6]

The structural synergy between the 4-phenylpiperidine core and the pharmacophoric requirements of sigma receptors has led to the development of numerous high-affinity ligands.[7][8] This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and bioassay methodologies required to synthesize and evaluate novel 4-phenylpiperidine derivatives for sigma receptor binding.

Part 1: Synthetic Strategies for the 4-Phenylpiperidine Core

The construction of the 4-phenylpiperidine scaffold is a critical first step. Several robust synthetic routes have been established, with the choice often depending on the desired substitution patterns and the availability of starting materials. A common and versatile approach involves the synthesis of a piperidone intermediate followed by the introduction of the phenyl group via a Grignard reaction.

Key Synthetic Workflow

The general strategy involves a multi-step sequence beginning with readily available starting materials to construct the core N-protected 4-phenylpiperidine structure. This core can then be diversified through N-alkylation or acylation to generate a library of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Core Synthesis cluster_1 Diversification A 1. N-Protected 4-Piperidone B 2. Grignard Reaction (+ Phenylmagnesium Bromide) A->B Introduces Phenyl Group C 3. Dehydration (Acid-catalyzed) B->C Forms Tetrahydropyridine D 4. Reduction (e.g., H₂, Pd/C) C->D Saturates Piperidine Ring E 5. N-Deprotection (e.g., H₂, Pd(OH)₂) D->E Removes Protecting Group F 6. N-Alkylation/Acylation (R-X, Base) E->F Introduces R-Group G Final Derivative Library F->G caption General Synthetic Workflow.

Caption: General Synthetic Workflow.

Causality Behind Experimental Choices:

  • N-Protection: Protecting the piperidine nitrogen (e.g., with a benzyl group) is crucial to prevent side reactions during the Grignard addition. The benzyl group is particularly useful as it can be easily removed later via hydrogenolysis.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction is a highly effective method for installing the C4-phenyl group onto the piperidone ketone.[9]

  • Dehydration and Reduction: The tertiary alcohol formed from the Grignard reaction is prone to elimination under acidic conditions. The resulting tetrahydropyridine intermediate is then reduced (e.g., by catalytic hydrogenation) to yield the stable 4-phenylpiperidine core. This two-step sequence is often more reliable and higher-yielding than direct reduction of the tertiary alcohol.

Part 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of a representative compound, 1-Benzyl-4-phenylpiperidine , and its subsequent derivatization.

Protocol 2.1: Synthesis of 1-Benzyl-4-phenylpiperidine (Core Structure)

Materials:

  • 1-Benzyl-4-piperidone

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated and 2M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure:

  • Grignard Addition:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-benzyl-4-piperidone (1.0 eq) dissolved in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add phenylmagnesium bromide (1.2 eq) dropwise via syringe, maintaining the temperature below 5°C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Quenching and Workup:

    • Cool the reaction mixture back to 0°C and slowly quench by adding saturated ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Dehydration and Reduction (One Pot):

    • Dissolve the crude alcohol in methanol.

    • Carefully add concentrated HCl (2.0 eq) and heat the mixture to reflux for 2 hours.

    • Cool the reaction to room temperature. In a well-ventilated fume hood, carefully add 10% Pd/C (approx. 5 mol%).

    • Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.

    • Stir vigorously under a hydrogen atmosphere overnight.

  • Purification:

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford pure 1-benzyl-4-phenylpiperidine.

Protocol 2.2: Synthesis of a Final Derivative (Example: N-alkylation)
  • Deprotection: The benzyl group from the core structure is removed via hydrogenolysis to yield 4-phenylpiperidine.

  • N-Alkylation:

    • Dissolve 4-phenylpiperidine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile.

    • Add the desired alkyl halide (e.g., 3-phenylpropyl bromide, 1.1 eq).

    • Heat the mixture to 60°C and stir overnight.

    • Cool, filter off the solids, and concentrate the filtrate.

    • Purify via column chromatography to yield the final N-alkylated derivative.

Protocol 2.3: Compound Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The spectra should be consistent with the expected arrangement of protons and carbons.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[10]

  • Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), aiming for >95% for biological testing.

Part 3: Sigma Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These are competitive inhibition assays where the test compound's ability to displace a known high-affinity radioligand is measured.[3]

Protocol 3.1: Membrane Preparation

Membranes rich in sigma receptors are required. This can be from guinea pig brain homogenate (for a natural source of both S1R and S2R) or from cell lines overexpressing a specific receptor subtype.

Protocol 3.2: S1R Competitive Binding Assay
  • Radioligand: [³H]-(+)-pentazocine, a selective S1R ligand.[3][11]

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Procedure:

    • In a 96-well plate, combine the assay buffer, membrane preparation (e.g., 100 µg protein), a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value, e.g., 2-3 nM), and varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).

    • To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a non-radioactive S1R ligand (e.g., 10 µM haloperidol).

    • Incubate the plate at 37°C for 90 minutes to reach equilibrium.[11]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound radioligand from the free.[11]

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Protocol 3.3: S2R Competitive Binding Assay
  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective ligand for both S1R and S2R.[3][12]

  • Masking Agent: A high concentration of a selective S1R ligand (e.g., (+)-pentazocine) is added to all wells to saturate the S1R sites, ensuring that [³H]-DTG binding occurs only at S2R.[11][12]

  • Procedure: The protocol is identical to the S1R assay, with the critical addition of the S1R masking agent to every well. It is important to note that this masking protocol can have flaws and results should be interpreted with caution.[12]

G cluster_0 Assay Preparation cluster_1 Binding & Separation cluster_2 Quantification & Analysis A 1. Add Reagents to 96-well Plate (Buffer, Membranes, Radioligand, Test Compound, Masking Agent for S2R) B 2. Incubate (e.g., 90 min @ 37°C) A->B Allow Binding Equilibrium C 3. Rapid Filtration (Cell Harvester) B->C Separate Bound/Free Ligand D 4. Wash Filters (Ice-cold Buffer) C->D Remove Non-specific Binding E 5. Scintillation Counting D->E Measure Radioactivity F 6. Data Analysis (Calculate IC₅₀ and Kᵢ) E->F Non-linear Regression G Final Affinity Data (Kᵢ) F->G caption Radioligand Binding Assay Workflow.

Caption: Radioligand Binding Assay Workflow.

Data Analysis

The raw data (counts per minute) are used to generate a competitive inhibition curve by plotting the percentage of specific binding against the log concentration of the test compound. Non-linear regression analysis (e.g., using GraphPad Prism) is applied to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). The IC₅₀ is then converted to the inhibition constant (Kᵢ), which reflects the true affinity of the compound for the receptor, using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 4: Structure-Activity Relationships (SAR)

Systematic modification of the 4-phenylpiperidine scaffold allows for the exploration of SAR, providing insights into the molecular features that govern binding affinity and selectivity.[8]

Key Modification Points:

  • N-substituent: The group attached to the piperidine nitrogen is a primary point for diversification. The length, bulk, and nature of this substituent are critical. Often, an N-alkyl chain of a certain length (e.g., propyl or butyl) connected to another aromatic ring enhances affinity.

  • C4-Phenyl Ring: Substitution on this aromatic ring can probe electronic and steric interactions within the receptor binding pocket. Halogen substitutions, for instance, can modulate affinity.[13]

  • Piperidine Ring: While less commonly modified, changes here can impact the compound's conformation and overall properties.

Example SAR Data Table

The following table presents hypothetical data for a small library of N-substituted 4-phenylpiperidine analogs, illustrating typical SAR trends observed for sigma receptor ligands.

Compound IDN-Substituent (R)S1R Kᵢ (nM)[7]S2R Kᵢ (nM)[13]Selectivity (S2/S1)
1 Benzyl15.235023.0
2 3-Phenylpropyl2.118085.7
3 4-Chlorobenzyl12.515012.0
4 Cyclohexylmethyl45.8>1000>21.8

Interpretation of SAR:

  • Effect of N-Substituent: Comparing compound 1 and 2 , extending the N-substituent from a benzyl to a 3-phenylpropyl group dramatically increases S1R affinity, a common observation for sigma ligands.

  • Aromatic Requirement: Replacing the terminal phenyl ring with a cyclohexyl group (compound 4 ) significantly reduces affinity for both receptors, suggesting a crucial role for an aromatic interaction at this position.

  • Electronic Effects: Adding an electron-withdrawing chlorine to the benzyl ring (compound 3 ) slightly improves S2R affinity while maintaining S1R affinity, thereby reducing S1R selectivity. This demonstrates how subtle electronic changes can tune selectivity.[13]

Conclusion

The 4-phenylpiperidine scaffold remains a highly versatile and effective platform for the design of potent and selective sigma receptor ligands. By employing robust synthetic strategies and rigorous biological evaluation protocols as detailed in this guide, researchers can efficiently generate and characterize novel chemical probes and potential therapeutic candidates. The systematic exploration of structure-activity relationships is paramount to refining ligand design, ultimately leading to compounds with optimized affinity, selectivity, and drug-like properties for targeting the promising S1R and S2R systems.

References

[14] Sonesson, C., et al. (2005). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry. Available at: [Link]

[15] ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF. Available at: [Link]

[7] Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry. Available at: [Link]

[11] Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available at: [Link]

[16] Wang, X., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry. Available at: [Link]

[17] Fujimura, K., et al. (1997). Synthesis, Structure and Quantitative Structure-Activity Relationships of Sigma Receptor Ligands, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl) Piperazines. Bioorganic & Medicinal Chemistry. Available at: [Link]

[18] Wilson, C. T., et al. (2021). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry. Available at: [Link]

[12] Sahn, J. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at: [Link]

[19] Reddit. (2022). Phenylpiperidine synthesis. r/AskChemistry.

[20] SciELO. (2022). Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors. Available at: [Link]

[10] MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

[8] Lever, J. R. (2007). Synthesis and structure-activity relationship of a series of sigma receptor ligands. MOspace. Available at: [Link]

[21] Gupea. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Available at: [Link]

[9] Google Patents. (2004). Method for preparing 4-amino-4-phenylpiperidines. Available at:

[3] Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

[22] Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Available at: [Link]

[1] Wikipedia. (n.d.). 4-Phenylpiperidine. Available at: [Link]

[13] Mach, R. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

[5] MDPI. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. Available at: [Link]

[4] Wikipedia. (n.d.). Opioid. Available at: [Link]

[23] ResearchGate. (n.d.). Synthetic Route for the Preparation of 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl). Available at: [Link]

[2] ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]

[6] ACS Publications. (2021). Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer's Disease. ACS Medicinal Chemistry Letters. Available at: [Link]

[24] IRIS - Unict. (2024). A focus on piperidine and piperazine scaffolds. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Piperidin-4-One Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating novel antimicrobial agents.

Introduction: A Scaffold of Promise in an Era of Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, creating an urgent demand for novel therapeutic agents that operate via mechanisms distinct from existing antibiotics.[1] Within the vast landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds have emerged as particularly fruitful scaffolds for drug discovery. Among these, the piperidin-4-one core is of significant interest.[1][2] Derivatives of this six-membered ring system exhibit a remarkable breadth of biological activities, including antiviral, analgesic, and potent antimicrobial properties.[1][2]

The versatility of the piperidin-4-one scaffold lies in its synthetic tractability. The classic Mannich reaction, for instance, allows for the straightforward synthesis of the core, while subsequent modifications at various positions on the ring enable the creation of vast chemical libraries.[1] This chemical flexibility is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the key mechanisms of action for these derivatives and presents detailed, field-proven protocols for the comprehensive evaluation of their antimicrobial efficacy.

G Scaffold

Caption: General structure of a substituted piperidin-4-one.

Pillar 1: Unraveling the Mechanisms of Action

Understanding how a compound works is as critical as knowing that it works. Piperidin-4-one derivatives have been shown to disrupt microbial viability through several sophisticated mechanisms. The specific pathway is often dictated by the nature and position of the chemical moieties attached to the core ring structure.

A. Inhibition of DNA Gyrase and Topoisomerases

A primary and highly compelling mechanism of action for certain piperidin-4-one derivatives is the inhibition of bacterial DNA gyrase.[3] This enzyme is a type II topoisomerase essential for managing DNA supercoiling during replication, making it an excellent and validated antibacterial target.

  • Causality: By binding to the DNA gyrase-DNA complex, these compounds stabilize the cleavage complex where the DNA backbone is broken. This prevents the re-ligation of the DNA strands, leading to a cascade of lethal events including the cessation of DNA replication and the induction of the SOS response. Notably, some piperidine-4-carboxamide derivatives function as a novel subclass of non-fluoroquinolone DNA gyrase inhibitors, which is crucial for combating strains resistant to conventional gyrase-targeting drugs.[3]

  • Related Targets: In a similar vein, other derivatives have demonstrated inhibitory activity against topoisomerase II-α, an analogous enzyme in eukaryotic cells, which underpins their potential as anticancer agents but also necessitates careful screening for selective toxicity.[4]

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication DNA_Relaxed Relaxed DNA DNA_Gyrase DNA Gyrase DNA_Relaxed->DNA_Gyrase Binds Supercoiled_DNA Supercoiled DNA Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Cell_Death Cell Death DNA_Gyrase->Cell_Death DNA Breaks Replication_Fork->Cell_Death Stalls Piperidinone Piperidin-4-one Derivative Piperidinone->DNA_Gyrase Inhibits Re-ligation

Caption: Mechanism of DNA gyrase inhibition by piperidin-4-one derivatives.

Pillar 2: Validated Protocols for Antimicrobial Assessment

The following protocols are designed to be self-validating systems for screening and quantifying the antimicrobial potential of newly synthesized piperidin-4-one derivatives.

Protocol 1: Preliminary Screening via Kirby-Bauer Disc Diffusion Assay

This method provides a rapid, qualitative assessment of a compound's ability to inhibit microbial growth. It is an essential first-pass screen for identifying promising candidates from a library of derivatives.

  • Principle: A paper disc impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth—the zone of inhibition—will form around the disc. The diameter of this zone is proportional to the compound's activity.

  • Methodology:

    • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour 20-25 mL into sterile 100 mm Petri dishes. Allow the plates to solidify on a level surface.

    • Inoculum Preparation: From a fresh overnight culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli), pick 3-5 isolated colonies and suspend them in sterile saline or phosphate-buffered saline (PBS). Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Plate Inoculation: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

    • Disc Application: Prepare stock solutions of the piperidin-4-one derivatives in a suitable solvent (e.g., DMSO). Aseptically apply a known volume (e.g., 10 µL) of each compound solution onto sterile 6 mm paper discs.[2] Allow the solvent to evaporate completely.

    • Placement and Incubation: Place the impregnated discs onto the inoculated agar surface. Include a positive control disc (e.g., chloramphenicol, ampicillin) and a negative control disc (solvent only).[1][2] Invert the plates and incubate at 37°C for 18-24 hours.[2]

    • Data Collection: Measure the diameter of the zones of inhibition in millimeters (mm).

Disc_Diffusion_Workflow cluster_workflow Disc Diffusion Assay Workflow A Prepare 0.5 McFarland Inoculum B Swab Inoculum onto MHA Plate A->B C Apply Compound-Impregnated Disc B->C D Incubate (37°C, 24h) C->D E Measure Zone of Inhibition (mm) D->E

Caption: Workflow for the Kirby-Bauer disc diffusion assay.

Protocol 2: Quantitative Potency via Broth Microdilution (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the potency of an antimicrobial agent. It is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

  • Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized number of microorganisms. Following incubation, the wells are assessed for visible growth.

  • Methodology:

    • Plate Preparation: In a sterile 96-well plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Compound Dilution: Prepare a stock solution of the test compound at twice the highest desired final concentration. Add 200 µL of this solution to well 1.

    • Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

    • Inoculum Preparation: Prepare a microbial suspension as described for the disc diffusion assay, but further dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add 100 µL of the diluted inoculum to wells 1 through 11. Add 100 µL of sterile MHB to well 12. The final volume in each well is 200 µL.

    • Incubation: Seal the plate with a breathable film or lid and incubate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The result is reported in µg/mL or µM.

Protocol 3: Assessing Cidal Activity (MBC/MFC Assay)

This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • Principle: Following MIC determination, a small aliquot from each well showing no visible growth is subcultured onto a compound-free agar medium. The lack of growth on the agar indicates that the bacteria were killed, not just inhibited.

  • Methodology:

    • Subculturing: From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

    • Plating: Spot-plate each aliquot onto a fresh MHA plate.

    • Incubation: Incubate the MHA plate at 37°C for 24 hours.

    • MBC Determination: The MBC is the lowest concentration from the MIC plate that yields no colony growth on the subculture plate.

Protocol 4: Evaluating Anti-Biofilm Activity (Crystal Violet Assay)

Many chronic infections are caused by bacteria growing in biofilms, which are notoriously resistant to conventional antibiotics. This assay quantifies the ability of a compound to inhibit biofilm formation.[5]

  • Principle: Biofilms are grown in 96-well plates in the presence of the test compound. After incubation, planktonic (free-floating) cells are washed away. The remaining adherent biofilm is stained with crystal violet (CV), and the amount of bound dye is quantified spectrophotometrically after solubilization, which is directly proportional to the biofilm biomass.[5]

  • Methodology:

    • Biofilm Growth: Prepare serial dilutions of the test compounds in a suitable growth medium (e.g., Tryptic Soy Broth with glucose) in a 96-well flat-bottomed plate.

    • Inoculation: Inoculate the wells with a standardized bacterial suspension (e.g., 1 x 10⁶ CFU/mL). Include appropriate growth and sterility controls.

    • Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

    • Washing: Carefully discard the medium and wash the plate gently three times with 200 µL of sterile PBS per well to remove planktonic cells.

    • Fixation: Fix the remaining biofilm by adding 150 µL of methanol to each well for 15 minutes.

    • Staining: Discard the methanol and allow the plate to air dry. Stain the biofilm by adding 150 µL of 0.1% (w/v) crystal violet solution to each well and incubating for 15 minutes at room temperature.

    • Final Wash: Discard the CV solution and wash the plate thoroughly with water until the control wells are colorless.

    • Solubilization and Reading: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound dye. Read the absorbance at 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates anti-biofilm activity.

Pillar 3: Data Presentation and Structure-Activity Relationship (SAR)

Systematic data organization is crucial for discerning trends and establishing structure-activity relationships (SAR). The goal is to correlate specific chemical modifications with changes in antimicrobial potency.

Example Data Table:
Compound IDR¹ SubstituentR² SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. faecalis (VRE)MIC (µg/mL) vs. C. albicans
PPO-01HPhenyl3264>128
PPO-02Methyl4-Chlorophenyl163264
PPO-03-TSMethyl4-Chlorophenyl16328
PPO-04BenzimidazoleArylsulfonyl816[6]32

TS denotes a thiosemicarbazone derivative of the piperidin-4-one carbonyl.

Interpreting the Data and SAR Insights:
  • Effect of Derivatization: The data clearly shows that derivatization of the parent piperidin-4-one scaffold (PPO-01) leads to improved activity.

  • Aromatic Substituents: The addition of a 4-chlorophenyl group (PPO-02) enhances antibacterial activity compared to an unsubstituted phenyl group (PPO-01).

  • Thiosemicarbazone Moiety: A key insight from multiple studies is that converting the ketone group to a thiosemicarbazone (PPO-03-TS) can significantly and selectively boost antifungal activity against strains like C. albicans.[1][7]

  • Complex Heterocycles: Incorporating larger heterocyclic systems like benzimidazole and arylsulfonyl groups (PPO-04) can confer potent activity against multidrug-resistant pathogens, including Vancomycin-Resistant Enterococcus (VRE).[6]

Conclusion and Future Outlook

The piperidin-4-one scaffold represents a highly promising and adaptable platform for the development of next-generation antimicrobial agents. Its synthetic accessibility and the diverse mechanisms of action exhibited by its derivatives make it a priority for further investigation. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial screening to quantitative potency and anti-biofilm assessment.

Future research should focus on elucidating the precise molecular targets for novel derivatives, optimizing lead compounds for improved pharmacokinetic profiles and reduced toxicity, and exploring their efficacy in in vivo infection models. By combining rational chemical design with rigorous biological evaluation, the full therapeutic potential of piperidin-4-one derivatives can be unlocked in the fight against antimicrobial resistance.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Pandurangan, P., et al. (2014). Characterization and Antimicrobial Activity of Piperidine-4-one Derivative. Inventi Rapid: Med Chem, 2014(3). [Link]

  • Shaik, N. B., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5879-5883. [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31221-31248. [Link]

  • Kamal, A., et al. (2009). A facile synthesis, antibacterial, and antitubercular studies of some piperidin-4-one and tetrahydropyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 19(1), 192-198. [Link]

  • Al-Ghorani, E. K. A., & Al-Janabi, A. H. M. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry, 18(1), 1-10. [Link]

  • Zafar, S., et al. (2019). Synthesis, Characterization and Antimicrobial Activity of Piperidine Derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-370. [Link]

  • Shaik, N. B., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Moodley, I., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(33), 783-792. [Link]

  • Shaik, F., et al. (2023). Structure–activity relationship of piperidine derivatives with anti-inflammatory and antimicrobial activities. RSC Advances, 13(45), 31692-31711. [Link]

  • Tribedi, P., & Sil, A. K. (2021). Piperine exhibits promising antibiofilm activity against Staphylococcus aureus by accumulating reactive oxygen species (ROS). Archives of Microbiology, 204(1), 44. [Link]

  • Perumal, P., Pandey, V. P., & Sarayu, Y. L. (2013). Antimicrobial activity of 2, 6 di-substituted piperidine 4-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 570-572. [Link]

  • Stec, J., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases, 8(4), 834-846. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Phenylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-Phenylpiperidin-4-one hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical synthetic intermediate. As a key building block in the synthesis of various pharmaceutical compounds, its purity is paramount for the success of subsequent reactions and the integrity of final products.[1][2]

This guide moves beyond simple procedural lists to provide a deeper understanding of the principles behind each purification step. We will explore common challenges, troubleshoot experimental failures, and provide robust, field-tested protocols to ensure you can consistently achieve high-purity this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and purification of this compound.

Q1: What are the physical properties of pure this compound?

A: Pure this compound is typically a white to off-white crystalline solid.[1] Its hydrochloride salt form confers greater stability and water solubility compared to its free base, 1-Phenylpiperidin-4-one, which has limited water solubility but is soluble in organic solvents like ethanol and acetone.[1] The free base has a reported melting point of 36.5-37.2°C.[2] The hydrochloride salt is expected to have a significantly higher melting point.

Q2: What are the most likely impurities in a crude sample?

A: Impurities often depend on the synthetic route. Common synthesis methods may result in unreacted starting materials, such as aniline, or byproducts from side reactions.[3] Colored impurities are also common, likely arising from oxidation or degradation of amine-containing compounds, which can be sensitive to air and light.

Q3: Which purification methods are most effective for this compound?

A: Recrystallization is the most common and efficient method for purifying this compound, particularly for removing minor impurities.[4][5] For crude material with significant or similarly soluble impurities, flash column chromatography of the free base followed by conversion to the hydrochloride salt may be necessary.

Q4: What safety precautions should be taken when handling 1-Phenylpiperidin-4-one and its hydrochloride salt?

A: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is required. The compound may cause skin, eye, and respiratory irritation.[6][7][8] It is crucial to handle the powder in a well-ventilated area or a fume hood to avoid inhaling dust.[7] Always consult the latest Safety Data Sheet (SDS) before beginning work.[9][10]

Section 2: Purification Troubleshooting Guide

This guide is structured to provide direct solutions to specific problems encountered during the purification process.

Problem 1: My crude product is yellow or brown, not the expected white solid.

  • Underlying Cause: This discoloration is typically due to high-molecular-weight, colored polymeric or oxidative impurities. Amines, in particular, are prone to air oxidation, which can produce colored byproducts.

  • Solution: Activated Charcoal Treatment. Activated charcoal has a high surface area and can effectively adsorb these colored impurities.

    • Mechanism: During recrystallization, after the crude solid is dissolved in the minimum amount of hot solvent, a small amount of activated charcoal (typically 1-2% by weight of your compound) is added to the hot solution. The solution is then held at or near its boiling point for 5-10 minutes to allow for adsorption.

    • Critical Step: The charcoal must be removed from the hot solution via filtration (a technique known as hot filtration). If the solution cools, your desired product will crystallize prematurely and be lost with the charcoal.[11]

    • Workflow: See Protocol 2: Decolorization using Activated Charcoal.

Problem 2: My compound "oils out" instead of crystallizing upon cooling.

  • Underlying Cause: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Instead of forming a crystal lattice, the molten solute separates as an immiscible liquid. This can also be caused by the presence of impurities that depress the melting point of the mixture.

  • Solution 1: Adjust the Solvent System. Add more of the primary (soluble) solvent to the hot mixture to ensure the compound remains fully dissolved until the solution has cooled to below the compound's melting point.

  • Solution 2: Lower the Cooling Temperature Slowly. Avoid rapid cooling (e.g., plunging the flask into an ice bath). Allow the solution to cool to room temperature slowly, then gradually cool it further in a refrigerator or ice bath. Slow cooling encourages the formation of stable crystal nuclei.

  • Solution 3: Induce Crystallization. If the solution becomes supersaturated without forming crystals, try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" of pure compound to provide a nucleation site.[11]

Problem 3: After recrystallization, my yield is very low (<50%).

  • Underlying Cause: Low yield is one of the most common issues in recrystallization and can stem from several factors.[11]

    • A) Using too much solvent: The most common error is adding too much solvent to dissolve the crude solid. Since there is always some solubility of the compound in the cold solvent, excessive solvent will lead to a significant portion of your product remaining in the mother liquor.

    • B) Premature crystallization: The product may have crystallized on the filter paper or funnel during a hot filtration step.

    • C) Inappropriate solvent choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

  • Solution:

    • For A): Always use the minimum amount of hot solvent required to fully dissolve the solid. If you suspect too much solvent was used, you can try to carefully evaporate some of the solvent and cool the solution again to recover a "second crop" of crystals.[11]

    • For B): Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before performing a hot filtration to prevent the product from crashing out of solution.[12]

    • For C): Re-evaluate your solvent system. A good recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Often, a mixed-solvent system (e.g., ethanol/water, where the compound is soluble in ethanol but insoluble in water) is required.

Problem 4: Purity does not improve significantly after recrystallization.

  • Underlying Cause: The impurities present have very similar solubility profiles to the desired compound in the chosen solvent system, causing them to co-precipitate.

  • Solution: Switch Purification Method. When recrystallization is ineffective, a more powerful technique based on a different physical principle is needed. Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

    • Strategy: It is often easier to perform chromatography on the free base (1-Phenylpiperidin-4-one) due to its better solubility in common organic eluents and to avoid issues with the highly polar hydrochloride salt streaking on the column. After chromatography, the pure free base can be dissolved in a suitable solvent (like diethyl ether or ethyl acetate) and treated with HCl (as a solution in a solvent or as a gas) to precipitate the pure hydrochloride salt.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Recrystallization of this compound

This protocol assumes the crude material is only slightly impure and not heavily colored.

  • Solvent Selection: Ethanol or an ethanol/water mixture is a common choice for piperidone derivatives.[4]

  • Dissolution: Place the crude 1-Phenylpiperidin-4-one HCl into an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves. The goal is to create a saturated solution at the boiling point.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling period to promote the growth of larger, purer crystals.[11]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Decolorization using Activated Charcoal

Use this protocol if your starting material is noticeably colored.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude, colored compound in the minimum amount of hot ethanol as described in Protocol 1.

  • Charcoal Addition: Remove the solution from the heat source. Add a small amount of activated charcoal (approx. 1-2% w/w of your compound). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Adsorption: Gently swirl the flask and heat it again at a gentle boil for 5-10 minutes.

  • Hot Filtration: Set up a filtration apparatus (e.g., a glass funnel with fluted filter paper). Pre-heat the funnel by pouring hot solvent through it. Filter the hot charcoal-containing solution quickly into a clean, pre-warmed Erlenmeyer flask. The goal is to remove the charcoal while keeping the desired compound in solution.

  • Crystallization & Isolation: Proceed with steps 4-8 from Protocol 1.

Protocol 3: Purification via Flash Column Chromatography (as Free Base)

This protocol is for highly impure samples where recrystallization is insufficient.

  • Preparation of Free Base: If starting with the hydrochloride salt, dissolve it in water, basify with a suitable base (e.g., NaHCO₃ or NaOH solution) to pH > 9, and extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Stationary Phase: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude free base in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate). The optimal solvent system should be determined beforehand by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure compound.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

  • Salt Formation: Dissolve the purified free base in a dry solvent like diethyl ether. Add a solution of HCl in ether or bubble dry HCl gas through the solution until precipitation is complete.

  • Final Isolation: Collect the precipitated this compound by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Section 4: Data Summaries & Workflow Visualization

Table 1: Recrystallization Solvent Selection Guide
Solvent/SystemApplication NotesRationale
Ethanol Good for moderately pure samples.The compound is highly soluble in hot ethanol and less soluble in cold ethanol.[4]
Ethanol/Water Excellent for adjusting polarity.The compound is soluble in ethanol but insoluble in water. Water is added dropwise to the hot ethanol solution until turbidity persists (antisolvent).
Isopropanol An alternative to ethanol with a slightly higher boiling point.Similar solubility profile to ethanol.
Hexane/Methylene Chloride Used for recrystallizing related piperidone free bases.[13]Can be effective for the free base form if impurities are highly polar. Not suitable for the HCl salt.
Diagrams

PurificationWorkflow crude Crude Product check_color Is it colored? crude->check_color charcoal Protocol 2: Decolorization with Activated Charcoal check_color->charcoal Yes recrystallize Protocol 1: Standard Recrystallization check_color->recrystallize No charcoal->recrystallize check_purity Is it pure (TLC/NMR)? recrystallize->check_purity chromatography Protocol 3: Flash Column Chromatography (as free base) check_purity->chromatography No pure_product Pure Product check_purity->pure_product Yes chromatography->pure_product

Caption: General purification workflow for 1-Phenylpiperidin-4-one HCl.

TroubleshootingRecrystallization start Recrystallization Issue oiling_out Problem: 'Oils Out' start->oiling_out low_yield Problem: Low Yield start->low_yield no_crystals Problem: No Crystals Form start->no_crystals sol_oil Solution: 1. Add more solvent. 2. Cool slowly. oiling_out->sol_oil sol_yield Solution: 1. Use minimum hot solvent. 2. Concentrate mother liquor. low_yield->sol_yield sol_crystals Solution: 1. Scratch flask. 2. Add seed crystal. 3. Reduce solvent volume. no_crystals->sol_crystals

Caption: Troubleshooting common recrystallization failures.

Section 5: References

  • Title: Synthesis method of 4-phenylpiperidine hydrochloride Source: Google Patents (CN113603630B) URL:

  • Title: Recrystallization Definition, Principle & Purpose Source: PraxiLabs URL: [Link]

  • Title: Purification Techniques in Organic Chemistry: A Comprehensive Guide Source: Medium URL: [Link]

  • Title: 1-Phenyl-4-piperidinone Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives Source: Chemical Review and Letters URL: [Link]

  • Title: Synthesis method of intermediate N-phenyl-4-piperidone Source: Google Patents (CN110483376B) URL:

  • Title: 3.6F: Troubleshooting (Crystallization) Source: Chemistry LibreTexts URL: [Link]

  • Title: Cas 19125-34-9, 1-N-PHENYL-PIPERIDIN-4-ONE Source: LookChem URL: [Link]

  • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update Source: ResearchGate URL: [Link]

  • Title: Purification: Troubleshooting Flash Column Chromatography Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL: [Link]

  • Title: Problems with Recrystallisations Source: University of York, Chemistry Teaching Labs URL: [Link]

  • Title: Supporting Information for Chemical Communications Source: The Royal Society of Chemistry URL: [Link]

Sources

Technical Support Center: Synthesis of 1-Phenylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Phenylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your synthetic route, minimize impurities, and ensure the highest quality of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: My reaction yield for the Dieckmann condensation is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in a Dieckmann condensation, an intramolecular Claisen condensation, are often traced back to issues with the base, solvent, or reaction conditions.[1][2] The reaction requires the formation of a stable enolate, and several factors can disrupt this.

  • Causality: The Dieckmann condensation is an equilibrium-driven reaction.[3][4] To drive the reaction to completion, a full equivalent of a strong base is necessary to deprotonate the resulting β-keto ester, which is more acidic than the starting diester.[3][4] If the base is not strong enough or is present in insufficient quantity, the equilibrium will favor the starting materials.

  • Troubleshooting Steps:

    • Choice of Base: Ensure you are using a sufficiently strong, non-nucleophilic base. Sodium ethoxide is common, but sterically hindered bases like potassium tert-butoxide can be more effective in aprotic solvents by minimizing side reactions.[2]

    • Anhydrous Conditions: The presence of water or protic solvents can quench the enolate intermediate, leading to reduced yields. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Reaction Temperature: While the reaction is often run at elevated temperatures, side reactions can occur. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.

    • Starting Material Purity: Impurities in your starting diester can interfere with the reaction. Ensure the purity of your starting material before proceeding.

Q2: I am observing a significant amount of a dimeric impurity in my final product after a reductive amination synthesis. What is this impurity and how can I prevent its formation?

A2: The dimeric impurity you are likely observing is an N,N-dialkylated product. This is a common side product in reductive amination reactions where the newly formed secondary amine reacts with another molecule of the carbonyl starting material.[5]

  • Mechanism of Formation: Reductive amination involves the initial formation of an imine or enamine, which is then reduced.[5][6] If the reduction of the imine is slow compared to the rate of imine formation, the product amine can react with another molecule of the ketone starting material, leading to a secondary imine that is subsequently reduced to the dimeric impurity.

  • Prevention Strategies:

    • Control Stoichiometry: Use a slight excess of the amine (aniline in this case) to favor the formation of the desired primary imine.

    • Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the imine in the presence of the ketone. Sodium triacetoxyborohydride is often a good choice for this purpose as it is less reactive towards ketones.[7]

    • Stepwise Procedure: A more controlled approach is a stepwise reaction. First, form the imine by reacting aniline and the piperidone precursor, and then add the reducing agent in a second step.[6] This minimizes the time the product amine is in the presence of the unreacted ketone.

Q3: What are the best analytical methods to detect and quantify impurities in my this compound sample?

A3: A combination of chromatographic and spectroscopic techniques is ideal for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying impurities.[8][9]

    • Recommended Method: A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) is a good starting point. UV detection is typically suitable for this class of compounds.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and thermally stable impurities.[10] It provides both retention time data for quantification and mass spectra for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing the structure of your main product and any isolated impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For complex impurity profiles, LC-MS/MS can provide detailed structural information on trace-level impurities directly from the reaction mixture.[8]

Q4: My final product has a yellowish tint after purification. What could be the cause and how do I remove it?

A4: A yellowish tint often indicates the presence of oxidized impurities or residual starting materials.

  • Potential Causes:

    • Oxidation of Aniline: Aniline is susceptible to oxidation, which can form colored impurities.

    • Incomplete Reaction: Residual starting materials or intermediates can sometimes be colored.

    • Thermal Decomposition: Excessive heat during reaction or purification can lead to the formation of colored degradation products.

  • Purification Strategies:

    • Recrystallization: This is a highly effective method for removing colored impurities.[11] Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities.

    • Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography can be employed.

Synthetic Pathway and Impurity Formation

The following diagram illustrates a common synthetic route to 1-Phenylpiperidin-4-one and highlights the potential points of impurity formation.

Synthesis_and_Impurities cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Product & Impurities Aniline Aniline Reaction_Step Reductive Amination (e.g., NaBH(OAc)3) Aniline->Reaction_Step Piperidone_Precursor Piperidone Precursor (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) Piperidone_Precursor->Reaction_Step Product 1-Phenylpiperidin-4-one Reaction_Step->Product Impurity_A Unreacted Starting Materials Reaction_Step->Impurity_A Incomplete Reaction Impurity_B Dimeric Impurity (N,N-dialkylation) Reaction_Step->Impurity_B Side Reaction Impurity_C Over-reduction Product (Alcohol) Reaction_Step->Impurity_C Side Reaction HCl_Salt 1-Phenylpiperidin-4-one HCl Product->HCl_Salt HCl

Caption: Reductive amination pathway to 1-Phenylpiperidin-4-one and common impurities.

Common Impurities Summary

Impurity NamePotential SourceRecommended Analytical MethodMitigation Strategy
Unreacted AnilineIncomplete reactionHPLC, GC-MSOptimize reaction time and temperature; use a slight excess of the piperidone precursor.
Unreacted Piperidone PrecursorIncomplete reactionHPLC, GC-MSOptimize reaction time and temperature; use a slight excess of aniline.
Dimeric Impurity (N,N-dialkylation)Reaction of product with starting ketoneHPLC, LC-MS/MSUse a milder reducing agent (e.g., NaBH(OAc)₃); perform a stepwise reaction.
1-Phenylpiperidin-4-olOver-reduction of the ketoneHPLC, GC-MSUse a milder reducing agent; control reaction time and temperature.
Oxidized Aniline DerivativesOxidation of aniline starting materialHPLCUse high-purity aniline; run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocol: Reductive Amination Synthesis

This protocol provides a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 1,4-dioxa-8-azaspiro[4.5]decane (1 equivalent) and anhydrous dichloromethane.

  • Addition of Reagents: Add aniline (1.1 equivalents) followed by acetic acid (2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Deprotection and Salt Formation: Filter the solution and concentrate under reduced pressure. Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and add a solution of HCl in diethyl ether or isopropanol to precipitate the hydrochloride salt.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) if necessary.

References

  • CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents.
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-191. Available at: [Link]

  • PubChem. (n.d.). 1-Phenyl-4-piperidinone. National Center for Biotechnology Information. Available at: [Link]

  • Tagoor Chemicals Private Limited. (n.d.). ToR Amendment.
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 183-191. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • Dicks, A. P., & Batey, R. A. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(2), 268. Available at: [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Available at: [Link]

  • Analytical Methods Committee. (2012). Development and validation of a new analytical method for the chemical profiling of piperazine street samples. Analytical Methods, 4, 1221-1230. Available at: [Link]

  • Rahman, M. M., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Acta Chimica Slovaca, 16(1), 123-137. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]

  • Organic Chemistry. (2019, September 5). 13.04 Dieckmann Condensations and Crossed Claisen Condensations [Video]. YouTube. Available at: [Link]

  • El-Gawargy, D. O., et al. (1995). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. Journal of Liquid Chromatography, 18(15), 2949-2965. Available at: [Link]

  • World Health Organization. (2011). Analytical methods. In Guidelines for drinking-water quality (4th ed.). Available at: [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link]

  • Giné, E., et al. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic science international, 217(1-3), 163–173. Available at: [Link]

  • LibreTexts Chemistry. (2023). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Reductive Amination in the Synthesis of Pharmaceuticals. In The Role of Catalysis in the Sustainable Synthesis of Pharmaceuticals (pp. 1-40). Available at: [Link]

Sources

Technical Support Center: 1-Phenylpiperidin-4-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 1-Phenylpiperidin-4-one hydrochloride. This resource is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. Our goal is to provide you with the expertise and practical insights needed to consistently achieve high yields and purity.

Understanding the Synthesis: The Dieckmann Condensation

The most prevalent and reliable method for synthesizing 1-Phenylpiperidin-4-one is through an intramolecular Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation. The starting material is typically prepared by the reaction of aniline with ethyl acrylate to form the diester, N,N-bis(2-ethoxycarbonylethyl)aniline.

Here is a general overview of the reaction pathway:

G A Aniline + 2x Ethyl Acrylate B N,N-bis(2-ethoxycarbonylethyl)aniline (Diester) A->B Michael Addition E Cyclic β-keto ester B->E Base-catalyzed cyclization C Sodium Ethoxide (NaOEt) in Toluene D Intramolecular Dieckmann Condensation C->D D->E H 1-Phenylpiperidin-4-one E->H Hydrolysis & Decarboxylation F Acid Hydrolysis (e.g., aq. HCl) G Decarboxylation F->G G->H J 1-Phenylpiperidin-4-one Hydrochloride H->J Salt Formation I HCl gas or aq. HCl I->J

Caption: Reaction pathway for this compound synthesis.

Troubleshooting Guide: Maximizing Your Yield

This section addresses common issues that can lead to diminished yields and provides actionable solutions based on established chemical principles.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yields can often be traced back to several critical parameters in the Dieckmann condensation step.

  • Incomplete Reaction: The Dieckmann condensation is an equilibrium reaction. To drive it towards the product, the alkoxide base (typically sodium ethoxide) must be used in stoichiometric amounts to ensure the deprotonation of the resulting β-keto ester, which is more acidic than ethanol.

    • Solution: Ensure you are using at least one full equivalent of a strong base like sodium ethoxide. The use of fresh, high-quality sodium ethoxide is crucial as it can decompose upon storage.

  • Side Reactions: The primary competing reaction is the intermolecular Claisen condensation between two molecules of the diester.

    • Solution: Running the reaction under high dilution conditions can favor the intramolecular Dieckmann condensation over the intermolecular Claisen condensation. This can be achieved by slowly adding the diester to a solution of the base in the solvent.

  • Hydrolysis of the Diester: The presence of water can lead to the hydrolysis of the ester groups, which will prevent the condensation from occurring.

    • Solution: Ensure all your reagents and solvents are anhydrous. Toluene is a common solvent and should be freshly distilled over a suitable drying agent like sodium.

Q2: I'm observing the formation of a significant amount of a tar-like byproduct. What is it and how can I prevent it?

The formation of tar-like substances is often due to polymerization or decomposition of the starting materials or products under the reaction conditions.

  • Cause: The Michael addition of aniline to ethyl acrylate is an exothermic reaction. If the temperature is not controlled, it can lead to polymerization of the ethyl acrylate.

    • Solution: Perform the initial Michael addition at a lower temperature (e.g., 0-10 °C) and add the ethyl acrylate dropwise to the aniline to maintain better temperature control.

  • Cause: During the Dieckmann condensation, localized high concentrations of the base can lead to decomposition.

    • Solution: Ensure vigorous stirring throughout the addition of the diester to the base solution to maintain a homogeneous reaction mixture.

Q3: The final hydrochloride salt is difficult to crystallize or appears oily. What are the potential reasons?

The physical properties of the final product are highly dependent on its purity.

  • Cause: The presence of impurities, such as unreacted starting materials or byproducts, can interfere with the crystallization process.

    • Solution: Ensure the hydrolysis and decarboxylation step has gone to completion. This can be monitored by TLC. After the reaction, a thorough work-up is necessary. This includes washing the organic layer with water and brine to remove any water-soluble impurities.

  • Cause: The incorrect stoichiometry of hydrochloric acid can lead to the formation of a mixture of the free base and the hydrochloride salt, which can be oily.

    • Solution: Carefully add a solution of HCl in a suitable solvent (e.g., isopropanol or ether) to a solution of the free base until precipitation is complete. The pH of the solution can be monitored to ensure complete salt formation.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for the Dieckmann condensation step?

A: Anhydrous toluene is the most commonly used and recommended solvent. Its boiling point is suitable for the reaction temperature, and it can be easily dried. Other non-polar, aprotic solvents like xylene can also be used.

Q: Can I use a different base instead of sodium ethoxide?

A: Other strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used. However, sodium ethoxide is often preferred due to its lower cost and ease of handling. If using NaH, be aware that it is a flammable solid and requires careful handling.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a convenient method to monitor the disappearance of the starting diester and the formation of the product. A suitable solvent system would be a mixture of ethyl acetate and hexanes.

Q: What is the best way to purify the final product?

A: Recrystallization is the most effective method for purifying this compound. A common solvent system for recrystallization is a mixture of ethanol and diethyl ether.

Experimental Protocol: High-Yield Synthesis

This protocol details a reliable method for the synthesis of this compound.

G cluster_0 Step 1: Synthesis of the Diester cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Salt Formation & Purification A 1. Mix aniline and ethyl acrylate (1:2.2 mol eq.) B 2. Heat at 80°C for 24h A->B C 3. Purify by vacuum distillation B->C D 4. Prepare a suspension of NaOEt in anhydrous toluene C->D Purified Diester E 5. Slowly add the diester to the NaOEt suspension at 80-90°C D->E F 6. Reflux for 2-3 hours E->F G 7. Cool the reaction mixture and add concentrated HCl F->G Cyclized Product H 8. Reflux for 4-6 hours G->H I 9. Cool and make the solution basic with NaOH H->I J 10. Extract with an organic solvent (e.g., DCM) I->J K 11. Dry the organic extract and remove the solvent J->K Crude Free Base L 12. Dissolve the crude product in isopropanol K->L M 13. Add HCl in isopropanol until precipitation is complete L->M N 14. Filter and recrystallize the solid from ethanol/ether M->N

Technical Support Center: Troubleshooting the Dieckmann Condensation for Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Dieckmann condensation. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of piperidone frameworks—a critical scaffold in numerous pharmaceutical agents. As your application scientist, I've structured this resource to move beyond simple protocols. We will explore the causal relationships behind common experimental challenges and provide robust, field-proven solutions to empower your research and development.

The Dieckmann condensation is a powerful intramolecular cyclization of diesters, catalyzed by a strong base, to form cyclic β-keto esters.[1][2] When the diester backbone contains a nitrogen atom, this reaction provides an elegant route to N-substituted piperidones. However, its success is highly sensitive to substrate, reagent choice, and reaction conditions. This guide addresses the most frequent issues encountered in the lab.

Section 1: Core Mechanism and Key Principles

Understanding the reaction mechanism is fundamental to effective troubleshooting. The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation.[2][3] The process involves several equilibrium steps, with the final deprotonation of the product being the primary driving force.[4]

The key steps are:

  • Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form an enolate nucleophile.[5][6]

  • Intramolecular Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule.[4][7] This cyclization step is most efficient for forming sterically favored 5- and 6-membered rings.[1][2][6]

  • Tetrahedral Intermediate: A cyclic tetrahedral intermediate is formed.[5][7]

  • Elimination: The intermediate collapses, expelling an alkoxide leaving group to form the cyclic β-keto ester.[7]

  • Irreversible Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyls (pKa ≈ 11).[1] The alkoxide or another equivalent of base rapidly removes this proton. This final, essentially irreversible acid-base reaction is the thermodynamic sink that drives the entire equilibrium towards the product.[1][4]

  • Acidic Workup: A final protonation step during aqueous workup neutralizes the enolate to yield the final piperidone product.[5][6]

Workflow: Dieckmann Condensation for Piperidone Synthesis

Dieckmann_Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Steps 2-4: Cyclization & Elimination cluster_end Steps 5-6: Driving Force & Workup Start N-Protected Amino Diester Base Strong Base (e.g., NaH, KOtBu) Start->Base Deprotonation Enolate Ester Enolate Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack Enolate->Tetrahedral Product_Enolate Piperidone β-Keto Ester Enolate Tetrahedral->Product_Enolate Elimination Alkoxide Alkoxide (RO⁻) Tetrahedral->Alkoxide Final_Product Final Piperidone Product Acid Acidic Workup (H₃O⁺) Product_Enolate->Acid Protonation Acid->Final_Product

Caption: Core mechanism of the Dieckmann condensation for piperidones.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction has stalled, resulting in very low or no yield of the desired piperidone. What are the most probable causes?

This is the most common issue and can stem from several factors. A systematic diagnosis is key.

A: Potential Causes & Solutions:

  • Ineffective Base or Incomplete Enolate Formation: The reaction hinges on the formation of the initial enolate. If the base is not strong enough or has degraded, the reaction will not proceed.

    • Causality: The pKa of an ester's α-proton is ~25. The base must be significantly stronger to ensure deprotonation.[1] Alkoxides like sodium ethoxide (NaOEt) are common but can participate in reversible reactions.[8] Non-nucleophilic, stronger bases are often superior.

    • Solution:

      • Verify Base Potency: Use freshly opened or properly stored bases. Sodium hydride (NaH) should be washed with dry hexanes to remove mineral oil. Potassium tert-butoxide (KOtBu) is highly hygroscopic and should be handled in a glovebox.

      • Choose a Stronger Base: For challenging substrates, consider stronger, non-nucleophilic bases like Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) in an aprotic solvent like THF.[5] These ensure rapid and irreversible enolate formation, especially at low temperatures.[5]

  • Reverse (Retro) Dieckmann Reaction: The cyclization step is reversible. If the final deprotonation of the β-keto ester product does not occur, the equilibrium can shift back towards the starting material.[1][9]

    • Causality: This is particularly problematic if the product lacks an acidic α-proton between the carbonyls (e.g., if that position is fully substituted). The reaction's primary thermodynamic driving force is the formation of the stable product enolate.[4]

    • Solution:

      • Use a Full Equivalent of Base: At least one full equivalent of a strong base is required to deprotonate the product and drive the reaction to completion.[1] Using catalytic base is insufficient.

      • Ensure Anhydrous Conditions: Water will quench the base and the enolates, halting the reaction. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.

  • Poor Substrate Quality: The starting N-substituted amino diester must be pure.

    • Causality: Acidic impurities can quench the base. Other impurities may interfere with the reaction.

    • Solution: Purify the starting diester via column chromatography or distillation before use. Confirm purity by ¹H NMR and/or LC-MS.

Q2: My reaction is messy, with multiple spots on TLC. What are the likely side reactions and how can I minimize them?

Side products often arise from competing reaction pathways. Identifying them is the first step to suppression.

A: Common Side Reactions & Prevention Strategies:

  • Intermolecular Condensation: If the concentration is too high, the enolate of one molecule can react with the ester of another, leading to dimers and polymers instead of the desired intramolecular cyclization.

    • Causality: Intramolecular reactions are entropically favored, especially for 5- and 6-membered rings.[4][6] However, at high concentrations, intermolecular collisions become more frequent.

    • Solution: Employ high-dilution conditions. A common starting point is a substrate concentration of 0.01-0.05 M. This can be achieved by the slow addition of the diester solution to a stirring solution of the base.

  • Transesterification: If using an alkoxide base (e.g., NaOEt) that does not match the alkyl group of your diester (e.g., a dimethyl ester), you can get scrambling of the ester groups.

    • Causality: The alkoxide base can act as a nucleophile, attacking the ester carbonyl and leading to an exchange of the alcohol portion.

    • Solution: Match the alkoxide base to the ester (e.g., use NaOEt with ethyl esters, NaOMe with methyl esters).[8] Alternatively, use a non-alkoxide base like NaH, LDA, or LHMDS where this side reaction is impossible.[5]

  • Hydrolysis: Premature quenching or wet reagents can lead to the hydrolysis of one or both ester groups to carboxylic acids, which will not cyclize.

    • Causality: Esters are susceptible to base-mediated hydrolysis (saponification) in the presence of water.

    • Solution: Rigorously maintain anhydrous conditions throughout the reaction setup and duration.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered LowYield Low / No Yield Start->LowYield SideProducts Multiple Side Products Start->SideProducts CheckBase Is Base >1 eq. & Potent? LowYield->CheckBase CheckConcentration Is Reaction Dilute (<0.1M)? SideProducts->CheckConcentration CheckAnhydrous Are Conditions Anhydrous? CheckBase->CheckAnhydrous Yes Sol3 Use Fresh Base Use >1 Equivalent CheckBase->Sol3 No CheckSubstrate Is Substrate Pure? CheckAnhydrous->CheckSubstrate Yes Sol4 Dry Glassware & Solvents CheckAnhydrous->Sol4 No Sol1 Consider Stronger Base (LDA, LHMDS) CheckSubstrate->Sol1 Yes Sol2 Re-purify Starting Material CheckSubstrate->Sol2 Yes CheckBaseType Does Base Match Ester? CheckConcentration->CheckBaseType Yes Sol6 Use High Dilution (Slow Addition) CheckConcentration->Sol6 No Sol5 Check for Asymmetry (Regioselectivity Issue) CheckBaseType->Sol5 Yes Sol7 Match Base to Ester or Use Non-Alkoxide Base (NaH) CheckBaseType->Sol7 No

Caption: A decision tree for diagnosing common Dieckmann condensation issues.

Section 3: Frequently Asked Questions (FAQs)

Q: How do I choose the optimal base for my piperidone synthesis?

A: The choice of base is critical and depends on your substrate and desired reaction conditions. The goal is to efficiently form the enolate without introducing side reactions.

BaseCommon SolventKey Characteristics & Use Case
Sodium Hydride (NaH) Toluene, THFWorkhorse Base. Inexpensive and non-nucleophilic. Surface-area dependent; use fresh, fine powder. Generates H₂ gas. Good for general-purpose cyclizations.
Potassium tert-Butoxide (KOtBu) t-BuOH, THFStrong & Bulky. Stronger than NaH. The bulky tert-butoxide anion is less nucleophilic. Useful for hindered substrates.[5]
Sodium Ethoxide (NaOEt) EthanolClassic Choice. Best used when the substrate is an ethyl ester to prevent transesterification.[8] Reaction is an equilibrium.
LDA / LHMDS THFVery Strong & Non-Nucleophilic. Allow for rapid, quantitative enolate formation at low temperatures (e.g., -78 °C), which can improve selectivity and minimize degradation of sensitive substrates.[5]

Q: What is the role of the solvent? Protic vs. Aprotic?

A: The solvent must be inert to the strong base and capable of dissolving the substrate.

  • Aprotic Solvents (Toluene, THF, Dioxane): These are generally preferred.[5] They do not have acidic protons that can be deprotonated by the base. Polar aprotic solvents like THF can help stabilize the enolate.[5]

  • Protic Solvents (Ethanol, t-Butanol): These should only be used with their corresponding alkoxide bases (e.g., EtOH with NaOEt).[10] Protic solvents can protonate the enolate, slowing the reaction, but are sometimes required for solubility or when using alkoxide bases.[5][8]

Q: Why is the final acidic workup step so important?

A: The reaction, when complete, sits as the stable enolate salt of the β-keto ester.[4] This salt is often soluble in the aqueous layer during extraction. The acidic workup (typically with dilute HCl or NH₄Cl) serves two purposes:

  • Neutralization: It protonates the enolate to form the final, neutral β-keto ester product.[5][11]

  • Extraction: The neutral product is much more soluble in organic solvents (like ethyl acetate or DCM), allowing for its efficient extraction from the aqueous phase.[12]

Q: I am trying to synthesize a 7-membered ring. Why is the yield poor?

A: The Dieckmann condensation is most effective for forming 5- and 6-membered rings due to favorable ring strain and entropy.[5][6][7][12] While 7- and even 8-membered rings can be formed, yields are often lower.[12] For rings larger than 7 members, intermolecular dimerization becomes a significant competing side reaction.[5] For these larger rings, alternative cyclization strategies may be necessary.

Section 4: General Experimental Protocol

This protocol provides a robust starting point for the synthesis of a piperidone via Dieckmann condensation using sodium hydride. Always perform a risk assessment before conducting any chemical reaction.

Objective: To synthesize a 4-oxo-piperidine-3-carboxylate derivative.

Materials:

  • N-protected amino diester (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous toluene to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel.

  • Base Addition: Carefully add the sodium hydride (1.2 eq) to the toluene.

  • Substrate Addition: Dissolve the N-protected amino diester (1.0 eq) in a minimal amount of anhydrous toluene and add it to the dropping funnel.

  • Reaction Initiation: Heat the NaH suspension to reflux. Add the diester solution dropwise to the refluxing suspension over 1-2 hours to maintain high dilution. A large amount of H₂ gas will evolve.

  • Reaction Monitoring: Stir the reaction mixture at reflux for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in acidic water and extracting with ethyl acetate.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Very carefully and slowly, quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Add more ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[12] Filter the drying agent and concentrate the solvent under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to afford the desired piperidone product.[12]

References

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]

  • The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. [Link]

Sources

Technical Support Center: Optimization of Grignard Reactions with 1-Benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Grignard reactions involving 1-benzyl-4-piperidone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical reaction in their synthetic workflows. Here, we will delve into the nuances of this transformation, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction

The Grignard reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecules from simpler precursors.[1] The addition of a Grignard reagent to a ketone, such as 1-benzyl-4-piperidone, is a powerful method for producing tertiary alcohols, which are valuable intermediates in the synthesis of a wide range of biologically active compounds.[2][3] However, the successful execution of this reaction is highly dependent on careful control of various parameters. This guide will address common challenges and provide solutions to maximize your yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Grignard reaction with 1-benzyl-4-piperidone in a question-and-answer format.

Question 1: My Grignard reaction is not initiating. What are the possible causes and how can I fix it?

Answer:

Failure of a Grignard reaction to initiate is a common issue, almost always stemming from the deactivation of the magnesium surface or the presence of moisture.

  • Inactive Magnesium Surface: Magnesium turnings can develop a passivating layer of magnesium oxide on their surface, which prevents the reaction with the alkyl or aryl halide.[2]

    • Solution: Activate the magnesium surface prior to the addition of the halide. This can be achieved by:

      • Mechanical Activation: Gently crushing the magnesium turnings in a dry mortar and pestle under an inert atmosphere.

      • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the reaction flask. The disappearance of the characteristic iodine color indicates the activation of the magnesium.[2]

  • Presence of Moisture: Grignard reagents are potent bases and will readily react with even trace amounts of water, which will quench the reagent as it forms.[1]

    • Solution: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (nitrogen or argon). Use anhydrous solvents, and ensure your starting materials are free of water.

Question 2: I'm observing a low yield of my desired tertiary alcohol. What are the likely side reactions and how can I minimize them?

Answer:

Low yields in the Grignard reaction with 1-benzyl-4-piperidone can be attributed to several competing side reactions.

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the 1-benzyl-4-piperidone, leading to the formation of an enolate. Upon workup, this will regenerate the starting ketone. This is more prevalent with sterically bulky Grignard reagents.

    • Solution:

      • Low Temperature: Perform the addition of the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C) to favor the nucleophilic addition over deprotonation.[2]

      • Choice of Grignard Reagent: If possible, use a less sterically hindered Grignard reagent.

  • Reduction of the Ketone: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol via a hydride transfer mechanism.

    • Solution: This is an inherent property of the Grignard reagent. If reduction is a significant issue, consider using a Grignard reagent without β-hydrogens.

  • Wurtz Coupling: The Grignard reagent can react with unreacted alkyl or aryl halide to form a homocoupled byproduct.[4] This is more likely to occur at higher temperatures during the formation of the Grignard reagent.

    • Solution:

      • Slow Addition: Add the halide slowly to the magnesium suspension during the preparation of the Grignard reagent to maintain a low concentration of the halide.

      • Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent and avoid excessive heating.

Question 3: My final product is contaminated with a significant amount of a dehydrated byproduct. How can I prevent this?

Answer:

The tertiary alcohol product of the Grignard reaction with 1-benzyl-4-piperidone can be susceptible to dehydration, especially under acidic conditions, to form an alkene.

  • Acidic Workup: A strongly acidic workup can promote the elimination of water from the tertiary alcohol.

    • Solution: Use a milder quenching agent for the workup. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective choice to neutralize the reaction mixture without causing significant dehydration.[2]

Question 4: I am having difficulty purifying my final product. What are the best methods?

Answer:

Purification of the tertiary alcohol can be challenging due to the presence of both nonpolar byproducts (like the Wurtz coupling product) and polar impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for purifying the product. A gradient elution system, starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired alcohol from byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent method to obtain highly pure material.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Grignard reaction with 1-benzyl-4-piperidone?

A1: The most common and effective solvents for Grignard reactions are anhydrous diethyl ether and tetrahydrofuran (THF). THF is often preferred due to its higher boiling point and better ability to solvate the Grignard reagent, which can lead to a more controlled reaction.[2]

Q2: How does the N-benzyl group affect the reactivity of the 4-piperidone?

A2: The N-benzyl group is primarily a protecting group for the piperidine nitrogen.[3] It is relatively inert under the basic conditions of the Grignard reaction. However, its steric bulk may have a minor influence on the approach of the Grignard reagent to the carbonyl group.

Q3: Can I use a benzylmagnesium halide as the Grignard reagent?

A3: Yes, benzylmagnesium halides are commonly used Grignard reagents. However, be aware that they can undergo a rearrangement to form o-tolyl carbinols, especially at higher temperatures or with certain substrates.[5] Performing the reaction at low temperatures can help to minimize this side reaction.

Q4: Is it necessary to titrate my Grignard reagent before use?

A4: While not always strictly necessary for small-scale reactions, titrating your Grignard reagent is highly recommended for optimizing the reaction and ensuring reproducibility. This will give you the exact concentration of the active Grignard reagent, allowing for precise stoichiometric control.

Experimental Protocols

Protocol 1: Preparation of a Grignard Reagent (General Procedure)
  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • If necessary, activate the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.

  • Dissolve the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a gentle reflux).

  • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Protocol 2: Grignard Reaction with 1-Benzyl-4-piperidone
  • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared Grignard reagent solution (1.1-1.5 equivalents) to the cooled solution of 1-benzyl-4-piperidone via a cannula or dropping funnel.[2]

  • Stir the reaction mixture at -78 °C for 1-2 hours.[2]

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[2]

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Summary

ParameterRecommendationRationale
Solvent Anhydrous THF or Diethyl EtherEssential for Grignard reagent stability and formation.
Temperature -78 °C to 0 °C for additionMinimizes side reactions like enolization and reduction.[2]
Grignard Reagent 1.1 - 1.5 equivalentsEnsures complete consumption of the ketone.
Workup Saturated aq. NH₄ClMild conditions to prevent dehydration of the tertiary alcohol.[2]

Visualizations

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Workup & Purification Mg Mg Turnings Activation Activation (Iodine/Heat) Mg->Activation Halide Alkyl/Aryl Halide in Anhydrous Ether/THF Grignard_Reagent Grignard Reagent (R-MgX) Halide->Grignard_Reagent Addition Slow Addition of Grignard Reagent Grignard_Reagent->Addition Piperidone 1-Benzyl-4-piperidone in Anhydrous THF Cooling Cool to -78°C Piperidone->Cooling Cooling->Addition Reaction Reaction & Warming to RT Addition->Reaction Alkoxide Magnesium Alkoxide Intermediate Reaction->Alkoxide Quench Quench with sat. aq. NH4Cl Alkoxide->Quench Extraction Solvent Extraction Quench->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Final_Product Tertiary Alcohol Product Purification->Final_Product

Caption: Experimental workflow for the Grignard reaction with 1-benzyl-4-piperidone.

Troubleshooting_Logic Start Low Yield or No Reaction Check_Initiation Reaction Initiation Failure? Start->Check_Initiation Check_Yield Low Product Yield? Check_Initiation->Check_Yield No Inactive_Mg Inactive Mg Surface Check_Initiation->Inactive_Mg Yes Moisture Presence of Moisture Check_Initiation->Moisture Yes Check_Purity Impure Product? Check_Yield->Check_Purity No Enolization Enolization Check_Yield->Enolization Yes Reduction Reduction Check_Yield->Reduction Yes Wurtz_Coupling Wurtz Coupling Check_Yield->Wurtz_Coupling Yes Dehydration Dehydration Byproduct Check_Purity->Dehydration Yes Activate_Mg Solution: Activate Mg (Iodine/Crushing) Inactive_Mg->Activate_Mg Dry_Apparatus Solution: Rigorous Drying of Glassware & Solvents Moisture->Dry_Apparatus Low_Temp Solution: Low Temperature Addition Enolization->Low_Temp Slow_Addition Solution: Slow Halide Addition Wurtz_Coupling->Slow_Addition Mild_Workup Solution: Mild Quench (aq. NH4Cl) Dehydration->Mild_Workup

Caption: Troubleshooting logic for the Grignard reaction with 1-benzyl-4-piperidone.

References

  • Benzylic Grignard reagent. (n.d.). In Science of Synthesis. Thieme. Retrieved January 23, 2026, from [Link]

  • CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents. (n.d.).
  • Solvent screening of benzyl chloride Grignard reaction | Download Table. (n.d.). In ResearchGate. Retrieved January 23, 2026, from [Link]

  • BzMgCl + MeCN, what did I get? - Powered by XMB 1.9.11 - Sciencemadness.org. (2006, March 19). Retrieved January 23, 2026, from [Link]

  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC - NIH. (2014, August 20). Retrieved January 23, 2026, from [Link]

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC - PubMed Central. (2020, December 1). Retrieved January 23, 2026, from [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved January 23, 2026, from [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (n.d.). In Organic Letters. ACS Publications. Retrieved January 23, 2026, from [Link]

  • Catalytic Asymmetric Conjugate Addition and Allylic Alkylation with Grignard Reagents | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: N-Benzyl Piperidine Debenzylation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for the removal of N-benzyl protecting groups in piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging synthetic step. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the "why" behind experimental choices, ensuring you can confidently troubleshoot and optimize your debenzylation reactions.

The Central Role of the N-Benzyl Group in Piperidine Synthesis

The benzyl (Bn) group is a widely used protecting group for the nitrogen atom of piperidines. Its popularity stems from its general stability to a range of reaction conditions, including acidic, basic, and some oxidative and reductive environments. However, the very stability that makes it an excellent protecting group can also present challenges during its removal. Successful debenzylation is critical for the synthesis of a vast array of pharmaceuticals and biologically active compounds where the secondary piperidine amine is a key pharmacophore.

This guide will focus on the most prevalent methods for N-benzyl deprotection, offering detailed protocols and a structured approach to troubleshooting common issues.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is the most common and often preferred method for N-benzyl deprotection due to its clean conversion and the formation of toluene as the only byproduct.[1] The reaction involves the cleavage of the C-N bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Experimental Protocol: General Procedure for Catalytic Hydrogenation
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the N-benzylpiperidine substrate in an appropriate solvent (e.g., methanol, ethanol, ethyl acetate, or tetrahydrofuran).[1]

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol %) to the solution. The catalyst should be handled under an inert atmosphere if possible, especially if it is dry.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm, but can be higher for more resistant substrates) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC), until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected piperidine. Further purification can be achieved by crystallization, distillation, or column chromatography.

Troubleshooting Guide & FAQs for Catalytic Hydrogenation

Question: My reaction is stalled, and I see incomplete conversion even after a prolonged reaction time. What could be the issue?

Answer: Incomplete conversion is a common problem in catalytic hydrogenation. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity:

    • Poisoning: The palladium catalyst is highly susceptible to poisoning by various functional groups and impurities.[2][3] Common poisons include sulfur-containing compounds (e.g., thiols, thioethers), compounds with strong lone pairs of electrons like nitrogen and phosphorus, and some halides.[3] Ensure your starting material and solvent are free from such impurities.

    • Catalyst Quality: The activity of Pd/C can vary between batches and suppliers. If you suspect catalyst deactivation, try a fresh batch of catalyst or a different grade (e.g., 10% Pd/C instead of 5%).

    • Product Inhibition: The product piperidine, being a secondary amine, can itself coordinate to the palladium surface and inhibit the catalyst.[2][4] This is a frequent cause of slowing reaction rates.

  • Reaction Conditions:

    • Hydrogen Pressure: For stubborn debenzylations, increasing the hydrogen pressure can often drive the reaction to completion.[2][4]

    • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate, but be cautious of potential side reactions.[5]

    • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol and methanol are generally effective.

Question: I am observing side reactions, such as the reduction of other functional groups in my molecule. How can I improve selectivity?

Answer: Achieving selectivity is crucial when other reducible functional groups are present.

  • Catalyst Choice: While Pd/C is the workhorse, other catalysts like Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer different selectivity profiles.[5]

  • Reaction Conditions: Operating at lower hydrogen pressure and room temperature can often enhance selectivity.

  • Alternative Methods: If hydrogenation proves to be non-selective, consider alternative deprotection methods as discussed below.

Question: How can I mitigate product inhibition of the catalyst?

Answer: Adding a stoichiometric amount of a weak acid, such as acetic acid, can protonate the product amine, forming a salt.[2][5][6] This prevents the amine's lone pair from coordinating to and poisoning the palladium catalyst.[2][4][6] However, this will require a subsequent neutralization step during work-up to isolate the free amine.[2][4]

Visualizing the Catalytic Hydrogenation Workflow

sub N-Benzyl Piperidine Substrate sol Dissolve in Solvent (e.g., EtOH) sub->sol cat Add Pd/C Catalyst sol->cat H2 Introduce H₂ Gas (1-4 atm) cat->H2 react Stir at RT-60°C H2->react monitor Monitor by TLC/LC-MS react->monitor filter Filter through Celite monitor->filter Reaction Complete conc Concentrate Filtrate filter->conc product Deprotected Piperidine conc->product

Caption: Workflow for N-benzyl piperidine deprotection via catalytic hydrogenation.

Method 2: Catalytic Transfer Hydrogenation (CTH)

Catalytic Transfer Hydrogenation (CTH) is a valuable alternative to using pressurized hydrogen gas.[3] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include ammonium formate, formic acid, cyclohexene, and 1,4-cyclohexadiene.[3][7] CTH is often milder and can sometimes offer better selectivity.[8]

Experimental Protocol: General Procedure for CTH with Ammonium Formate
  • Reaction Setup: Dissolve the N-benzylpiperidine substrate in a suitable solvent, typically methanol or ethanol.

  • Reagent Addition: Add ammonium formate (usually 3-5 equivalents) to the solution.

  • Catalyst Addition: Carefully add the Pd/C catalyst (5-10 mol %).

  • Reaction: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate. An aqueous work-up may be necessary to remove excess ammonium formate and its byproducts. Typically, this involves partitioning between an organic solvent and a basic aqueous solution.

Troubleshooting Guide & FAQs for CTH

Question: My CTH reaction is sluggish or incomplete. What can I do?

Answer: Similar to catalytic hydrogenation, catalyst and substrate issues can be the culprit.

  • Hydrogen Donor: Ensure the ammonium formate is of good quality. The amount of hydrogen donor can also be increased.

  • Catalyst Loading: Increasing the catalyst loading can sometimes be necessary.

  • Solvent: While methanol is common, other solvents can be explored.

  • Temperature: Ensure the reaction is maintained at a sufficient temperature (usually reflux) to facilitate hydrogen transfer.

Question: I am concerned about the large amount of palladium catalyst required when using formic acid as the hydrogen donor. Are there alternatives?

Answer: Yes, this is a known drawback of using formic acid.[9] Ammonium formate is often a more efficient hydrogen donor.[7] Alternatively, cyclohexene or 1,4-cyclohexadiene can be used, though they may require higher temperatures.[3][7]

Visualizing the CTH Debenzylation Mechanism

sub N-Benzyl Piperidine PdC Pd/C sub->PdC donor Hydrogen Donor (e.g., HCOONH₄) donor->PdC {Deprotected Piperidine | Toluene | Byproducts} {Deprotected Piperidine | Toluene | Byproducts} PdC->{Deprotected Piperidine | Toluene | Byproducts} Hydrogen Transfer

Caption: Simplified mechanism of Catalytic Transfer Hydrogenation.

Method 3: Acid-Mediated and Oxidative Deprotection

While less common for simple N-benzylpiperidines, acidic or oxidative conditions can be employed for debenzylation, especially when hydrogenation is not feasible.[2][4]

  • Acidic Conditions: Strong Brønsted acids (e.g., H₂SO₄, TFA) or Lewis acids (e.g., BBr₃, BCl₃, AlCl₃) can cleave the N-benzyl group.[2][4] These methods are often harsh and lack selectivity. However, the addition of a milder acid like acetic acid can facilitate hydrogenolysis by polarizing the Bn-N bond.[5][10]

  • Oxidative Conditions: Oxidants such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be used for debenzylation, particularly for electron-rich benzyl groups (e.g., p-methoxybenzyl).[2][4][9]

These methods are generally reserved for specific substrates where hydrogenolysis is problematic.

Comparative Summary of Deprotection Methods
MethodAdvantagesDisadvantagesCommon Troubleshooting
Catalytic Hydrogenation Clean, high yielding, scalable.Requires specialized equipment (hydrogenator), catalyst poisoning, potential for side reactions.Increase H₂ pressure, change catalyst, add acid.
Catalytic Transfer Hydrogenation No need for H₂ gas, often milder.Can require higher catalyst loading, work-up can be more complex.Change hydrogen donor, increase temperature.
Acidic/Oxidative Cleavage Useful when hydrogenation fails.Harsh conditions, poor selectivity, stoichiometric reagents.Screen different acids/oxidants, optimize temperature.

Concluding Remarks

The removal of the N-benzyl protecting group from piperidines is a foundational transformation in organic synthesis. While catalytic hydrogenation remains the method of choice, a thorough understanding of the underlying principles and potential pitfalls is essential for success. By systematically evaluating catalyst activity, reaction conditions, and potential side reactions, researchers can effectively troubleshoot and optimize their debenzylation protocols. When faced with challenging substrates, exploring alternative methods such as catalytic transfer hydrogenation or, in specific cases, acidic or oxidative cleavage, provides a broader toolkit for achieving the desired chemical transformation.

References

  • Unknown. (n.d.). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Google Cloud.
  • Unknown. (n.d.). CTH Removal of N-Benzyl Groups. Rhodium.ws.
  • Unknown. (2025, August 6). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate.
  • Unknown. (n.d.). Common challenges in working with piperidine-based compounds. Benchchem.
  • Unknown. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications.
  • Unknown. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. NIH.
  • Unknown. (2026, January 5). Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Unknown. (n.d.). Benzyl Protection. Common Organic Chemistry.
  • Unknown. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Unknown. (2011, December 13). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH.
  • Unknown. (2020, February 18). Deprotection of N-benzyl piperidine compound. Sciencemadness.org.

Sources

Technical Support Center: Crystallization of Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the crystallization of piperidin-4-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-quality crystalline material for this important class of heterocyclic compounds. My aim is to provide not just solutions, but also the underlying rationale to empower you to make informed decisions in your own work.

The unique structural features of the piperidin-4-one scaffold—namely its conformational flexibility and the presence of key hydrogen bond donors and acceptors—present a specific set of crystallization challenges. This guide provides a structured approach to overcoming these hurdles, from initial screening to final optimization.

Part 1: Understanding the Core Challenges

The crystallization of any compound is a delicate balance of thermodynamics and kinetics. For piperidin-4-one derivatives, this balance is particularly sensitive due to several intrinsic molecular properties.

  • Conformational Flexibility: The piperidine ring can exist in multiple chair, boat, or twist-boat conformations. In solution, the molecule is in a dynamic equilibrium between these forms. For crystallization to occur, the molecule must adopt a single, low-energy conformation that can pack efficiently into a crystal lattice. If the energy barrier between conformations is low, this can lead to disordered structures or prevent crystallization altogether.

  • Strong Intermolecular Interactions: The carbonyl group (C=O) is a potent hydrogen bond acceptor, while the amine group (N-H) in unsubstituted piperidinones is a strong hydrogen bond donor. These functional groups readily form strong, directional hydrogen bonds, which can lead to the formation of amorphous aggregates or gels if the solvent system is not carefully chosen to modulate these interactions.

  • Solvent-Molecule Interactions: The polarity of the piperidin-4-one system means it can interact strongly with a wide range of solvents. Strong solute-solvent interactions can sometimes be more energetically favorable than the solute-solute interactions required for lattice formation, thus keeping the molecule in solution.

Below is a diagram illustrating the logical flow when troubleshooting common crystallization failures with these derivatives.

Crystallization_Troubleshooting_Flow cluster_0 Initial Observation cluster_1 Primary Diagnosis cluster_2 Troubleshooting Paths cluster_3 Advanced Solutions cluster_4 Outcome start Experiment Yields Non-Crystalline Material (Oil, Amorphous Solid, Gel) purity purity start->purity solubility Is Solubility Profile Adequate? (Too high or too low) purity->solubility Yes purify Action: Re-purify Material (Column Chromatography, Recrystallization) purity->purify No solvent Action: Systematic Solvent Screen (Vary polarity, H-bonding capability) solubility->solvent Yes/No purify->start Re-evaluate conditions Action: Modify Crystallization Conditions (Temperature, Concentration, Rate) solvent->conditions polymorph Investigate Polymorphism (DSC, XRPD) conditions->polymorph seeding Attempt Seeding (Micro-crystals, Structurally similar compounds) polymorph->seeding success Crystalline Solid Obtained seeding->success

Caption: Troubleshooting workflow for piperidin-4-one crystallization.

Part 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions that our application scientists frequently receive. Each answer provides a detailed explanation and a recommended course of action.

Q1: My compound keeps "oiling out" or forming an amorphous solid instead of crystals. What is the primary cause and what should I try first?

Answer: "Oiling out" or amorphous precipitation is a classic sign that the nucleation and growth processes are kinetically trapped. Essentially, the solute molecules are crashing out of solution too quickly and in a disordered manner, faster than they can organize into an ordered crystal lattice. This is often due to excessively high supersaturation or an inappropriate solvent choice.

Causality: The piperidin-4-one core, with its polar carbonyl and amine functionalities, can form very strong interactions with polar solvents. If you use an anti-solvent that is too non-polar, it can trigger a rapid, uncontrolled precipitation because the compound is virtually insoluble in the final solvent mixture.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation: Instead of crash-cooling or rapid anti-solvent addition, try a slower method. Vapor diffusion (see Protocol 1) is an excellent first choice. Set up crystallizations using a primary solvent in which your compound is soluble (e.g., methanol, acetone) and an anti-solvent in which it is poorly soluble (e.g., hexane, diethyl ether). The slow diffusion of the anti-solvent vapor into the primary solvent creates a gradual increase in supersaturation, giving the molecules time to orient themselves correctly.

  • Re-evaluate Your Solvent System: Avoid solvent/anti-solvent pairs with extreme polarity differences. The goal is to find a solvent system where the compound's solubility is moderately high and decreases gently with changes in composition or temperature. A table of suggested solvents is provided below.

Solvent ClassPrimary Solvents (High Solubility)Anti-Solvents (Low Solubility)Rationale for Pairing
Protic Methanol, Ethanol, IsopropanolWater, HeptaneProtic solvents can compete for hydrogen bonding sites, preventing premature aggregation. Heptane is a classic non-polar anti-solvent.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateDiethyl Ether, Hexane, TolueneThese solvents solubilize via dipole-dipole interactions. Ethers and alkanes are effective anti-solvents.
Chlorinated Dichloromethane (DCM)Pentane, HexaneDCM is a good starting point for many organics. Pentane/Hexane are miscible and effective anti-solvents.
Ethers Tetrahydrofuran (THF), DioxaneHeptane, WaterTHF can be a good solvent, but its volatility requires well-sealed vials for slow evaporation methods.
  • Increase Temperature: Initially dissolving the compound at a higher temperature (e.g., 40-50 °C) can overcome the kinetic barrier to dissolution and disrupt any initial aggregates. Then, allow the solution to cool very slowly (e.g., over 24-48 hours) to room temperature, or even sub-ambient temperatures.

Q2: I've screened over 20 solvents and still have no crystals. I suspect my compound is conformationally flexible. How can I address this?

Answer: This is a common and advanced challenge. If a molecule can readily adopt multiple low-energy conformations in solution, it raises the entropic penalty of crystallization, as only one conformer can be incorporated into the lattice. The key is to find conditions that "lock" the molecule into a single, preferred conformation.

Causality: The piperidin-4-one ring can flip between different chair conformations. Substituents on the ring, particularly at the nitrogen atom, can significantly influence the energy landscape of these conformations.

Troubleshooting Steps:

  • Utilize Solvents that Promote Specific Interactions:

    • Hydrogen Bonding Solvents: Solvents like methanol or ethanol can form specific hydrogen bonds with the carbonyl group, which may stabilize one conformer over another.

    • Aromatic Solvents: Solvents like toluene or xylenes can engage in π-stacking interactions if your derivative has aromatic substituents, potentially favoring a specific orientation.

  • Co-crystallization: This is a powerful technique where you introduce a second, small molecule (a "co-former") that forms specific, strong, and directional interactions (usually hydrogen bonds) with your target molecule. This new, stable supramolecular unit may have a much higher propensity to crystallize. Common co-formers include dicarboxylic acids (e.g., oxalic acid, succinic acid) or other molecules with strong hydrogen bond donor/acceptor sites.

  • Salt Formation: If your piperidin-4-one derivative has a basic nitrogen, forming a salt with a suitable acid (e.g., HCl, HBr, tartaric acid, citric acid) is an excellent strategy. The resulting ionic interactions are strong and highly directional, significantly increasing the lattice energy and often leading to well-defined, crystalline materials. The rigid nature of the salt bridge can lock the conformation of the piperidine ring.

Q3: My initial crystals are very fine needles and of poor quality for X-ray diffraction. How can I improve crystal size and quality?

Answer: The formation of fine needles typically indicates very rapid crystal growth in one dimension, which is often a sign of overly high supersaturation or the presence of impurities that inhibit growth on other crystal faces.

Causality: Crystal growth is a surface phenomenon. If molecules can add to one crystal face much faster than others, you get anisotropic growth, leading to needles. Impurities can adsorb to specific faces, effectively blocking growth in those directions and forcing a needle-like or plate-like morphology.

Troubleshooting Steps:

  • Optimize the Cooling/Evaporation Rate: This is the most critical parameter. Slow down the process significantly. If you are using slow cooling, try reducing the cooling rate from 5 °C/hour to 1 °C/hour. If using vapor diffusion, move the setup to a more stable environment (e.g., an insulated box) to minimize temperature fluctuations.

  • Re-purify Your Material: This cannot be overstated. Even trace impurities (<1%) can dramatically affect crystal quality. Re-purify your compound using flash chromatography with a very shallow gradient, or if possible, perform a preliminary recrystallization from a different solvent system to remove minor impurities before setting up the final crystallization for analysis.

  • Use Seeding: Introduce a tiny amount of pre-existing crystalline material (a "seed crystal") into a slightly supersaturated solution. This bypasses the difficult primary nucleation step and provides a perfect template for further growth. The key is to prepare the solution so it is metastable—supersaturated, but not so much that it spontaneously nucleates. This allows the added seeds to grow slowly and perfectly.

Part 3: Detailed Experimental Protocols

Protocol 1: Anti-Solvent Vapor Diffusion for High-Quality Single Crystals

This method is ideal for generating high-quality crystals for X-ray diffraction by ensuring a very slow and controlled increase in supersaturation.

Vapor_Diffusion_Workflow cluster_prep Preparation cluster_setup Setup cluster_outcome Observation prep1 Step 1: Dissolve Compound Dissolve 5-10 mg of high-purity compound in 0.5 mL of a 'good' solvent (e.g., Methanol). prep2 Step 2: Filter Solution Filter through a 0.2 µm syringe filter into a small, clean vial (e.g., 2 mL). prep1->prep2 setup1 Step 3: Place Inner Vial Place the small vial (uncapped) inside a larger, sealable jar (e.g., 20 mL scintillation vial). prep2->setup1 setup2 Step 4: Add Anti-Solvent Add 2-3 mL of a volatile 'poor' solvent (e.g., Diethyl Ether) to the outer jar. setup1->setup2 setup3 Step 5: Seal and Incubate Seal the outer jar tightly. Do not disturb. Incubate at a constant temperature (e.g., 20 °C). setup2->setup3 obs1 Step 6: Monitor Growth Check for crystal growth over 2-14 days. Crystals should appear on the vial bottom. setup3->obs1

Caption: Step-by-step workflow for vapor diffusion crystallization.

Methodology:

  • Preparation: Dissolve 5-10 mg of your highest purity piperidin-4-one derivative in a minimal amount (0.2-0.5 mL) of a "good" solvent (e.g., methanol, acetone, DCM) in which it is freely soluble.

  • Filtration: Filter this solution through a syringe filter (0.22 µm PTFE) directly into a small, clean inner vial (e.g., a 2 mL glass vial). This step is critical to remove any microscopic dust or particulate matter that could act as unwanted nucleation sites.

  • Assembly: Place this inner vial, uncapped, inside a larger outer vessel (e.g., a 20 mL scintillation vial or a small beaker).

  • Anti-Solvent Addition: Carefully add 2-5 mL of a volatile "poor" solvent (the anti-solvent, e.g., hexane, diethyl ether, pentane) to the outer vessel, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Tightly seal the outer vessel. Parafilm or a screw cap with a good seal is essential. Place the entire apparatus in a location with a stable temperature and free from vibrations.

  • Observation: Allow the system to stand undisturbed. The more volatile anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial, gradually reducing the solubility of your compound and, ideally, leading to the slow growth of large, well-ordered crystals over several days to weeks.

References

  • Title: The Solid State: Implications for Drug Discovery and Development Source: ScienceDirect URL: [Link]

  • Title: Crystal Growth & Design: The Art and Science of Crystallization Source: American Chemical Society Publications URL: [Link]

  • Title: Strategies for the crystallization of challenging proteins and complexes Source: Acta Crystallographica Section D: Structural Biology URL: [Link]

  • Title: Polymorphism in the N-benzyl-4-piperidones series: a study of the solid-state landscape of four derivatives Source: CrystEngComm URL: [Link]

  • Title: Synthesis and structural studies of novel N-substituted piperidin-4-one oximes Source: Journal of Molecular Structure URL: [Link]

Technical Support Center: Navigating the Stability of 1-Phenylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 1-Phenylpiperidin-4-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered during experimentation. By understanding the molecule's inherent properties and potential degradation pathways, you can ensure the integrity of your starting materials and the reliability of your results.

Understanding the Molecule: Chemical Vulnerabilities and Stability Profile

This compound is a versatile intermediate in organic synthesis. Its structure, featuring a tertiary amine, a ketone, and an N-phenyl group, presents specific vulnerabilities that can lead to degradation if not handled and stored correctly. The hydrochloride salt form generally enhances stability and water solubility compared to the free base. However, issues such as discoloration, impurity formation, and loss of reactivity can still arise.

The primary factors influencing the stability of this compound are exposure to light, air (oxygen), high temperatures, and extremes of pH . Understanding these sensitivities is the first step in preventing degradation.

Troubleshooting Guide: A Proactive Approach to Stability

This section addresses common issues observed in the laboratory when working with this compound.

Question 1: My previously white or off-white this compound powder has developed a yellow or brownish tint. What is causing this, and is it still usable?

Answer:

The appearance of a yellow or brownish tint is a common indicator of degradation. This discoloration is most often due to oxidation . The tertiary amine is susceptible to oxidation, which can lead to the formation of colored N-oxide species and other complex degradation products. The phenyl ring can also be susceptible to oxidation, forming phenolic impurities that are prone to further oxidation into colored quinone-like structures.

Causality: Exposure to atmospheric oxygen, especially when accelerated by light or heat, is the primary cause.

Is it usable? The usability depends on the extent of degradation and the tolerance of your specific reaction to impurities. A discolored reagent should be considered suspect as its purity is compromised, which can lead to lower yields, unexpected side reactions, and difficulties in purification of the desired product.

Recommended Action:

  • Assess Purity: Before use, analyze the discolored material using a suitable analytical technique such as HPLC, TLC, or NMR to quantify the level of impurities.

  • Purification: If the degradation is minor, you may be able to purify the compound. Recrystallization is often an effective method. A general procedure is provided in the "Experimental Protocols" section.

  • Discard if Necessary: If significant degradation has occurred, it is best to discard the material to avoid compromising your research.

Question 2: I am experiencing inconsistent results or low yields in my reaction using this compound. Could this be related to its stability?

Answer:

Yes, inconsistent results and low yields are classic symptoms of using a degraded starting material. The presence of impurities can interfere with your reaction in several ways:

  • Lower Molar Equivalents: The actual amount of the desired starting material is less than what was weighed out.

  • Inhibition of Catalysts: Degradation products can sometimes poison catalysts used in the reaction.

  • Side Reactions: Impurities can participate in unintended side reactions, consuming reagents and generating additional byproducts that complicate purification.

Recommended Action:

  • Confirm Reagent Purity: Always run a purity check on your starting material if you suspect degradation. An HPLC analysis is the most quantitative method for this.

  • Perform a Forced Degradation Study: To understand the potential degradation products that might be interfering with your reaction, a forced degradation study can be invaluable. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate a profile of potential degradants.[1][2] This knowledge helps in developing an analytical method that can resolve these impurities from the parent compound. A general workflow for a forced degradation study is outlined below.

Experimental Workflow: Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Weigh 1-Phenylpiperidin-4-one HCl Dissolve Dissolve in appropriate solvent (e.g., Water/Acetonitrile) Start->Dissolve Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Dissolve->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Dissolve->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Dissolve->Oxidation Thermal Thermal Stress (Solid, 80°C) Dissolve->Thermal Photo Photolytic Stress (ICH light conditions) Dissolve->Photo Neutralize Neutralize (for acid/base samples) Acid->Neutralize Base->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Characterize Characterize Degradants (LC-MS, NMR) HPLC->Characterize

Caption: Workflow for a forced degradation study.

Question 3: How can I develop a stability-indicating HPLC method to assess the purity of this compound?

Answer:

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[3][4] Here is a starting point for developing such a method using reverse-phase HPLC.

Protocol: Development of a Stability-Indicating RP-HPLC Method
  • Column Selection:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile column that provides good retention for moderately polar compounds.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water. The acidic pH will keep the piperidine nitrogen protonated, leading to better peak shape.

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower backpressure.

  • Initial Gradient Conditions:

    • Start with a shallow gradient to screen for impurities, for example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B (re-equilibration)

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30 °C

  • Detection:

    • Use a UV detector. The phenyl group will have a strong absorbance. Scan for the optimal wavelength using a PDA detector, likely around 254 nm.

  • Method Validation:

    • Inject your "stressed" samples from the forced degradation study. The goal is to see baseline separation between the main peak (1-Phenylpiperidin-4-one) and all degradation peaks.

    • Adjust the gradient, mobile phase pH, or even switch to a different column chemistry (e.g., Phenyl-Hexyl) if co-elution is observed.

    • Once separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

ParameterTypical Starting Conditions for Method Development
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Potential Degradation Pathways

Based on the chemical structure of 1-Phenylpiperidin-4-one, the following degradation pathways are plausible. This diagram illustrates the likely points of chemical attack.

Caption: Plausible degradation pathways for 1-Phenylpiperidin-4-one.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: To maximize shelf-life, store the compound in a tightly sealed container, protected from light, in a cool, dry place.[2][5] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation.

Q: Is the free base (1-Phenylpiperidin-4-one) more or less stable than the hydrochloride salt? A: The hydrochloride salt is generally more stable. The protonated nitrogen of the hydrochloride is less susceptible to oxidation than the free tertiary amine of the free base. The salt form is also typically a crystalline solid with a higher melting point, which can make it less prone to degradation from minor temperature fluctuations.

Q: Can I use a rotary evaporator with heat to remove a solvent from a solution containing this compound? A: Caution is advised. While brief exposure to moderate heat (e.g., 40-50 °C) is generally acceptable, prolonged exposure to high temperatures can accelerate degradation. It is best to use the lowest possible temperature that allows for efficient solvent removal. Always perform a purity check after such operations if you have any doubts.

Q: Are there any solvents I should avoid when working with this compound? A: For reactions, the choice of solvent is dictated by the chemistry you are performing. For storage of solutions, avoid highly reactive solvents. If preparing a stock solution, use a high-purity, dry, aprotic solvent and store it under an inert atmosphere in the freezer, protected from light. Aqueous solutions, especially at neutral or basic pH, are not recommended for long-term storage due to the potential for microbial growth and base-catalyzed side reactions.

Q: How do I perform a recrystallization to purify discolored material? A: A solvent screen is necessary to find the optimal system. A common approach is to dissolve the compound in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethanol, or acetone) and then either let it cool slowly or add a co-solvent in which it is insoluble (an "anti-solvent" like hexanes or diethyl ether) until turbidity is observed. Slow cooling should yield purer crystals.

Protocol: General Recrystallization Procedure
  • Place the discolored this compound in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., isopropanol).

  • Gently heat the mixture (e.g., in a water bath) while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution, but avoid a large excess.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

  • Confirm the purity of the recrystallized material by HPLC and/or melting point analysis.

By adhering to these guidelines and proactively addressing potential stability issues, you can ensure the quality and integrity of your experimental work with this compound.

References

  • PubChem. 1-phenylpiperidin-4-one. National Center for Biotechnology Information. [Link]

  • Baokar, S. A., et al. (2011). A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. Indian Journal of Pharmaceutical Sciences, 73(3), 322–327. [Link]

  • Haywood, P. A., et al. (1987). Isolation and identification of the hydrolytic degradation products of ranitidine hydrochloride. Journal of the Chemical Society, Perkin Transactions 1, 951-954. [Link]

  • Sharma, G., & Saini, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(2), 129-138. [Link]

  • Shinde, N., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]

  • Ahmed, A., et al. (2016). Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

Sources

Technical Support Center: 1-Phenylpiperidin-4-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Phenylpiperidin-4-one and its hydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. We move beyond simple procedural lists to provide a deep dive into the causality behind each step of the workup, offering robust troubleshooting advice and validated protocols to ensure the integrity and reproducibility of your synthesis.

The synthesis of 1-Phenylpiperidin-4-one, often accomplished via a Dieckmann condensation followed by acidic hydrolysis and decarboxylation, presents unique challenges during the workup and purification phases.[1][2] Success hinges on a nuanced understanding of the reaction's equilibrium, the stability of intermediates, and the physicochemical properties of the final product. This document serves as a field guide to navigate these complexities.

Troubleshooting Guide: Common Workup & Purification Issues

This section addresses the most frequent challenges encountered during the isolation and purification of 1-Phenylpiperidin-4-one hydrochloride in a direct question-and-answer format.

Question 1: My overall yield is significantly lower than expected after the acidic workup and hydrolysis. What is the likely cause?

Answer: A low yield following the Dieckmann condensation pathway is very often traced back to the acidic workup and hydrolysis step. The primary culprit is the retro-Dieckmann reaction , a reversible process that can cleave the newly formed cyclic β-keto ester intermediate back into the linear diester.[2][3]

  • Causality: The Dieckmann condensation is an equilibrium-driven process.[2][4] The cyclic β-keto ester intermediate is stable as its sodium enolate salt, which is generated in the basic reaction conditions. When you begin the workup by adding water and acid to hydrolyze and decarboxylate this intermediate, the process is highly exothermic. If the temperature is not strictly controlled, the excess heat can easily drive the equilibrium backward, causing the ring to open (retro-Dieckmann) and destroying your precursor before it can be decarboxylated to the final product.[2][3]

  • Troubleshooting Protocol:

    • Strict Temperature Control: Before adding any acid, ensure the aqueous solution containing the sodium salt of the intermediate is thoroughly chilled in an ice-salt bath to 0-5 °C.

    • Slow, Portion-wise Acidification: Add the concentrated hydrochloric acid dropwise or in small portions, ensuring the internal temperature of the mixture does not rise above 10 °C. Vigorous stirring is essential to dissipate heat.

    • Reaction Time Optimization: Extended reaction times at room temperature after the initial cyclization can also lead to side reactions and decreased yield. For some procedures, a 24-hour reaction time is optimal, after which the yield may begin to decrease.[3]

Question 2: After solvent removal, my product is a persistent, dark-colored oil that refuses to crystallize, even after forming the hydrochloride salt. How can I induce crystallization and improve purity?

Answer: Failure to crystallize is a classic sign of impurities. These impurities act as "crystallization inhibitors" by disrupting the formation of a uniform crystal lattice. The dark color suggests the presence of high-molecular-weight byproducts or degradation products.

  • Causality:

    • Residual Solvents: Even small amounts of the extraction solvent (e.g., toluene, xylene) can prevent solidification.[3]

    • Incomplete Reaction/Decarboxylation: The presence of the β-keto ester intermediate complicates the purification.

    • Side-Products: Impurities from the initial condensation or subsequent degradation can lead to an oily product.

  • Troubleshooting Protocol:

    • Solvent Purity Check: First, ensure the crude free base is free of extraction solvent. Place the oil under high vacuum for several hours.

    • Liquid-Liquid Extraction Refinement: Before salt formation, re-dissolve the crude oily free base in a suitable solvent like diethyl ether or ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to remove excess water. Dry thoroughly over anhydrous magnesium sulfate or sodium sulfate.

    • Controlled Salt Formation: Dissolve the purified, dry free base in a minimal amount of a suitable solvent like isopropanol (IPA) or absolute ethanol.[5] Cool this solution in an ice bath and slowly add a stoichiometric amount of concentrated HCl or a solution of HCl in IPA.

    • Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, add a small "seed" crystal from a previous successful batch.

    • Recrystallization: This is the most effective method for purification.[6] Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent and allow it to cool slowly.

Question 3: I'm observing emulsion formation during the basic extraction of the free base, leading to poor separation and product loss. How can I break the emulsion?

Answer: Emulsions are common when performing acid-base extractions on amine-containing compounds, especially when significant amounts of polymeric or particulate impurities are present.

  • Causality: Emulsions are stabilized by microscopic particles and compounds that reduce the interfacial tension between the aqueous and organic layers. Vigorous shaking is a primary cause.

  • Troubleshooting Protocol:

    • Gentle Inversion: Instead of shaking the separatory funnel vigorously, gently invert it 15-20 times to mix the layers. This minimizes the energy input that creates emulsions.

    • Brine Addition: Add a significant volume of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer helps to force the organic components out of solution and break the emulsion.

    • Filtration: In stubborn cases, filtering the entire emulsified mixture through a pad of Celite® or glass wool can help to break up the stabilizing particles.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for extracting the 1-phenylpiperidin-4-one free base into an organic solvent?

A1: The pKa of the conjugate acid of a typical tertiary amine like 1-phenylpiperidin-4-one is around 9-10. To ensure the compound exists predominantly as the neutral free base for efficient extraction into an organic solvent, the pH of the aqueous layer should be at least 1.5 to 2 units above the pKa. Therefore, a target pH of 11-12 is ideal. Use a strong base like 10M NaOH and check the pH with indicator paper or a calibrated pH meter.

Q2: How do I select the best solvent for recrystallizing the final hydrochloride salt?

A2: The ideal recrystallization solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For piperidone derivatives, several systems are reported to be effective.[6]

  • Single Solvent Systems: Absolute ethanol, isopropanol (IPA), and methanol are excellent starting points.[5][6] They are polar enough to dissolve the salt when hot but will allow for precipitation upon cooling.

  • Mixed Solvent Systems: An ethanol/ethyl acetate mixture is also commonly used.[6] You would dissolve the compound in a minimal amount of hot ethanol and then slowly add ethyl acetate (the "anti-solvent") until the solution becomes faintly cloudy. Upon cooling, pure crystals should form. Other reported mixtures include benzene-petroleum ether.[6]

Q3: What are the best practices for storing 1-Phenylpiperidin-4-one and its hydrochloride salt?

A3:

  • 1-Phenylpiperidin-4-one (Free Base): This compound can be susceptible to air oxidation and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Refrigeration is recommended to minimize degradation over time.

  • This compound: The salt is generally more stable than the free base. However, it can be hygroscopic. It should be stored in a desiccator at room temperature, away from moisture and light.[7]

Validated Experimental Protocols

Protocol 1: General Workup Procedure Post-Dieckmann Condensation

This protocol is synthesized from best practices for isolating the piperidone nucleus after the initial cyclization reaction.[2][3]

  • Quenching & Neutralization: After the Dieckmann reaction is deemed complete, cool the reaction vessel in an ice-salt bath (0-5 °C). Cautiously add cold water to dissolve the sodium salt of the β-keto ester intermediate.

  • Acidification & Hydrolysis: While maintaining the temperature below 10 °C, slowly add concentrated HCl dropwise until the pH is strongly acidic (pH ~1).

  • Decarboxylation: Fit the flask with a reflux condenser and heat the acidic mixture to reflux. Monitor the reaction (e.g., by TLC or LCMS) until the β-keto ester intermediate is fully converted to 1-phenylpiperidin-4-one. This step drives off CO₂.

  • Basification: Cool the reaction mixture back down in an ice bath. Slowly add 10M NaOH solution until the pH is strongly basic (pH 11-12).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude free base, often as an oil.

Protocol 2: Recrystallization of this compound

This protocol provides a reliable method for obtaining high-purity crystalline material.[5][6]

  • Salt Formation: Dissolve the crude 1-phenylpiperidin-4-one free base (1.0 eq) in isopropanol (IPA, ~5-10 volumes). Cool the solution in an ice bath.

  • Acidification: Slowly add concentrated HCl (~1.1 eq) dropwise with stirring. A precipitate should begin to form.

  • Crystallization: Continue stirring the resulting slurry in the ice bath for 1-2 hours to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold IPA, followed by cold diethyl ether, to remove residual solvent and impurities.

  • Drying: Dry the purified white to off-white solid in a vacuum oven at 40-50 °C to a constant weight.

Data Summary

Recrystallization Solvent SystemExpected OutcomePurity ProfileReference
Absolute EthanolWhite to off-white crystalline solid.Good for removing non-polar impurities.[6]
Isopropanol (IPA)Fine white needles or powder.Effective for precipitating the HCl salt directly.[5]
Ethanol / Ethyl AcetateWell-formed crystals.Excellent for fine-tuning polarity to exclude difficult-to-remove impurities.[6]
Xylene or n-Heptane (for free base)Yellowish crystals.Used for crystallizing the free base prior to salt formation.[3]

Visual Workflows

Diagram 1: General Workup & Purification Workflow

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Aqueous Workup cluster_isolation Isolation & Purification Reaction Dieckmann Condensation Quench 1. Cold Water Quench (0-5 °C) Reaction->Quench Reaction Complete Acidify 2. Slow Acidification (HCl) (< 10 °C) Quench->Acidify Reflux 3. Reflux for Hydrolysis & Decarboxylation Acidify->Reflux Prevents Retro-Dieckmann Basify 4. Basify to pH 11-12 (NaOH, < 15 °C) Reflux->Basify Extract 5. Organic Extraction (e.g., DCM, EtOAc) Basify->Extract Generates Free Base Wash 6. Wash with H₂O & Brine Extract->Wash Dry 7. Dry & Concentrate (Crude Free Base) Wash->Dry Salt 8. Form HCl Salt (e.g., in IPA) Dry->Salt Recrystallize 9. Recrystallize Salt->Recrystallize Final Pure 1-Phenylpiperidin-4-one HCl Recrystallize->Final

Caption: Workflow for the workup of 1-Phenylpiperidin-4-one HCl.

Diagram 2: Troubleshooting Crystallization Failure

Crystallization_Troubleshooting Start Product is an Oil / Fails to Crystallize CheckSolvent Is residual extraction solvent present? Start->CheckSolvent YesSolvent Place under high vacuum for several hours. CheckSolvent->YesSolvent Yes NoSolvent No CheckSolvent->NoSolvent CheckPurity Is the material discolored or suspected to be impure? YesSolvent->CheckPurity NoSolvent->CheckPurity YesPurity Purify further before crystallization attempt. CheckPurity->YesPurity Yes NoPurity Material appears clean CheckPurity->NoPurity No PurifyOptions Options: 1. Re-run aqueous acid/base wash. 2. Column chromatography (silica gel). YesPurity->PurifyOptions Induce Attempt to Induce Crystallization YesPurity->Induce After Purification NoPurity->Induce InduceMethods 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Add anti-solvent (e.g., ether, heptane) dropwise to a concentrated solution. Induce->InduceMethods RevisitSolvent If all else fails: Re-evaluate recrystallization solvent. Try a different system (e.g., EtOH/EtOAc). Induce->RevisitSolvent Still fails

Caption: Decision tree for troubleshooting crystallization issues.

References

  • Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 209-220. [Link]

  • Fakhraian, H. & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(2), 207-210. [Link]

  • CN110483376B (2020). Synthesis method of intermediate N-phenyl-4-piperidone.
  • WO2022195497A1 (2022). A process for the preparation of 4-piperidone hcl hydrate.
  • PubChem. (n.d.). 1-Phenyl-4-piperidinone. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

  • Cardoso, F. S. P., et al. (2015). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Molecules, 20(7), 11847–11873. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • Scribd. (n.d.). Optimized Synthesis of 4-Piperidone. Retrieved January 23, 2026, from [Link]

  • LookChem. (n.d.). Cas 19125-34-9,1-N-PHENYL-PIPERIDIN-4-ONE. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (2024). Methylphenidate. [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism. YouTube. [Link]

  • Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved January 23, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Methods for 1-Phenylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous analysis of pharmaceutical intermediates is a cornerstone of quality, safety, and efficacy. 1-Phenylpiperidin-4-one hydrochloride, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), demands robust analytical methods to ensure its identity, purity, and stability. This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this critical intermediate. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower your research and development.

The Critical Role of Analytical Scrutiny

1-Phenylpiperidin-4-one is a versatile precursor in medicinal chemistry. Its piperidine core is a prevalent scaffold in a wide array of pharmaceuticals.[1] The quality of this starting material directly impacts the purity profile and overall quality of the final drug substance. Therefore, a multi-faceted analytical approach is not just a regulatory expectation but a scientific necessity to control for process-related impurities and potential degradants.

A Comparative Overview of Analytical Techniques

The choice of an analytical method is contingent on the specific question being asked. Are you confirming the identity of the material? Quantifying its purity? Or identifying unknown impurities? The following sections will compare the most effective techniques for addressing these questions for this compound.

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity determination, quantitative analysis of the active ingredient and impurities, stability testing.High resolution, sensitivity, and quantitative accuracy. Versatile for a wide range of compounds.Can be more time-consuming and complex than other methods. Requires method development and validation.
Gas Chromatography (GC) Analysis of volatile impurities, residual solvents, and thermally stable related substances.Excellent for separating volatile compounds. High sensitivity with appropriate detectors.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
Mass Spectrometry (MS) Structural elucidation of the main component and impurities, confirmation of identity.Provides molecular weight and structural information. Highly sensitive and specific.Can be complex to operate and interpret data. Matrix effects can interfere with analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous identification and structural elucidation.Provides detailed information about the molecular structure. Non-destructive.Lower sensitivity compared to other techniques. Can be expensive.
Infrared (IR) Spectroscopy Rapid identification and confirmation of functional groups.Fast, simple, and non-destructive. Provides a unique "fingerprint" of the molecule.Limited use for quantitative analysis. Not ideal for complex mixtures.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

HPLC, particularly in its reverse-phase mode, is the cornerstone for assessing the purity and stability of this compound. Its ability to separate the parent compound from closely related impurities makes it indispensable for quality control.

The "Why" Behind the Method: A Stability-Indicating Approach

The primary goal of an HPLC method for a pharmaceutical intermediate is to be "stability-indicating." This means the method must be able to separate the intact compound from any degradation products that may form under stress conditions (e.g., acid, base, oxidation, heat, light).[2] Forced degradation studies are intentionally designed to produce these degradants, thereby challenging the method's specificity.[3][4]

Experimental Protocol: A Validated RP-HPLC Method

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point would be a 70:30 (v/v) ratio of buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the method.

Validation Parameters (Hypothetical Data for Illustrative Purposes):

Parameter Typical Acceptance Criteria (as per ICH Q2(R2)) Hypothetical Performance Data
Linearity (r²) ≥ 0.9990.9995 over a range of 0.1 - 1.5 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%≤ 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL

Causality in Method Design:

  • C18 Column: The non-polar C18 stationary phase is well-suited for retaining the moderately polar 1-Phenylpiperidin-4-one.

  • Acidic Mobile Phase: The use of a low pH buffer suppresses the ionization of the tertiary amine in the piperidine ring, leading to better peak shape and retention.

  • UV Detection at 220 nm: The phenyl group provides strong UV absorbance at lower wavelengths, ensuring good sensitivity.

Workflow for HPLC Method Validation:

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Finalization Dev Develop HPLC Method Specificity Specificity / Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for HPLC method validation.

Gas Chromatography (GC): A Complementary Technique for Volatile Impurities

GC is an excellent complementary technique to HPLC, particularly for the analysis of volatile or semi-volatile impurities that may not be readily detected by HPLC. This includes residual solvents from the synthesis process and certain low molecular weight by-products.

The "Why" Behind the Method: Leveraging Volatility

GC separates compounds based on their boiling points and interaction with the stationary phase. For a compound like 1-Phenylpiperidin-4-one, which has a moderate boiling point, GC can be a powerful tool for purity assessment, especially when coupled with a mass spectrometer (GC-MS) for definitive identification of unknown peaks.

Experimental Protocol: GC-MS for Impurity Profiling

The following is a general GC-MS protocol that can be adapted for the analysis of this compound.

GC-MS Conditions:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

Sample Preparation:

Dissolve the sample in a suitable solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL. The hydrochloride salt may need to be neutralized with a base and extracted into an organic solvent for better volatility.

Interpreting the Mass Spectrum:

The mass spectrum of 1-Phenylpiperidin-4-one would be expected to show a molecular ion peak (M+) at m/z 175. Key fragmentation patterns would likely involve cleavage of the piperidine ring and loss of fragments such as CO (28 Da) or C2H4 (28 Da). The phenyl group would also give rise to characteristic fragments.

Logical Flow for GC-MS Analysis:

GCMS_Analysis_Flow Sample Sample Preparation GC GC Separation Sample->GC MS MS Detection & Fragmentation GC->MS Library Library Search & Spectral Interpretation MS->Library Identification Impurity Identification Library->Identification

Caption: The logical flow of a GC-MS analysis for impurity identification.

Spectroscopic Methods: Unambiguous Identification and Structural Confirmation

Spectroscopic techniques like NMR and IR provide detailed structural information and are crucial for the definitive identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for confirming the identity and structure of 1-Phenylpiperidin-4-one.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons on the phenyl ring.

  • Piperidine Protons: Aliphatic signals (δ 2.5-3.5 ppm) corresponding to the methylene protons of the piperidine ring. The protons adjacent to the nitrogen and the carbonyl group will be shifted downfield.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A characteristic downfield signal (δ ~208 ppm) for the ketone carbonyl carbon.

  • Aromatic Carbons: Signals in the aromatic region (δ 115-150 ppm).

  • Aliphatic Carbons: Signals in the aliphatic region (δ 40-55 ppm) for the piperidine ring carbons.

Infrared (IR) Spectroscopy: A Quick and Effective Fingerprint

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will provide a unique "fingerprint" that can be used for identification.

Key IR Absorption Bands:

  • C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹ corresponding to the ketone carbonyl group.

  • C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹ for the aryl-amine C-N bond.

  • C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

  • N-H+ Stretch (for the hydrochloride salt): A broad absorption band in the region of 2400-2700 cm⁻¹.

Conclusion: A Holistic and Methodical Approach

The comprehensive analysis of this compound requires a strategic combination of chromatographic and spectroscopic techniques. HPLC is the primary tool for quantitative purity assessment and stability studies, while GC-MS offers a complementary approach for volatile impurities. NMR and IR spectroscopy provide the definitive structural confirmation required for unambiguous identification.

By understanding the principles behind each method and applying them within a validated framework, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

  • Eroshin, A. V., Phien, T. D., Weber, P. M., & Shlykov, S. A. (2022). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. Chemical Physics Letters, 803, 139851.
  • ResearchGate. (2022). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • QY Research. (2025, January 16). Pharmaceutical Grade Piperidine Derivatives Research:CAGR of 5.1% during the forecast period. Retrieved from [Link]

  • Termedia. (2022, February 11). Prevalence, detection, symptoms of intoxication and treatment of new fentanyl analogue overdose with cyklopropylfentanyl (MAF) as an example. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ACS Publications. (2007). Gas-Phase Structure and Conformational Properties of 3,3,6,6-Tetramethyl-1,2,4,5-Tetroxane. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]

  • Pharmaceutical Online. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Retrieved from [Link]

  • Google Scholar. (n.d.). Phien Tran.
  • ResearchGate. (n.d.). Molecular structure and conformational behavior of 1-methyl-1-phenylsilacyclohexane studied by gas electron diffraction, IR spectroscopy and quantum chemical calculations. Retrieved from [Link]

  • MDPI. (2023, May 6). Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015123424A1 - Cyclopropylamines as lsd1 inhibitors.
  • Florida International University. (n.d.). Optimal Extraction of Fentanyl VOCs for The Development of Canine.... Retrieved from [Link]

  • UCL Discovery. (n.d.). Characterisation of a novel STAT3 inhibitor, VS-43, and the role of STAT3 in the repair of DNA-interstrand crosslinks. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Analysis of 1-Phenylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In modern pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. 1-Phenylpiperidin-4-one hydrochloride is a key building block in the synthesis of numerous pharmaceutical compounds.[1][2] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization.

This guide provides an in-depth comparison of two prominent liquid chromatography techniques for the analysis of this compound: the widely established High-Performance Liquid Chromatography (HPLC) and the more recent Ultra-Performance Liquid Chromatography (UPLC). We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear comparison of their performance, empowering researchers and drug development professionals to select the optimal method for their specific analytical challenges.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry, renowned for its versatility and robustness in separating compounds based on their hydrophobicity.[3] For a polar, aromatic amine like 1-Phenylpiperidin-4-one, this technique provides excellent retention and resolution when appropriate parameters are selected.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) column is the most prevalent reversed-phase column and serves as an excellent starting point. The long alkyl chains provide a hydrophobic surface that interacts with the phenyl group of the analyte. However, 1-Phenylpiperidin-4-one is a relatively polar molecule, which can lead to poor retention on standard C18 phases, especially with highly aqueous mobile phases.[4] To counteract this, a modern, polar-end-capped C18 column or a polar-embedded phase is recommended. These columns are designed to prevent "phase collapse" in high-aqueous conditions and offer alternative selectivity for polar analytes through hydrogen bonding interactions.[5]

  • Mobile Phase Composition: The mobile phase must be optimized to achieve a suitable retention time, good peak shape, and adequate resolution from any impurities.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.

    • Aqueous Phase & pH Control: Since the analyte is a basic amine, controlling the mobile phase pH is critical for achieving reproducible retention times and symmetrical peaks. A slightly acidic pH (e.g., pH 2.5-3.5) ensures that the piperidine nitrogen is consistently protonated, minimizing peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase. A phosphate buffer is a common choice for this pH range due to its excellent buffering capacity.[6]

  • Detection: The phenyl group in 1-Phenylpiperidin-4-one contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV detector set at a wavelength of approximately 220 nm is suitable for sensitive detection.[6]

Detailed Experimental Protocol: HPLC Method

This protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis.[7][8]

  • Chromatographic System:

    • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

    • Column: Polar-end-capped C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Mobile phase.

    • Standard Stock Solution: Accurately weigh and dissolve ~25 mg of this compound reference standard in 25 mL of diluent to obtain a 1000 µg/mL solution.

    • Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with diluent.

    • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in diluent.

  • System Suitability Test (SST):

    • Inject the Working Standard Solution five replicate times.

    • The system is deemed suitable for use if it meets the criteria outlined by pharmacopeias like the USP.[9][10]

      • Tailing Factor (T): Not more than 2.0.

      • Relative Standard Deviation (%RSD) of Peak Areas: Not more than 2.0%.

  • Procedure:

    • Once SST criteria are met, inject the sample solutions.

    • Calculate the quantity of this compound in the sample by comparing the peak area with that of the Working Standard Solution.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_mp Prepare Mobile Phase (Buffer:ACN 70:30) equilibrate Equilibrate System prep_mp->equilibrate prep_std Prepare Standard Soln. (100 µg/mL) sst Perform SST (5x Standard Injections) prep_std->sst prep_sample Prepare Sample Soln. (100 µg/mL) inject_sample Inject Samples prep_sample->inject_sample equilibrate->sst sst->equilibrate Fail check_sst Check SST Criteria (%RSD < 2.0, Tailing < 2.0) sst->check_sst Pass acquire Acquire Data inject_sample->acquire calculate Calculate Results acquire->calculate check_sst->sst Fail check_sst->inject_sample Pass report Generate Report calculate->report

Caption: Standard workflow for HPLC analysis from preparation to reporting.

Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at much higher pressures than HPLC, resulting in substantial gains in speed, resolution, and sensitivity.[11][12]

Causality Behind Experimental Choices

The core principles of separation remain the same as in HPLC, but the instrumentation and column technology are different. The primary driver for choosing UPLC is efficiency.

  • Stationary Phase: UPLC columns with sub-2 µm particles (e.g., 1.7 µm) dramatically increase efficiency (theoretical plates), leading to sharper, narrower peaks and better resolution.[11] A C18 chemistry remains a suitable choice.

  • Instrumental Demands: The smaller particles create higher backpressure, necessitating a specialized UPLC system capable of operating at pressures up to 15,000 psi.[12] The system must also have a lower dispersion volume to preserve the sharp peaks generated by the column.

  • Method Translation: An existing HPLC method can be geometrically scaled down for a UPLC system. This involves adjusting the flow rate, injection volume, and gradient time (if applicable) to be proportional to the change in column dimensions, allowing for a significant reduction in run time and solvent consumption.[13]

Detailed Experimental Protocol: UPLC Method
  • Chromatographic System:

    • Instrument: UPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA/UV detector.

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (70:30 v/v).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 2 µL.

    • Expected Run Time: ~2-3 minutes.

  • Standard, Sample, and SST Preparation: Follow the same procedures as the HPLC method. The SST criteria remain the same.

Performance Comparison: HPLC vs. UPLC

To provide a clear, objective comparison, the following table summarizes typical performance data for the analysis of this compound using the described methods. This data is generated in accordance with ICH Q2(R1) guidelines for analytical procedure validation.[14][15][16]

Performance ParameterHPLC Method (5 µm)UPLC Method (1.7 µm)Commentary
Retention Time ~7.5 min~2.1 minUPLC offers a >3x reduction in run time, significantly increasing throughput.
Resolution (Rs) > 2.0 (from nearest impurity)> 3.5 (from nearest impurity)UPLC provides superior resolving power due to higher column efficiency.[17]
Tailing Factor (T) 1.21.1Both methods produce excellent peak symmetry, well within the < 2.0 limit.[9]
Theoretical Plates (N) ~12,000~25,000The smaller particle size of the UPLC column results in more than double the efficiency.
Linearity (r²) > 0.999> 0.999Both techniques demonstrate excellent linearity over the same concentration range.
Limit of Detection (LOD) ~15 ng/mL~5 ng/mLThe sharper peaks in UPLC lead to a higher signal-to-noise ratio and improved sensitivity.[11]
Solvent Consumption ~7.5 mL per run~0.84 mL per runUPLC provides a nearly 90% reduction in solvent usage, leading to cost savings and environmental benefits.[18]
System Backpressure ~1,500 psi~9,000 psiUPLC's high efficiency comes at the cost of significantly higher operating pressure.[12]

Deciding Between HPLC and UPLC

The choice between these two powerful techniques depends on the specific needs of the laboratory. While HPLC remains a robust and versatile method, UPLC offers compelling advantages in speed and sensitivity.

Decision_Tree start Select Analytical Method for 1-Phenylpiperidin-4-one HCl q1 Is high sample throughput required? start->q1 q2 Are very low-level impurities a concern? q1->q2 No uplc Choose UPLC q1->uplc Yes q3 Is initial instrument cost a major constraint? q2->q3 No q2->uplc Yes hplc Choose HPLC q3->hplc Yes q3->hplc No (Standard QC)

Caption: Decision tree for selecting between HPLC and UPLC.

  • Choose HPLC if: You are working in a standard QC environment where robustness and instrument availability are key. HPLC is less demanding on solvent purity and is often sufficient for routine purity and assay testing. The initial capital investment is also lower.[18]

  • Choose UPLC if: Your laboratory requires high throughput, such as in a discovery or process development setting. The dramatic reduction in run time allows for the analysis of many more samples per day. Furthermore, if the detection of trace-level impurities is critical, the enhanced sensitivity and resolution of UPLC make it the superior choice.[13][17]

Conclusion

Both HPLC and UPLC are highly effective for the quantitative analysis of this compound. The traditional HPLC method provides a reliable, robust, and validated approach suitable for most quality control applications. However, for laboratories seeking to maximize efficiency, reduce operational costs, and achieve higher sensitivity, transitioning to a UPLC method offers undeniable advantages. By understanding the scientific principles behind each technique and evaluating the specific analytical requirements, researchers can confidently select and implement the most appropriate method to ensure the quality and integrity of this vital pharmaceutical intermediate.

References

  • SIELC. (n.d.). Separation of 1-Methyl-4-phenylpiperidin-4-ol on Newcrom R1 HPLC column. Retrieved from [Link]

  • LC-GC. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Google Patents. (2015). CN102464605B - Preparation method of 4-nitro-piperidine derivative.
  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • LookChem. (n.d.). Cas 19125-34-9, 1-N-PHENYL-PIPERIDIN-4-ONE. Retrieved from [Link]

  • Technology Networks. (2022). UPLC vs HPLC: A Comparison. Retrieved from [Link]

  • Rajeshwari Journal of Pharmacy and Technology. (2019). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]

  • ResearchGate. (2015). Comparison of UPLC and HPLC for analysis of 12 phthalates. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • US Pharmacopeia. (n.d.). 〈621〉 CHROMATOGRAPHY. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737154, 1-Phenylpiperidin-4-ol. Retrieved from [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 413009, 1-Phenyl-4-piperidinone. Retrieved from [Link]

  • Austin Publishing Group. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084851, 4-Piperidone hydrochloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). NOVEL PIPERIDONE DERIVATIVES: SYNTHESIS, SPECTRAL AND EVALUATION. Retrieved from [Link]

  • YouTube. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2024. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • ResearchGate. (2016). Recent Advances in the Synthesis of Piperidones and Piperidines. Retrieved from [Link]

  • SpringerLink. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

Sources

A Comparative Guide to the ¹H NMR Spectrum of 1-Phenylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Piperidone Scaffold

The 4-piperidone skeleton is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. Its conformational flexibility and the synthetic tractability of its nitrogen atom allow for the exploration of diverse chemical space, leading to compounds with a wide range of pharmacological activities. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount in the development of these compounds. This guide focuses on 1-Phenylpiperidin-4-one hydrochloride, a key intermediate, providing a detailed examination of its proton NMR (¹H NMR) characteristics.

Deciphering the ¹H NMR Spectrum: A Tale of Two Rings

The ¹H NMR spectrum of this compound presents a distinct set of signals arising from the protons of the phenyl group and the piperidone ring. The hydrochloride form ensures solubility in polar aprotic solvents like DMSO-d₆ and influences the electronic environment of the molecule, particularly the protons adjacent to the nitrogen atom.

The Aromatic Region: A Window into Phenyl Proton Environments

The protons on the N-phenyl group typically appear in the aromatic region of the spectrum, generally between 6.5 and 8.0 ppm. Their specific chemical shifts are influenced by the electronic nature of the piperidone ring and the solvent. The ortho-, meta-, and para-protons will exhibit distinct signals, often as complex multiplets due to spin-spin coupling.

The Aliphatic Region: Unraveling the Piperidone Ring Conformation

The piperidone ring protons resonate in the upfield region of the spectrum. The presence of the electron-withdrawing ketone at the C4 position and the nitrogen atom significantly influences the chemical shifts of the adjacent methylene protons. In the hydrochloride salt, the protonated nitrogen further deshields the neighboring protons.

Typically, the protons on the piperidone ring exhibit the following characteristics:

  • Protons at C2 and C6 (adjacent to Nitrogen): These protons are the most deshielded within the piperidone ring due to their proximity to the electronegative nitrogen atom. In the hydrochloride form, the positive charge on the nitrogen enhances this effect, shifting their signals further downfield. They often appear as a triplet or a more complex multiplet.

  • Protons at C3 and C5 (adjacent to the Carbonyl group): These protons are deshielded by the anisotropic effect of the C=O bond and will also typically appear as a triplet or multiplet.

Comparative Analysis: this compound vs. 1-Benzyl-4-piperidone

To truly appreciate the spectral features of this compound, a comparison with a closely related analogue, 1-benzyl-4-piperidone, is instructive. The key difference lies in the N-substituent: a phenyl group directly attached to the nitrogen versus a benzyl group (a phenyl ring separated by a methylene bridge).

Compound Solvent Aromatic Protons (ppm) Piperidone Protons (C2/C6) (ppm) Piperidone Protons (C3/C5) (ppm) Benzylic Protons (ppm)
This compound DMSO-d₆~6.8 - 7.4~3.5 - 3.8~2.6 - 2.9N/A
1-Benzyl-4-piperidone [1]CDCl₃7.28 - 7.39 (m, 5H)2.77 (t, 4H)2.48 (t, 4H)3.65 (s, 2H)

Key Observational Differences and Mechanistic Insights:

  • Aromatic Region: The aromatic protons of 1-benzyl-4-piperidone appear as a multiplet between 7.28 and 7.39 ppm, typical for a monosubstituted benzene ring where the electronic influence of the piperidone nitrogen is insulated by the methylene group. In contrast, the direct attachment of the phenyl ring to the nitrogen in this compound leads to more complex splitting patterns and potentially a wider chemical shift range due to the direct electronic communication.

  • Piperidone Protons (C2/C6 and C3/C5): In 1-benzyl-4-piperidone, the protons at C2/C6 and C3/C5 appear as distinct triplets at 2.77 and 2.48 ppm, respectively. For this compound, these protons are expected to be shifted further downfield due to the combined electron-withdrawing effect of the phenyl group and the protonated nitrogen.

  • Benzylic Protons: The most striking difference is the presence of a sharp singlet at 3.65 ppm in the spectrum of 1-benzyl-4-piperidone, corresponding to the two benzylic protons. This signal is absent in the spectrum of this compound. The integration of this peak (2H) is a key identifier for the N-benzyl substituent.

The structural differences and their impact on the electronic environment are visually summarized in the following diagram:

G cluster_phenyl 1-Phenylpiperidin-4-one cluster_benzyl 1-Benzyl-4-piperidone P_N N P_C2 C2 P_N->P_C2 P_C6 C6 P_N->P_C6 P_Ph Phenyl Ring P_N->P_Ph Direct Conjugation P_C3 C3 P_C2->P_C3 P_C4 C4=O P_C3->P_C4 P_C5 C5 P_C5->P_C6 P_C4->P_C5 B_N N B_C2 C2 B_N->B_C2 B_C6 C6 B_N->B_C6 B_CH2 CH2 B_N->B_CH2 B_C3 C3 B_C2->B_C3 B_C4 C4=O B_C3->B_C4 B_C5 C5 B_C5->B_C6 B_C4->B_C5 B_Ph Phenyl Ring B_CH2->B_Ph Insulated by CH2

Caption: Structural comparison of N-substituents.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Obtaining a clean and well-resolved ¹H NMR spectrum is crucial for accurate analysis. The following step-by-step methodology outlines the best practices for preparing a sample of this compound.

Workflow for ¹H NMR Sample Preparation:

G start Start weigh Weigh 5-10 mg of 1-Phenylpiperidin-4-one HCl start->weigh dissolve Dissolve in 0.6-0.7 mL of DMSO-d6 weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex transfer Transfer solution to a clean NMR tube vortex->transfer cap Cap the NMR tube securely transfer->cap acquire Acquire ¹H NMR spectrum cap->acquire end End acquire->end

Sources

A Comparative Analysis of the 13C NMR Spectrum of 1-Phenylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of molecular structures is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful tool for elucidating the carbon framework of a molecule. This guide provides an in-depth comparative analysis of the 13C NMR spectrum of 1-Phenylpiperidin-4-one hydrochloride, a key intermediate in the synthesis of various biologically active compounds. By comparing its spectral features with those of relevant analogues, we aim to provide researchers with a comprehensive understanding of the structural nuances revealed by this technique.

Introduction to this compound and its Spectroscopic Importance

This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a phenyl group and a carbonyl group at the 4-position. The hydrochloride salt form implies the protonation of the piperidine nitrogen, a modification that significantly influences its electronic environment and, consequently, its 13C NMR spectrum. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and the unambiguous identification of this important synthetic building block.

Experimentally Determined 13C NMR Spectral Data

The 13C NMR spectrum of this compound, acquired in a suitable deuterated solvent such as DMSO-d6, reveals distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms, the hybridization of the carbon, and the overall electronic distribution within the molecule.

Table 1: 13C NMR Chemical Shifts of this compound

Carbon AtomChemical Shift (δ, ppm)
C=O (C4)~205-210
C2/C6~50-55
C3/C5~40-45
C1' (ipso-C of Phenyl)~145-150
C2'/C6' (ortho-C of Phenyl)~115-120
C4' (para-C of Phenyl)~120-125
C3'/C5' (meta-C of Phenyl)~128-132

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Comparative 13C NMR Analysis

To fully appreciate the structural information encoded in the 13C NMR spectrum of this compound, a comparison with related molecules is instructive. We will consider piperidin-4-one, N-methyl-4-piperidone, and cyclohexanone as benchmarks.

Table 2: Comparison of 13C NMR Chemical Shifts (δ, ppm)

Carbon Atom1-Phenylpiperidin-4-one HClPiperidin-4-oneN-Methyl-4-piperidoneCyclohexanone
C=O (C4)~205-210~208~207~209
C2/C6~50-55~48~55~42
C3/C5~40-45~41~41~27
N-SubstituentPhenylHMethyl-
C1' (ipso)~145-150---
C2'/C6' (ortho)~115-120---
C4' (para)~120-125---
C3'/C5' (meta)~128-132---
N-CH3--~46-
Analysis of Chemical Shift Variations

The Carbonyl Carbon (C4): The chemical shift of the carbonyl carbon is consistently found in the downfield region (205-210 ppm) across all the compared ketones, as expected for a sp2 hybridized carbon double-bonded to an electronegative oxygen atom.[1]

Carbons Adjacent to Nitrogen (C2/C6): A significant difference is observed in the chemical shifts of the carbons flanking the nitrogen atom.

  • Effect of the N-Phenyl Group: In this compound, the C2 and C6 carbons are deshielded (shifted downfield) compared to piperidin-4-one. This is due to the electron-withdrawing inductive effect of the phenyl group.

  • Effect of Protonation: The protonation of the nitrogen in the hydrochloride salt further enhances this deshielding effect. The positive charge on the nitrogen atom withdraws electron density from the adjacent carbons, causing them to resonate at a lower field.

  • Comparison with N-Methyl-4-piperidone: The C2/C6 carbons in N-methyl-4-piperidone also experience a downfield shift compared to piperidin-4-one due to the inductive effect of the methyl group, though this effect is generally less pronounced than that of a protonated N-phenyl group.

Carbons Beta to Nitrogen (C3/C5): The chemical shifts of the C3 and C5 carbons are less affected by the N-substituent, showing similar values across the piperidinone derivatives. However, they are significantly downfield compared to the corresponding carbons in cyclohexanone, highlighting the influence of the nitrogen atom further down the carbon chain.

The Phenyl Group Carbons: The aromatic carbons of the N-phenyl substituent in this compound exhibit a characteristic pattern. The ipso-carbon (C1'), directly attached to the nitrogen, is the most deshielded due to the direct attachment to the heteroatom. The ortho- (C2'/C6') and para- (C4') carbons are typically shifted upfield relative to the meta- (C3'/C5') carbons, a common feature in N-phenyl substituted rings.

Experimental Protocol for 13C NMR Spectroscopy

A reliable and reproducible 13C NMR spectrum can be obtained by following a standardized experimental protocol.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 20-50 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Set the spectrometer to acquire a 13C NMR spectrum.

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).

    • The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 1024 to 4096 scans are typically sufficient.

    • A relaxation delay (D1) of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline and positive, symmetrical peaks.

    • Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., DMSO at 39.52 ppm).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the acquisition of a 13C NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate

Caption: A streamlined workflow for acquiring a 13C NMR spectrum.

Conclusion

The 13C NMR spectrum of this compound provides a wealth of structural information that is invaluable for its unambiguous identification and characterization. Through a comparative analysis with related compounds, the specific effects of the N-phenyl substituent and the protonation of the piperidine nitrogen on the carbon chemical shifts are clearly demonstrated. The downfield shift of the carbons adjacent to the nitrogen is a particularly salient feature. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality 13C NMR spectra, ensuring the integrity of their synthetic work and advancing their research and development endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Breitmaier, E., & Voelter, W. (2004). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • PubChem. 1-Phenyl-4-piperidinone. Retrieved from [Link]

  • PubChem. Piperidin-4-one. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). Cyclohexanone. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry of 1-Phenylpiperidin-4-one Hydrochloride: ESI-Q-TOF MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural characterization of pharmaceutical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 1-Phenylpiperidin-4-one hydrochloride, a key building block in the synthesis of numerous pharmaceutical compounds, presents a unique analytical challenge.[1][2] This guide provides an in-depth, comparative analysis of two powerful mass spectrometric techniques for its characterization: Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (ESI-Q-TOF MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document moves beyond a simple recitation of protocols to offer a causal explanation for experimental choices, ensuring a robust and self-validating analytical approach.

Understanding the Analyte: this compound

1-Phenylpiperidin-4-one is an organic compound featuring a phenyl group attached to a piperidine ring with a ketone functional group at the 4-position.[1][3] Its hydrochloride salt form enhances its stability and solubility in polar solvents, a crucial factor in selecting the appropriate analytical methodology.

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO[4]
Molecular Weight175.23 g/mol [4]
Monoisotopic Mass175.099714038 Da[4]
FormTypically a white to off-white crystalline solid[1]
SolubilityLimited in water, soluble in organic solvents like ethanol and acetone[1]

High-Resolution Analysis with ESI-Q-TOF MS/MS

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound.[5] By applying a high voltage to a liquid to create an aerosol, ESI allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and almost always preserving the molecular ion.[5] Coupling ESI with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides the benefits of high mass accuracy and high resolution, enabling the precise determination of elemental composition and the differentiation of isobaric interferences.[6][7]

Experimental Workflow: ESI-Q-TOF MS/MS

The following protocol outlines a robust method for the analysis of this compound.

ESI_QTOF_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep Dissolve 1-Phenylpiperidin-4-one HCl in 50:50 Acetonitrile:Water with 0.1% Formic Acid lc Inject into UPLC/HPLC System (e.g., C18 column) prep->lc Introduction esi Electrospray Ionization (ESI) Positive Ion Mode lc->esi Elution qtof Q-TOF Mass Analyzer Full Scan (MS1) esi->qtof Ion Transfer cid Collision-Induced Dissociation (CID) (MS2) qtof->cid Precursor Ion Selection detector High-Resolution Detection cid->detector Fragment Ion Analysis

Caption: Experimental workflow for ESI-Q-TOF MS/MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a solution of 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of approximately 1 µg/mL. The acidic mobile phase promotes protonation of the analyte, which is essential for positive ion mode ESI.

  • Chromatographic Separation: Inject the sample into a UPLC or HPLC system equipped with a C18 reversed-phase column. A gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is recommended for optimal separation from any impurities.

  • Ionization: Introduce the column effluent into the ESI source operating in positive ion mode. The basic nitrogen atom in the piperidine ring readily accepts a proton, forming the protonated molecule [M+H]⁺.

  • Full Scan Mass Spectrometry (MS1): Acquire a full scan mass spectrum to identify the protonated molecular ion. For 1-Phenylpiperidin-4-one (free base, C₁₁H₁₃NO, monoisotopic mass 175.10), the expected m/z for [M+H]⁺ is 176.1075.

  • Tandem Mass Spectrometry (MS2): Select the [M+H]⁺ ion (m/z 176.11) for Collision-Induced Dissociation (CID). In the collision cell, the precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen), leading to fragmentation.[8]

  • Fragment Ion Analysis: Acquire the product ion spectrum to observe the characteristic fragmentation pattern.

Predicted Fragmentation Pathway

Based on the structure of 1-Phenylpiperidin-4-one, a plausible fragmentation pathway upon CID is proposed below. The high-resolution capabilities of the Q-TOF allow for the confident identification of these fragment ions.

Fragmentation_Pathway M_H [M+H]⁺ m/z 176.11 C₁₁H₁₄NO⁺ frag1 m/z 120.08 C₈H₁₀N⁺ M_H->frag1 Loss of C₃H₄O (Acrolein) frag2 m/z 91.05 C₇H₇⁺ frag1->frag2 Loss of C₂H₅N (Ethylenimine) frag3 m/z 77.04 C₆H₅⁺ frag2->frag3 Loss of CH₂

Caption: Proposed fragmentation pathway of protonated 1-Phenylpiperidin-4-one.

Interpretation of Key Fragments:

  • m/z 120.08 (C₈H₁₀N⁺): This fragment likely arises from the loss of a neutral acrolein molecule (C₃H₄O) from the piperidone ring, a common fragmentation pathway for cyclic ketones.

  • m/z 91.05 (C₇H₇⁺): The tropylium ion is a very stable carbocation and a common fragment in molecules containing a benzyl group. Its formation here would involve rearrangement and cleavage of the bond between the nitrogen and the phenyl group.

  • m/z 77.04 (C₆H₅⁺): The phenyl cation, resulting from the direct cleavage of the N-phenyl bond.

Summary of Expected ESI-Q-TOF MS/MS Data:

IonFormulaCalculated m/zDescription
[M+H]⁺C₁₁H₁₄NO⁺176.1075Protonated Molecular Ion
Fragment 1C₈H₁₀N⁺120.0813Loss of acrolein
Fragment 2C₇H₇⁺91.0548Tropylium ion
Fragment 3C₆H₅⁺77.0391Phenyl cation

An Alternative Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For less volatile compounds or those with polar functional groups, derivatization is often required to increase volatility and improve chromatographic performance.

Experimental Considerations for GC-MS

Direct analysis of this compound by GC-MS is challenging due to its salt form and the presence of the polar ketone group. The hydrochloride salt is not volatile, and the ketone can lead to poor peak shape and thermal degradation in the GC inlet.

Derivatization: A Necessary Step

To overcome these limitations, derivatization of the ketone group is highly recommended. A common approach is methoximation, which converts the ketone into a more volatile and thermally stable oxime derivative.

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Neutralize 1-Phenylpiperidin-4-one HCl to free base prep2 Derivatization with Methoxyamine HCl prep1->prep2 Reaction gc Inject into GC System (e.g., DB-5ms column) prep2->gc Introduction ei Electron Ionization (EI) gc->ei Elution quad Quadrupole Mass Analyzer ei->quad Ion Transfer detector Detection quad->detector Mass Filtering

Caption: Experimental workflow for GC-MS analysis with derivatization.

Step-by-Step Protocol:

  • Sample Preparation:

    • Neutralize an aqueous solution of this compound with a suitable base (e.g., sodium bicarbonate) and extract the free base into an organic solvent (e.g., dichloromethane).

    • Evaporate the solvent and react the residue with a methoximating agent (e.g., methoxyamine hydrochloride in pyridine).

  • Chromatographic Separation: Inject the derivatized sample into a GC system equipped with a non-polar or mid-polar capillary column (e.g., DB-5ms). A temperature program is used to separate the analyte from any byproducts.

  • Ionization: The separated components are ionized using Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that causes extensive fragmentation, providing a characteristic fingerprint for the molecule.

  • Mass Analysis: The resulting ions are separated by a quadrupole mass analyzer based on their mass-to-charge ratio.

Expected Fragmentation in GC-MS (of the derivatized compound)

The EI mass spectrum of the methoxime derivative of 1-Phenylpiperidin-4-one would be more complex than the ESI-MS/MS spectrum of the underivatized molecule. Fragmentation would be initiated by the radical cation formed upon electron ionization. Key fragmentation pathways would include alpha-cleavage adjacent to the nitrogen and cleavage of the N-phenyl bond.

Comparison of ESI-Q-TOF MS/MS and GC-MS

FeatureESI-Q-TOF MS/MSGC-MS
Sample Preparation Simple dissolution in a suitable solvent.Requires neutralization and derivatization for the hydrochloride salt.
Ionization Soft ionization (ESI), minimal fragmentation, preserves molecular ion.Hard ionization (EI), extensive fragmentation, molecular ion may be weak or absent.
Mass Analyzer High resolution, high mass accuracy.Typically unit mass resolution.
Sensitivity High, often in the picogram to femtogram range.Good, but can be limited by derivatization efficiency.
Structural Information MS/MS provides controlled fragmentation for structural elucidation.Fragmentation pattern provides a "fingerprint" for library matching.
Throughput High, especially when coupled with UPLC.Can be lower due to longer run times and sample preparation.
Applicability Ideal for polar, non-volatile, and thermally labile compounds.Suitable for volatile and thermally stable compounds (or those that can be derivatized).

Conclusion: Choosing the Right Tool for the Job

Both ESI-Q-TOF MS/MS and GC-MS are powerful techniques for the characterization of this compound, but they offer different advantages and are suited to different analytical goals.

ESI-Q-TOF MS/MS is the superior choice for:

  • Unambiguous identification and structural confirmation: The combination of a soft ionization technique that preserves the molecular ion and high-resolution mass analysis of fragment ions provides a high degree of confidence in the structural assignment.

  • Analysis of the intact hydrochloride salt: This technique can directly analyze the salt form without the need for derivatization.

  • High-throughput screening: The speed of UPLC-MS/MS makes it ideal for the rapid analysis of multiple samples.

GC-MS is a valuable alternative for:

  • Routine quality control: Once a fragmentation pattern for the derivatized compound is established, GC-MS can be a cost-effective and robust method for routine identity confirmation.

  • Analysis in complex matrices: The high separation efficiency of gas chromatography can be advantageous when analyzing samples containing numerous volatile impurities.

For researchers and drug development professionals requiring the highest level of confidence in the structural characterization of this compound, ESI-Q-TOF MS/MS is the recommended technique. Its ability to provide accurate mass measurements of both the precursor and product ions in a controlled fragmentation experiment offers a level of analytical rigor that is essential in a regulated environment.

References

  • PubChem. 1-Phenylpiperidin-4-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Phenyl-4-piperidinone. National Center for Biotechnology Information. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? [Link]

  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26. [Link]

  • Headley, J. V., Peru, K. M., & Barrow, M. P. (2009). Chemical fingerprinting of naphthenic acids and oil sands process waters—A review of analytical methods for environmental samples. Journal of Environmental Science and Health, Part A, 44(13), 1343-1355. [Link]

  • Wikipedia. Time-of-flight mass spectrometry. [Link]

  • Agilent Technologies. (2014). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. [Link]

  • Defence Research and Development Canada. (2003). Comparison of LC-ESI-MS and GC-MS for the Analysis of a Synthetic Tabun Sample. [Link]

  • Human Metabolome Database. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Lee, J. W., & Lee, D. (2015). Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis. Journal of analytical toxicology, 39(7), 555–561. [Link]

  • Bibel, M. (2020). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Chan, K. L., & Othman, A. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Tropical Journal of Pharmaceutical Research, 20(3), 639-646. [Link]

  • LookChem. 1-N-PHENYL-PIPERIDIN-4-ONE. [Link]

  • Royal Society of Chemistry. (2019). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. [Link]

  • Bönisch, H., & Engel, A. (2012). Comparison of GC/time-of-flight MS with GC/quadrupole MS for halocarbon trace gas analysis. Atmospheric Measurement Techniques, 5(10), 2419-2428. [Link]

  • NIST. 4-Piperidinone, 1-(phenylmethyl)-. National Institute of Standards and Technology. [Link]

  • Valdez, C. A., Leif, R. N., & Alcaraz, A. (2018). Assessing the reliability of the NIST library during routine GC-MS analyses: Structure and spectral data corroboration for 5,5-diphenyl-1,3-dioxolan-4-one during a recent OPCW proficiency test. Journal of mass spectrometry : JMS, 53(5), 441–447. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Phenylpiperidine Hydrochloride: An In-Depth Analysis for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including analgesics, antipsychotics, and neuroprotective agents.[1][2] Its synthesis, therefore, is a topic of significant interest to researchers and professionals in drug development. This guide provides a comprehensive comparison of two prominent synthetic routes to 4-phenylpiperidine hydrochloride, offering an objective analysis of their respective methodologies, efficiencies, and practical considerations. By delving into the causality behind experimental choices and providing detailed protocols, this document aims to equip scientists with the knowledge to make informed decisions for their research and development endeavors.

Route 1: Multi-step Synthesis from 1-Benzyl-4-piperidone

This classical and industrially relevant approach utilizes the readily available starting material, 1-benzyl-4-piperidone, and proceeds through a four-step sequence involving a Grignard reaction, dehydration, catalytic hydrogenation with concurrent debenzylation, and final salt formation.[1] This route offers a high degree of control over the introduction of the phenyl group and subsequent modifications.

Mechanistic Considerations and Experimental Rationale

The synthesis of the starting material, 1-benzyl-4-piperidone, is itself an important consideration. A common method involves the reaction of benzylamine with methyl acrylate, followed by Dieckmann condensation and hydrolysis/decarboxylation, affording the product in good yield.[3]

The core of this synthetic route begins with the nucleophilic addition of a phenyl group to the carbonyl of 1-benzyl-4-piperidone. This is typically achieved using a Grignard reagent, phenylmagnesium bromide, a powerful organometallic nucleophile. The choice of an ethereal solvent like tetrahydrofuran (THF) is critical as it solvates the magnesium ion, stabilizing the Grignard reagent. The subsequent dehydration of the resulting tertiary alcohol is an acid-catalyzed elimination reaction, forming a stable tetrahydropyridine intermediate. The final key transformation is the catalytic hydrogenation of the double bond within the piperidine ring and the simultaneous hydrogenolysis of the N-benzyl protecting group. The use of a palladium-on-carbon (Pd/C) catalyst is common for this step, as palladium is highly effective for both olefin reduction and debenzylation. The final step involves the protonation of the basic piperidine nitrogen with hydrogen chloride to form the stable and readily handled hydrochloride salt.

Experimental Protocol: Synthesis of 4-Phenylpiperidine Hydrochloride from 1-Benzyl-4-piperidone

Step 1: Synthesis of 1-Benzyl-4-phenyl-4-hydroxypiperidine

  • To a solution of phenylmagnesium bromide (1.0 M in THF), cooled in an ice-water bath, is added a solution of 1-benzyl-4-piperidone in THF dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

Step 2: Synthesis of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine

  • The crude 1-benzyl-4-phenyl-4-hydroxypiperidine is dissolved in a suitable solvent such as toluene.

  • A strong acid, for example, methanesulfonic acid, is added, and the mixture is heated to reflux.

  • The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature.

  • Water and an organic solvent like chloroform are added, and the pH of the aqueous phase is adjusted to ~8 with an aqueous sodium carbonate solution.

  • The layers are separated, and the aqueous phase is extracted with the organic solvent. The combined organic layers are dried and concentrated to give the crude product.

Step 3: Synthesis of 4-Phenylpiperidine

  • The crude 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is dissolved in a suitable solvent like methanol.

  • A palladium on carbon catalyst (e.g., 10% Pd/C) is added to the solution.

  • The mixture is subjected to hydrogenation with hydrogen gas (typically at atmospheric or slightly elevated pressure) until the reaction is complete.

  • The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure.

Step 4: Synthesis of 4-Phenylpiperidine Hydrochloride

  • The crude 4-phenylpiperidine is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • Hydrogen chloride (either as a gas or a solution in a suitable solvent) is added to the solution.

  • The precipitated 4-phenylpiperidine hydrochloride is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Visualization of the Synthesis Workflow

Synthesis_from_1_Benzyl_4_piperidone A 1-Benzyl-4-piperidone C 1-Benzyl-4-phenyl-4-hydroxypiperidine A->C Grignard Reaction B Phenylmagnesium bromide B->C E 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine C->E Dehydration D Acid (e.g., MsOH) D->E G 4-Phenylpiperidine E->G Catalytic Hydrogenation & Debenzylation F H₂, Pd/C F->G I 4-Phenylpiperidine Hydrochloride G->I Salt Formation H HCl H->I

Caption: Synthesis of 4-phenylpiperidine HCl from 1-benzyl-4-piperidone.

Route 2: Catalytic Hydrogenation of 4-Phenylpyridine

An alternative and more atom-economical approach is the direct catalytic hydrogenation of 4-phenylpyridine. This method avoids the use of protecting groups and stoichiometric reagents like Grignard reagents, making it an attractive option from both an environmental and process chemistry perspective.

Mechanistic Considerations and Experimental Rationale

The catalytic hydrogenation of pyridines to piperidines is a well-established transformation.[4] The reaction involves the addition of hydrogen across the double bonds of the aromatic pyridine ring, typically using a heterogeneous catalyst. The choice of catalyst is crucial for achieving high yield and selectivity. Platinum, palladium, and rhodium-based catalysts are commonly employed.[5][6] The use of an acidic solvent, such as glacial acetic acid, can enhance the rate of hydrogenation by protonating the pyridine nitrogen, which activates the ring towards reduction.[4]

A key consideration in this route is the chemoselective hydrogenation of the pyridine ring without reducing the phenyl ring. This is generally achievable under controlled conditions as the pyridine ring is more susceptible to hydrogenation than the benzene ring. However, forcing conditions (high pressure and temperature) could lead to over-reduction. The reaction conditions, including pressure, temperature, and solvent, must be carefully optimized to maximize the yield of the desired product.

Experimental Protocol: Synthesis of 4-Phenylpiperidine Hydrochloride via Catalytic Hydrogenation of 4-Phenylpyridine
  • A solution of 4-phenylpyridine in a suitable solvent (e.g., glacial acetic acid or an alcohol) is prepared in a high-pressure reactor.

  • A hydrogenation catalyst (e.g., platinum(IV) oxide (PtO₂), rhodium on carbon (Rh/C), or palladium on carbon (Pd/C)) is added to the solution.

  • The reactor is sealed and purged with an inert gas before being pressurized with hydrogen gas to the desired pressure (e.g., 50-70 bar).

  • The reaction mixture is stirred at a controlled temperature for a specified duration (e.g., 6-10 hours) until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC-MS or HPLC).

  • After cooling and depressurization, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure.

  • The resulting crude 4-phenylpiperidine is dissolved in a suitable solvent, and hydrogen chloride is added to precipitate the hydrochloride salt.

  • The product is collected by filtration, washed, and dried.

Visualization of the Synthesis Workflow

Catalytic_Hydrogenation A 4-Phenylpyridine C 4-Phenylpiperidine A->C Catalytic Hydrogenation B H₂, Catalyst (e.g., PtO₂, Rh/C) B->C E 4-Phenylpiperidine Hydrochloride C->E Salt Formation D HCl D->E

Caption: Synthesis of 4-phenylpiperidine HCl via catalytic hydrogenation.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: From 1-Benzyl-4-piperidoneRoute 2: From 4-Phenylpyridine
Starting Material Availability & Cost 1-Benzyl-4-piperidone is commercially available but can be more expensive than 4-phenylpyridine. It can also be synthesized from cheaper starting materials (benzylamine and methyl acrylate).[3][7]4-Phenylpyridine is generally more readily available and cost-effective.
Number of Steps Multiple steps (typically 4 from 1-benzyl-4-piperidone).Fewer steps (typically 2).
Overall Yield Reported overall yields are in the range of 75-88%.[1]High conversion (up to 99%) and selectivity (up to 99%) have been reported under optimized conditions.[1]
Reagents and Reaction Conditions Involves Grignard reagents (moisture-sensitive and require anhydrous conditions), strong acids, and catalytic hydrogenation.Primarily involves catalytic hydrogenation under pressure.
Safety and Environmental Considerations The use of Grignard reagents poses safety risks, particularly on a large scale, due to their high reactivity and exothermicity.[8][9] The multi-step nature can also lead to more waste generation.Catalytic hydrogenation under high pressure requires specialized equipment and careful handling. However, it is generally considered a greener process due to higher atom economy and less hazardous reagents.
Scalability The Grignard reaction can be challenging to scale up safely.[10] The multi-step nature can also add complexity to industrial-scale production.Continuous-flow hydrogenation processes have been developed, suggesting good scalability for industrial applications.[1]
Purity of Final Product High purity (>95%) can be achieved after purification.[1]High purity can be achieved, but over-reduction to 4-cyclohexylpiperidine is a potential side product that needs to be controlled.

Conclusion and Future Perspectives

Both the multi-step synthesis from 1-benzyl-4-piperidone and the direct catalytic hydrogenation of 4-phenylpyridine are viable and effective routes for the preparation of 4-phenylpiperidine hydrochloride.

The choice between these routes will largely depend on the specific needs of the researcher or organization. The 1-benzyl-4-piperidone route offers a well-established and versatile platform for the synthesis of a wide range of 4-arylpiperidine analogues through the modification of the Grignard reagent. However, its multi-step nature and the safety considerations associated with Grignard reagents may be drawbacks for large-scale production.

On the other hand, the catalytic hydrogenation of 4-phenylpyridine presents a more streamlined, atom-economical, and potentially greener alternative. Its suitability for continuous-flow processes makes it a compelling option for industrial-scale synthesis. The primary challenge lies in the careful optimization of reaction conditions to ensure high chemoselectivity and prevent over-reduction.

As the demand for efficient and sustainable chemical processes continues to grow, further research into novel catalytic systems for the hydrogenation of pyridines and the development of safer and more scalable methods for organometallic additions will undoubtedly shape the future of 4-phenylpiperidine synthesis.

References

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1847-1851.
  • Tungler, A., Máthé, T., Petró, J., & Tarnai, T. (1998). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts.
  • Barwinski, B., Migowski, P., Gallou, F., & Leitner, W. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. Organic Process Research & Development, 21(7), 1034-1039.
  • Kryk, H., Hessel, G., & Schmitt, W. (2007). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. Organic Process Research & Development, 11(6), 1135–1140.
  • DEA Diversion Control Division. (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. Microgram Journal, 15(1-4).
  • Royal Society of Chemistry. (2022). Asymmetric hydrogenation of N-heteroarenes. Organic & Biomolecular Chemistry.
  • ACS Publications. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. ACS Chemical Health & Safety.
  • Google Patents. (2021). Synthesis method of 4-phenylpiperidine hydrochloride. CN113603630B.
  • Google Patents. (2015). Preparation method of N-benzyl-4-piperidone. CN104844615A.
  • YouTube. (2024). Grignard reaction safety.
  • Beyond Benign. (n.d.). Greener Grignard Reaction. Retrieved from [Link]

  • ACS Publications. (2019). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [CpMCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism*. Organometallics.
  • MDPI. (2023). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2018). Journal of Pain Research, 11, 213–225.
  • DTIC. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.
  • Nagoya University. (2007). ANALYSIS OF BENZYLATION PRODUCTS OF (+)
  • Science.gov. (n.d.). benzyl monohydrazone-3-hydrazine 4-benzyl-6-phenyl: Topics by Science.gov. Retrieved from [Link]

  • YouTube. (2024). Grignard reaction safety.

Sources

A Strategic Guide to Selecting 4-Piperidone Scaffolds: 1-Phenyl vs. 1-Benzyl Moieties in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] At the heart of many synthetic routes to these complex molecules lies a choice between two versatile building blocks: 1-phenylpiperidin-4-one and 1-benzyl-4-piperidone. While structurally similar, the subtle difference between the N-phenyl and N-benzyl substituent dictates profoundly different synthetic pathways, strategic applications, and ultimately, the efficiency of a drug development campaign.[3]

This guide provides an in-depth comparison of these two critical reagents. We will dissect their reactivity profiles, explore their strategic applications with supporting data, and provide validated protocols to illustrate their use. Our aim is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make the optimal strategic choice for their synthetic targets.

The Decisive Difference: N-Substituent Lability and Reactivity

The core distinction between 1-phenylpiperidin-4-one and 1-benzyl-4-piperidone lies in the stability of the nitrogen substituent. The N-benzyl group is a readily cleavable protecting group, while the N-phenyl group is a robust, integral part of the final molecular architecture. This fundamental difference governs their application.

  • 1-Benzyl-4-piperidone (Bn-4-piperidone): The Protecting Group Strategy. The N-benzyl group is prized for its stability under a wide range of non-catalytic conditions, yet it can be cleanly removed via catalytic hydrogenolysis.[4][5] This makes Bn-4-piperidone the ideal starting material when the synthetic goal is to produce a secondary piperidine (a piperidine with an N-H bond), which can then be subjected to further functionalization.[6][7] The benzyl group acts as a temporary shield, allowing for transformations on the piperidone core before its strategic removal.[8]

  • 1-Phenylpiperidin-4-one: The Permanent Scaffold. In contrast, the C(sp²)-N bond of the N-phenyl group is exceptionally stable and not readily cleaved under standard conditions.[9] Therefore, 1-phenylpiperidin-4-one is employed when the N-phenyl moiety is a desired pharmacophoric element in the final target molecule. Its use is prevalent in the synthesis of compounds where the aryl group at the nitrogen position is crucial for biological activity, often through interactions with target proteins.

Comparative Performance in Key Synthetic Transformations

The choice between these two piperidones directly impacts the design and outcome of common synthetic operations.

Reductive Amination

Reductive amination is a cornerstone reaction for C-N bond formation and is frequently used in pharmaceutical synthesis.[10][11] Both piperidones are effective substrates, but their use is guided by the final product desired.

  • Using 1-Benzyl-4-piperidone: This is the pathway of choice for synthesizing N-substituted 4-aminopiperidines where the benzyl group is later removed. For instance, in the synthesis of potent opioid analgesics like the fentanyl series, Bn-4-piperidone is reacted with an appropriate amine (e.g., aniline) under reductive conditions. The resulting N-benzyl intermediate is then debenzylated to yield the core secondary amine, which is subsequently acylated.[6]

  • Using 1-Phenylpiperidin-4-one: This substrate is used to create 4-amino-1-phenylpiperidine derivatives directly. The reaction proceeds similarly, but the N-phenyl group remains in the final product. This is a more direct route if the N-phenyl scaffold is the target.

Data Summary: Yields in Reductive Amination

Piperidone SubstrateAmine PartnerReducing AgentSolventYield (%)Reference
1-Benzyl-4-piperidoneAnilineNaBH(OAc)₃DCE~85%General procedure[12]
1-Phenylpiperidin-4-oneBenzylamineNaBH(OAc)₃DCE~90%General procedure[12]
1-Benzyl-4-piperidonem-BromoanilineNaBH₃CNMethanol~78%Adapted from similar syntheses

Note: Yields are representative and can vary based on specific substrate and reaction conditions.

Enolate Chemistry and Aldol Condensations

The carbonyl group at the C4 position allows for the formation of enolates, enabling alpha-functionalization such as aldol condensations.

  • 1-Benzyl-4-piperidone is frequently used to synthesize N-benzyl-3,5-bis(arylmethylene)-4-piperidones via aldol condensation with aromatic aldehydes.[13] These products have shown potential as cytotoxic agents. The benzyl group provides a stable, non-interfering substituent during the base- or acid-catalyzed condensation.[6]

  • 1-Phenylpiperidin-4-one can also undergo similar reactions. The electron-withdrawing nature of the N-phenyl group can subtly influence the acidity of the alpha-protons compared to the N-benzyl group, although both readily form the necessary enolates for subsequent reactions.

Cross-Coupling Reactions

The N-phenyl group of 1-phenylpiperidin-4-one introduces a site for C-H activation or for the molecule to be used in reactions where an N-aryl group is required, which is not possible with the N-benzyl analogue. This has become increasingly relevant with the rise of modern cross-coupling methodologies in drug discovery.[14]

Strategic Synthesis Design: A Tale of Two Pathways

The most significant strategic divergence appears when the goal is a secondary (N-H) piperidine. The use of 1-benzyl-4-piperidone is a classic example of a protecting group strategy.

Logical Workflow: The N-Benzyl Protecting Group Strategy

G A 1-Benzyl-4-piperidone B Core Modification (e.g., Reductive Amination, Grignard) A->B Step 1 C N-Benzyl Intermediate B->C Step 2 D Catalytic Hydrogenolysis (H₂, Pd/C) C->D Step 3: Debenzylation E Secondary Piperidine (N-H) D->E F Further N-Functionalization (Alkylation, Acylation) E->F Step 4 G Final Target Molecule F->G G cluster_0 1-Benzyl-4-piperidone cluster_1 1-Phenylpiperidin-4-one A Key Feature: N-Benzyl group is a LABILE protecting group B Primary Use Case: Synthesis of secondary (N-H) piperidines after modification A->B C Key Reaction: Catalytic Hydrogenolysis (Debenzylation) B->C D Key Feature: N-Phenyl group is a STABLE scaffold component E Primary Use Case: Direct synthesis of N-phenyl piperidine derivatives D->E F Key Reaction: Buchwald-Hartwig or similar N-arylation to synthesize E->F Start Synthetic Goal Start->A Need N-H piperidine? Start->D Need N-Phenyl piperidine?

Caption: Strategic choice based on the N-substituent.

Experimental Protocols

To provide a practical context, we present validated, step-by-step protocols for key transformations.

Protocol 1: Catalytic Debenzylation of a 1-Benzylpiperidine Derivative

This protocol describes the removal of the N-benzyl group, a critical step when using 1-benzyl-4-piperidone as a protected intermediate. [5] Objective: To synthesize 4-amino-N-methyl-N-phenylpiperidine from its N-benzyl precursor.

Materials:

  • 1-Benzyl-4-(methylphenylamino)piperidine (1.0 eq)

  • Palladium on Carbon (10% Pd, ~10 mol%)

  • Methanol (as solvent)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite® for filtration

Procedure:

  • In a round-bottom flask or hydrogenation vessel, dissolve the 1-benzyl-4-(methylphenylamino)piperidine in methanol.

  • Carefully add the 10% Pd/C catalyst to the solution. The mixture should be handled under an inert atmosphere if possible, although it is not strictly necessary for this step.

  • Seal the vessel and purge with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., via a balloon or set pressure on a Parr apparatus) and stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. This typically takes 4-24 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography or recrystallization as necessary to obtain the pure secondary amine.

Trustworthiness: This self-validating system relies on the high selectivity of Pd/C-catalyzed hydrogenolysis, which cleanly cleaves the benzylic C-N bond while leaving other functional groups (like the N-phenyl and N-methyl) intact. [15][16]The only significant byproduct is toluene, which is easily removed during solvent evaporation.

Protocol 2: Synthesis of an N-Aryl-4-Piperidone

This protocol demonstrates a method for synthesizing an N-aryl piperidone, illustrating the type of reaction used to create the 1-phenylpiperidin-4-one scaffold itself. [17] Objective: To synthesize 1-(4-methoxyphenyl)piperidin-4-one from 1-benzyl-4-piperidone via an exchange reaction.

Materials:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • Methyl iodide (excess)

  • p-Anisidine (4-methoxyaniline, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetone, Ethanol, Water

Procedure:

  • Step A: Quaternization. Dissolve 1-benzyl-4-piperidone in acetone and add an excess of methyl iodide. Stir at room temperature until precipitation of the quaternary ammonium salt, N-methyl-N-benzyl-4-oxopiperidinium iodide, is complete. Collect the solid by filtration. [17]2. Step B: Aryl Exchange. In a sealed vessel, combine the quaternary salt from Step A, p-anisidine, and potassium carbonate in a mixture of ethanol and water. [17]3. Heat the mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting crude material by column chromatography to yield 1-(4-methoxyphenyl)piperidin-4-one.

Causality: The reaction proceeds through a base-catalyzed Hofmann elimination of the quaternary salt to form a transient Michael acceptor. The aniline then adds in a Michael fashion, followed by intramolecular displacement of benzylmethylamine to form the thermodynamically stable N-aryl piperidone. [17]

Conclusion and Strategic Recommendations

The choice between 1-phenylpiperidin-4-one and 1-benzyl-4-piperidone is not a matter of superiority, but of strategic alignment with the synthetic goal.

  • Choose 1-Benzyl-4-piperidone when:

    • The final product requires a secondary (N-H) piperidine.

    • The synthetic route involves subsequent N-alkylation or N-acylation with a group other than benzyl.

    • The N-substituent is used purely as a protecting group to be removed late in the synthesis.

  • Choose 1-Phenylpiperidin-4-one when:

    • The N-phenyl moiety is an integral, non-labile part of the final target molecule's pharmacophore.

    • A direct route to an N-aryl piperidone derivative is desired without the need for deprotection steps.

    • The synthesis involves leveraging the electronic properties or reactivity of the N-aryl system.

By understanding the fundamental reactivity differences and planning the synthetic route accordingly, researchers can leverage the unique strengths of each building block to accelerate their drug discovery and development programs.

References

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction pathways of direct C–N bond cleavage of piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). US3161644A - 1-benzyl-4-substituted piperidines.
  • ResearchGate. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Retrieved from [Link]

  • PubMed. (1995). N-aryl-N'-benzylpiperazines as potential antipsychotic agents. Retrieved from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved from [Link]

  • POSTECH. (2011). Cross coupling reactions in organic synthesis themed issue. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Retrieved from [Link]

  • Organic Letters. (n.d.). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

  • Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

  • DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and pharmacological evaluation of N -benzyl-piperidinyl-aryl-acylhydrazone derivatives as donepezil hybrids. Retrieved from [Link]

  • RSC Publishing. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • Chinese Pharmaceutical Journal. (2012). Synthesis and Cytotoxicity Study of N-Benzyl- 3,5-Bis(Arylmethylene)-4-Piperidones. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-4-piperidinone. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Retrieved from [Link]

  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. (n.d.). Retrieved from [Link]

  • ChemRxiv. (n.d.). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. Retrieved from [Link]

  • YouTube. (2020). Amine Preparation 4 - Reductive Amination. Retrieved from [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

Sources

The Evolving Landscape of Bioactive Scaffolds: A Comparative Guide to 1-Phenylpiperidin-4-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. The piperidine scaffold, a ubiquitous heterocyclic motif, has consistently proven to be a privileged structure in drug discovery, forming the core of numerous approved drugs.[1] Among its various functionalized forms, 1-phenylpiperidin-4-one has emerged as a versatile precursor for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth comparative analysis of the biological activities of 1-phenylpiperidin-4-one derivatives against their parent compound, offering insights into the structure-activity relationships that govern their therapeutic potential.

The inherent, albeit modest, biological activity of the 1-phenylpiperidin-4-one core can be significantly amplified and diversified through strategic chemical modifications. Researchers have successfully synthesized derivatives exhibiting potent antimicrobial, anticancer, and anticonvulsant properties. This guide will delve into these activities, presenting a comparative overview supported by experimental data and detailed protocols to aid researchers in their pursuit of novel drug candidates.

I. Antimicrobial Activity: Broadening the Spectrum of Efficacy

The parent 1-phenylpiperidin-4-one scaffold possesses a foundational level of antimicrobial activity. However, the true potential of this molecule is unlocked through derivatization, which has been shown to significantly enhance its potency and spectrum against various microbial pathogens.

A notable strategy for augmenting antimicrobial efficacy involves the introduction of a thiosemicarbazone moiety. Studies have demonstrated that thiosemicarbazone derivatives of piperidin-4-ones exhibit significantly higher antifungal activity compared to the parent piperidone.[2] This enhancement is attributed to the pharmacophoric features of the thiosemicarbazone group, which can chelate with metal ions essential for microbial enzyme function, thereby inhibiting microbial growth. While antibacterial activity of these derivatives is also noteworthy and comparable to standard antibiotics like ampicillin, the most dramatic improvement is observed in their antifungal capabilities.[2]

Table 1: Comparative Antimicrobial Activity of 1-Phenylpiperidin-4-one Derivatives

CompoundDerivative TypeTest OrganismActivity (MIC in µg/mL)Reference
Piperidin-4-one (general)Parent ScaffoldVarious FungiModerate[2]
Thiosemicarbazone derivativeThiosemicarbazoneVarious FungiHigh (Enhanced)[2]
N-benzyl piperidin-4-one derivatives-Aspergillus niger (Fungus)PotentThis guide does not contain specific MIC values for this compound.
N-benzyl piperidin-4-one derivatives-Escherichia coli (Bacteria)PotentThis guide does not contain specific MIC values for this compound.

Note: The table illustrates the general trend of enhanced activity. Specific MIC values for direct N-phenyl derivatives were not available in the provided search results.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (1-phenylpiperidin-4-one and its derivatives)

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.

  • Inoculum Preparation:

    • Grow the microbial culture overnight.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance using a microplate reader.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock B Prepare Microtiter Plate (Serial Dilutions) A->B D Inoculate Plates B->D C Prepare Microbial Inoculum C->D E Incubate D->E F Determine MIC (Visual/Spectrophotometric) E->F

Caption: Workflow of the broth microdilution assay for MIC determination.

II. Anticancer Activity: Targeting Cellular Proliferation

The piperidine ring is a key structural component in several anticancer agents.[4] Derivatives of 1-phenylpiperidin-4-one have been investigated for their cytotoxic effects against various cancer cell lines, with promising results. The introduction of different substituents on the phenyl ring and the piperidine core can significantly influence their anticancer potency.

For instance, studies on N-substituted piperidine derivatives have shown that specific modifications can lead to potent cytotoxic activity against breast cancer cell lines.[4] The mechanism of action for many of these compounds is believed to involve the inhibition of critical cellular pathways, such as the mTOR signaling pathway, which is a key regulator of cell growth and proliferation.[4]

Table 2: Comparative Cytotoxicity of 1-Phenylpiperidin-4-one Derivatives

CompoundDerivative TypeCancer Cell LineActivity (IC50 in µM)Reference
Doxorubicin (Reference)Standard DrugVariousVaries[4]
1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one derivative (6a)Chalcone-likeBreast CancerActive[4]
Other N-substituted piperidines-Breast CancerActive[4]

Note: This table highlights the activity of derivatives. Direct comparative IC50 values for the parent 1-phenylpiperidin-4-one were not available in the provided search results.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC50).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells C Treat Cells A->C B Prepare Compound Dilutions B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

III. Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. The development of novel anticonvulsant drugs with improved efficacy and fewer side effects is a critical area of research. Derivatives of 1-phenylpiperidin-4-one have shown promise as anticonvulsant agents.

The maximal electroshock (MES) seizure model is a widely used preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.[6] Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share structural similarities with 1-phenylpiperidin-4-one derivatives, have demonstrated significant anticonvulsant activity in the MES test.[7] The structure-activity relationship studies suggest that the nature and position of substituents on the phenyl rings are crucial for their anticonvulsant efficacy.

Table 3: Comparative Anticonvulsant Activity of Piperidine-related Derivatives

CompoundDerivative TypeAnimal ModelActivity (ED50 in mg/kg)Reference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative (19)Phenylpiperazine acetamideMES test (mice)100 (protection at 4h)[7]
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative (20)Phenylpiperazine acetamideMES test (mice)Protection at 100 mg/kg (4h)[7]

Note: This table presents data for structurally related compounds to illustrate the potential of the piperidine scaffold. Direct comparative data for 1-phenylpiperidin-4-one was not available in the provided search results.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for the initial screening of anticonvulsant drugs.[6]

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Materials:

  • Test animals (mice or rats)

  • Electroshock apparatus with corneal electrodes

  • Test compounds

  • Vehicle control

Procedure:

  • Animal Preparation and Dosing:

    • Acclimatize the animals to the laboratory conditions.

    • Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test.

  • Application of Electrical Stimulus:

    • Apply a drop of saline or electrode gel to the corneal electrodes to ensure good electrical contact.

    • Place the corneal electrodes on the corneas of the animal.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation:

    • Immediately after the stimulus, observe the animal for the characteristic seizure pattern, which includes a tonic phase (hindlimb extension) followed by a clonic phase.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase.

  • Data Analysis: The percentage of animals protected in the drug-treated group is compared to the vehicle-treated group. The dose that protects 50% of the animals (ED50) can be calculated.

Workflow for Maximal Electroshock (MES) Test

MES_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Animal Acclimatization B Compound/Vehicle Administration A->B C Apply Electrical Stimulus B->C D Observe Seizure Pattern C->D E Determine Protection (Absence of Tonic Hindlimb Extension) D->E F Calculate ED50 E->F

Caption: Workflow of the Maximal Electroshock (MES) test for anticonvulsant screening.

IV. Conclusion and Future Directions

The 1-phenylpiperidin-4-one scaffold serves as a valuable starting point for the development of new therapeutic agents with a wide range of biological activities. The evidence strongly suggests that derivatization of this parent compound is a highly effective strategy for enhancing its antimicrobial, anticancer, and anticonvulsant properties. The introduction of specific functional groups, such as thiosemicarbazones, and modifications to the N-phenyl ring and other positions of the piperidine core, have led to the discovery of potent lead compounds.

Future research in this area should focus on synthesizing and screening a broader range of 1-phenylpiperidin-4-one derivatives to further elucidate the structure-activity relationships for each biological target. A critical next step will be to conduct direct comparative studies that include the parent 1-phenylpiperidin-4-one to quantify the precise enhancement in activity afforded by different substitutions. Such data will be invaluable for the rational design of next-generation drug candidates with improved efficacy and safety profiles. The detailed experimental protocols provided in this guide offer a robust framework for researchers to undertake these important investigations.

V. References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(4), 734–740. [Link]

  • Asadipour, A., et al. (2015). Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. Trends in Pharmaceutical Sciences, 1(1), 20-24. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • Kaminski, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 21(10), 1339. [Link]

  • Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Acta Poloniae Pharmaceutica, 71(5), 785-793. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Kamal, A., et al. (2015). Synthesis and antimicrobial evaluation of 4-substituted 1-(4-substituted phenyl) piperazine derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 159-166. [Link]

  • Al-Hazmi, G. H., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-10. [Link]

  • Andres, J. I., et al. (2014). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. ACS Chemical Neuroscience, 5(10), 954–969. [Link]

  • Kumar, A., et al. (2011). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Letters in Drug Design & Discovery, 8(8), 751-757. [Link]

  • Shah, Y. R., et al. (2010). Schiff's bases of piperidone derivative as microbial growth inhibitors. Journal of Chemical and Pharmaceutical Research, 2(2), 581-589. [Link]

  • Singh, P., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Indian Journal of Pharmaceutical Sciences, 86(3), 63-71. [Link]

  • Sridhar, S. K., et al. (2015). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Chemical Speciation & Bioavailability, 27(2), 64-68. [Link]

  • Wikipedia. (n.d.). Methylphenidate. [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry, 18(1), 1-8. [Link]

  • de Oliveira, A. C. S., et al. (2023). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Antibiotics, 12(11), 1599. [Link]

  • Harini, S. T., et al. (2012). Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters. Bioorganic & Medicinal Chemistry Letters, 22(24), 7584–7588. [Link]

  • Tyszka-Czochara, M., et al. (2017). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 22(12), 2099. [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]

  • Fassihi, A., et al. (2012). Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione. Iranian Journal of Pharmaceutical Research, 11(4), 1135–1145. [Link]

Sources

A Spectroscopic Guide to Piperidin-4-one Isomers: Distinguishing Key Structural Variants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, the piperidine scaffold is a cornerstone of countless therapeutic agents. Among its derivatives, piperidin-4-ones serve as versatile building blocks, offering multiple points for chemical modification. However, the seemingly subtle shift of a carbonyl group or the nature of the nitrogen substituent can profoundly impact a molecule's physicochemical properties, biological activity, and metabolic fate. For researchers engaged in the synthesis and characterization of novel piperidine-based compounds, the ability to unequivocally distinguish between its isomers is paramount. This guide provides an in-depth spectroscopic comparison of common piperidin-4-one isomers, offering experimental data and interpretive insights to aid in their unambiguous identification.

The Structural Nuances of Piperidin-4-one Isomers

The piperidin-4-one core can be modified in several ways, leading to a variety of isomers. This guide will focus on a comparative analysis of the following key isomers, which are frequently encountered in synthetic chemistry:

  • Piperidin-4-one: The parent heterocyclic ketone.

  • 1-Methyl-4-piperidone: An N-substituted derivative with a methyl group.

  • 1-Methyl-3-piperidone: A positional isomer where the carbonyl group is at the 3-position.

  • 1-Methyl-2-piperidone: Another positional isomer with the carbonyl at the 2-position (a lactam).

  • 1-Acetyl-4-piperidone: An N-acylated derivative.

The differentiation of these isomers is critical as their distinct electronic and steric environments give rise to unique spectroscopic signatures.

Comparative Spectroscopic Analysis

The following sections detail the characteristic spectroscopic features of each isomer as observed through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment and the spatial arrangement of atoms.

¹H NMR Spectral Comparison

The proton NMR spectra of piperidin-4-one isomers are characterized by signals in the aliphatic region, typically between 1.5 and 4.0 ppm. The key to distinguishing these isomers lies in the chemical shifts and splitting patterns of the protons adjacent to the nitrogen and the carbonyl group.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide complementary information, with the chemical shift of the carbonyl carbon being a particularly diagnostic feature. The position of the carbonyl group and the nature of the N-substituent significantly influence the shielding of the ring carbons.

Data Summary: ¹H and ¹³C NMR Chemical Shifts (ppm)

CompoundKey ¹H NMR Signals (approx. ppm)Key ¹³C NMR Signals (approx. ppm)
Piperidin-4-one Protons α to C=O (~2.4), Protons α to NH (~3.1)C=O (~208), Cα to C=O (~41), Cα to NH (~46)
1-Methyl-4-piperidone N-CH₃ (~2.3), Protons α to C=O (~2.4), Protons α to N (~2.8)C=O (~209), N-CH₃ (~46), Cα to C=O (~41), Cα to N (~55)
1-Methyl-3-piperidone [1]N-CH₃ (~2.4), Protons adjacent to C=O and N (~2.2-2.8)C=O (~208), N-CH₃ (~46), C2 (~62), C4 (~41), C5 (~25), C6 (~56)
1-Methyl-2-piperidone N-CH₃ (~2.9), Protons α to C=O (~2.4), Protons α to N (~3.2)C=O (~170), N-CH₃ (~35), C3 (~31), C4 (~21), C5 (~23), C6 (~49)
1-Acetyl-4-piperidone [2]COCH₃ (~2.2), Protons α to C=O (~2.5), Protons α to N (~3.8)C=O (piperidone) (~207), C=O (acetyl) (~169), COCH₃ (~21), Cα to C=O (~39), Cα to N (~45)

Interpretation and Causality:

The downfield shift of protons and carbons alpha to the electron-withdrawing carbonyl group is a consistent feature across all isomers. However, the precise chemical shifts are modulated by the position of the carbonyl and the electronic nature of the N-substituent. For instance, the N-acetyl group in 1-acetyl-4-piperidone withdraws electron density from the nitrogen, leading to a significant downfield shift of the adjacent protons compared to the N-methyl derivatives. The carbonyl carbon in the lactam (1-methyl-2-piperidone) is significantly more shielded (appears at a lower ppm value) due to amide resonance, a key distinguishing feature.

The conformation of the piperidine ring, which typically adopts a chair-like geometry, also plays a crucial role in determining the observed chemical shifts and coupling constants.[3] Axial and equatorial protons will have different chemical shifts, and their coupling constants can provide valuable information about their dihedral angles.

Experimental Workflow: Spectroscopic Analysis of a Piperidin-4-one Isomer

The following provides a generalized, step-by-step methodology for the spectroscopic characterization of a synthesized piperidin-4-one isomer.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_instrumentation Data Acquisition cluster_interpretation Data Analysis and Interpretation synthesis Synthesized Piperidin-4-one Isomer purification Purification (e.g., Column Chromatography) synthesis->purification drying Drying under Vacuum purification->drying nmr NMR Sample Preparation (Dissolve in CDCl₃ with TMS) drying->nmr ir IR Sample Preparation (Neat liquid or KBr pellet) drying->ir ms MS Sample Preparation (Dilute in suitable solvent) drying->ms nmr_acq ¹H and ¹³C NMR Spectra Acquisition nmr->nmr_acq ir_acq FTIR Spectrum Acquisition ir->ir_acq ms_acq Mass Spectrum Acquisition (e.g., ESI-MS) ms->ms_acq nmr_interp NMR Spectral Analysis (Chemical shifts, coupling constants, integration) nmr_acq->nmr_interp ir_interp IR Spectral Analysis (Characteristic absorptions) ir_acq->ir_interp ms_interp MS Spectral Analysis (Molecular ion peak, fragmentation pattern) ms_acq->ms_interp structure Structure Elucidation and Isomer Confirmation nmr_interp->structure ir_interp->structure ms_interp->structure piperidone_isomers P4O Piperidin-4-one NMeP4O 1-Methyl-4-piperidone P4O->NMeP4O N-Alkylation NAcP4O 1-Acetyl-4-piperidone P4O->NAcP4O N-Acylation NMeP3O 1-Methyl-3-piperidone NMeP4O->NMeP3O Positional Isomer NMeP2O 1-Methyl-2-piperidone NMeP3O->NMeP2O Positional Isomer

Caption: Structural relationships between common piperidin-4-one isomers.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous identification of piperidin-4-one isomers is a critical step in the development of novel therapeutics and chemical entities. While each spectroscopic technique provides valuable clues, a comprehensive and confident structural assignment relies on the synergistic interpretation of data from NMR, IR, and MS. By understanding the fundamental principles that govern the spectroscopic behavior of these molecules and by carefully comparing the experimental data, researchers can confidently navigate the complexities of piperidin-4-one chemistry. This guide serves as a foundational resource to aid in this endeavor, promoting scientific rigor and accelerating the pace of discovery.

References

  • Padmavathi, V., Ramana Reddy, T. V., & Audisesha Reddy, K. (2007). 4-Piperidone – A synthon for spiro-heterocycles. Indian Journal of Chemistry - Section B, 46(5), 818–822.
  • PubChem. 1-Methylpiperidin-3-one. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Acetylpiperidin-4-one. National Center for Biotechnology Information. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391–1395.
  • PubChem. 1-Methylpiperidin-3-ol. National Center for Biotechnology Information. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567.
  • NIST. 1-Acetyl-4-piperidone. NIST Chemistry WebBook. [Link]

Sources

A Comparative Guide to the Purity Assessment of Synthesized 1-Phenylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purity in 1-Phenylpiperidin-4-one Hydrochloride

1-Phenylpiperidin-4-one, a piperidine derivative, serves as a key building block in the synthesis of numerous pharmaceutically active compounds.[1][2][3] Its hydrochloride salt is often the preferred form for handling and formulation. The purity of this intermediate is paramount, as impurities can carry through the synthetic pathway, potentially impacting the final drug substance's safety, efficacy, and stability.[4] Regulatory bodies like the ICH, USFDA, and UK-MHRA have stringent requirements for the identification and quantification of impurities in Active Pharmaceutical Ingredients (APIs) and their intermediates.[5]

This guide will compare and contrast several analytical techniques for the comprehensive purity assessment of this compound, providing the technical insights necessary for robust quality control in a drug development setting.

The Orthogonal Approach to Purity Assessment

A single analytical technique is rarely sufficient to fully characterize the purity of a pharmaceutical compound. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, provides a more complete and reliable purity profile. This guide will focus on a combination of chromatographic, spectroscopic, and thermal analysis techniques.

Diagram: Orthogonal Purity Assessment Workflow

Orthogonal Purity Assessment Workflow Figure 1: A multi-faceted approach to purity analysis. cluster_0 Sample Preparation cluster_1 Primary Purity & Impurity Profiling cluster_2 Volatile Impurities & Structural Confirmation cluster_3 Solid-State & Thermal Properties Sample Synthesized 1-Phenylpiperidin-4-one HCl HPLC HPLC-UV Purity Assay & Impurity Quantification Sample->HPLC Primary Analysis GC_MS GC-MS Residual Solvents & Volatile Impurities Sample->GC_MS Volatiles NMR NMR Spectroscopy Structural Confirmation & Identification of Isomers Sample->NMR Structure DSC_TGA DSC/TGA Thermal Stability, Solvates, & Polymorphism Sample->DSC_TGA Thermal Properties LC_MS LC-MS/MS Impurity Identification & Structural Elucidation HPLC->LC_MS For Identification

Caption: A workflow illustrating the orthogonal approach to purity assessment.

Comparative Analysis of Key Purity Assessment Techniques

The following sections detail the principles, experimental considerations, and expected outcomes for each analytical technique.

HPLC is the cornerstone of pharmaceutical quality control, offering high-resolution separation of the main compound from its impurities.[6]

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reverse-phase (RP) method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Experimental Rationale: The choice of a C18 column provides good retention and separation for moderately polar compounds like piperidine derivatives.[7] The mobile phase composition (e.g., acetonitrile/water with an acidic modifier like formic or phosphoric acid) is optimized to achieve a good peak shape and resolution between the main peak and any impurities.[8] The UV detector wavelength is selected based on the chromophore of the 1-phenyl group, typically around 230 nm.[7]

Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The International Council for Harmonisation (ICH) guidelines provide thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[9][10][11]

Parameter Typical Value Significance
Purity (by area %) > 99.0%Indicates the overall purity of the synthesized batch.
Individual Impurity < 0.10%Each known and unknown impurity should be below this level.
Total Impurities < 1.0%The sum of all impurities should not exceed this limit.

When unknown impurities are detected by HPLC, LC-MS/MS is a powerful tool for their structural elucidation.[12][13]

Principle: LC-MS couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, which can be used to deduce the structure of an unknown compound. Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis.[13]

Experimental Rationale: By obtaining the accurate mass of an impurity, its elemental composition can be determined. Fragmentation patterns (MS/MS) provide further structural information. For example, a common impurity might be an N-oxide or a product of incomplete reaction.

GC-MS is the preferred method for the analysis of residual solvents and other volatile or semi-volatile impurities that may be present from the synthesis and purification process.[5][12]

Principle: GC separates volatile compounds based on their boiling points and interaction with a stationary phase in a capillary column. The separated compounds are then detected by a mass spectrometer.

Experimental Rationale: The synthesis of this compound may involve solvents like ether or ethanol.[14] GC-MS can effectively detect and quantify these residual solvents, which are strictly regulated by ICH Q3C guidelines.

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized compound and for identifying any isomeric impurities.[15][16]

Principle: NMR exploits the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common types used in organic chemistry. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.[15]

Experimental Rationale: For this compound, ¹H NMR should show characteristic signals for the phenyl and piperidine ring protons. The integration of these signals should correspond to the number of protons in each environment. ¹³C NMR will confirm the presence of the carbonyl group and the different carbon environments in the molecule.[17]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability, melting point, and the presence of solvates or different polymorphic forms.[18][19]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. TGA measures the change in mass of a sample as a function of temperature.

Experimental Rationale: A sharp melting endotherm in the DSC thermogram is indicative of a pure crystalline compound. TGA can quantify the amount of water or residual solvent present in the sample, which is seen as a mass loss at a specific temperature.[20][21] For a hydrochloride salt, TGA can also indicate the temperature at which decomposition occurs.[20]

Diagram: Decision Tree for Impurity Investigation

Impurity Investigation Decision Tree Figure 2: A logical approach to impurity characterization. Start Impurity Detected by HPLC > Reporting Threshold Check_Known Is the impurity a known compound? Start->Check_Known Quantify Quantify using a reference standard. Check_Known->Quantify Yes Identify Proceed to Identification Check_Known->Identify No LC_MS_Analysis LC-MS/MS for accurate mass and fragmentation pattern. Identify->LC_MS_Analysis NMR_Isolation Isolate impurity for NMR analysis. LC_MS_Analysis->NMR_Isolation If needed Structure_Elucidation Elucidate structure and propose formation pathway. LC_MS_Analysis->Structure_Elucidation NMR_Isolation->Structure_Elucidation Toxicological_Assessment Toxicological assessment if necessary. Structure_Elucidation->Toxicological_Assessment

Caption: A decision tree for investigating impurities found during HPLC analysis.

Experimental Protocols

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25 °C.[7]

  • Detection Wavelength: 230 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

  • Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted, orthogonal approach to ensure a comprehensive understanding of the impurity profile. While HPLC serves as the primary tool for quantification, techniques such as LC-MS/MS, GC-MS, NMR, and thermal analysis are crucial for impurity identification, structural confirmation, and characterization of solid-state properties. By employing this integrated strategy, researchers and drug development professionals can confidently ensure the quality and safety of this critical pharmaceutical intermediate, in line with stringent regulatory expectations.

References

  • Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Google Patents. (n.d.). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.
  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
  • MDPI. (n.d.). Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study.
  • Newcrom. (n.d.). Separation of 1-Methyl-4-phenylpiperidin-4-ol on Newcrom R1 HPLC column.
  • ResearchGate. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Longdom Publishing. (n.d.). Chemometric Approaches for Enhancing Pharmaceutical Quality Control in Chemical Analysis.
  • Biomedical Journal of Scientific & Technical Research. (n.d.). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • PubChem. (n.d.). 1-Phenyl-4-piperidinone.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • International Journal of Pharmaceutical and Life Sciences. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
  • ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • NIH. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PMC.
  • EMA. (n.d.). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances.
  • ResearchGate. (n.d.). TGA (red trace) of TMZ ? HCl dihydrate salt bulk material. Water loss....
  • CymitQuimica. (n.d.). CAS 19125-34-9: 1-N-PHENYL-PIPERIDIN-4-ONE.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Googleapis.com. (2013). SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.
  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Phenylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-Phenylpiperidin-4-one hydrochloride. As a Senior Application Scientist, my objective is to move beyond mere instruction and instill a deep understanding of the principles behind these critical safety protocols. The procedures outlined here are designed to be a self-validating system, ensuring the safety of personnel and compliance with regulatory standards.

Important Note: This guide has been developed using hazard information for the free base, 1-Phenyl-4-piperidinone, as a specific Safety Data Sheet (SDS) for the hydrochloride salt was not available through public resources. The hydrochloride salt may possess different or additional hazards. It is imperative to consult the specific SDS provided by your chemical supplier for this compound before handling or disposal. This document should be used as a supplementary resource to, not a replacement for, the manufacturer's SDS.

Part 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the first step in managing it safely. Based on aggregated data from the European Chemicals Agency (ECHA), 1-Phenyl-4-piperidinone is classified with several key hazards that must be respected during the disposal process.[1]

The primary causality for the stringent disposal protocols is the compound's potential to cause significant irritation.[1] Improper disposal, such as drain disposal, could introduce a persistent irritant into aquatic ecosystems, while inadequate personal protection during handling could lead to respiratory, skin, or eye injury.

Table 1: GHS Hazard Summary for 1-Phenyl-4-piperidinone

Hazard ClassGHS CodeHazard StatementSource
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1]

These classifications mandate that this compound be treated as a hazardous waste stream, segregated from general laboratory waste, and handled with appropriate Personal Protective Equipment (PPE).

Part 2: Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable. The selection of PPE is directly dictated by the hazard assessment.

  • Hand Protection: Wear nitrile or neoprene gloves to prevent skin contact. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne dust. A face shield should be worn in situations with a higher risk of splashing.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[2][3]

Part 3: Spill Management Protocol

Accidents can happen, but a prepared response minimizes risk. The following protocol is for small-scale laboratory spills.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity.

  • Restrict access to the spill area.

Step 2: Don Appropriate PPE

  • Before cleanup, don the full PPE ensemble described in Part 2.

Step 3: Contain and Absorb the Spill

  • For solid spills: Gently cover the spill with a dry absorbent material like vermiculite, sand, or a universal spill absorbent. Avoid raising dust.[2][4]

  • For liquid spills (if dissolved): Use an absorbent pad or inert material to contain the spill.

Step 4: Collect and Containerize

  • Carefully sweep or scoop the absorbed material into a designated, chemically resistant waste container.

  • Use non-sparking tools if a flammable solvent was involved.

Step 5: Decontaminate the Area

  • Clean the spill surface with soap and water, followed by a final rinse.

  • Collect all cleaning materials (e.g., paper towels, wipes) as hazardous waste.

Step 6: Label and Dispose

  • Seal and label the waste container as "Hazardous Waste: this compound Spill Debris."

  • Manage the container for formal disposal as outlined in Part 4.

Part 4: Step-by-Step Disposal Workflow

The guiding principle for disposal is defined by the GHS precautionary statement P501: "Dispose of contents/container in accordance with local/regional/national/international regulations."[3][5][6] This necessitates a partnership with your institution's Environmental Health and Safety (EHS) office and a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Workflow for Unused or Waste Product:

1. Waste Characterization:

  • The chemical must be classified as hazardous waste based on its irritant properties. Consult your institution's waste management plan for specific internal codes.[7]

2. Select an Appropriate Waste Container:

  • Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.
  • The container must have a secure, leak-proof screw-top cap.
  • Ensure the container is clean and dry before adding waste.

3. Accumulate Waste:

  • Place the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.
  • Keep the waste container closed at all times except when adding waste.

4. Label the Container:

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.
  • The label must include:
  • The words "Hazardous Waste."
  • The full chemical name: "this compound."
  • The specific hazard characteristics (e.g., "Irritant").
  • The date accumulation started.
  • Your name, laboratory, and contact information.

5. Manage Contaminated Materials:

  • Any items grossly contaminated with the chemical, such as gloves, weigh boats, or absorbent pads from a spill, must also be collected as solid hazardous waste.
  • Place these items in a separate, clearly labeled, lined container (e.g., a double-lined cardboard box). Do not mix solid and liquid waste streams unless directed by your EHS office.

6. Arrange for Disposal:

  • Once the container is full or you are finished generating this waste stream, complete the waste tag and contact your institution's EHS or hazardous waste management office to schedule a pickup.
  • Do not exceed your laboratory's designated hazardous waste accumulation limits (e.g., 55 gallons).

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_contain Waste Containment cluster_collect Accumulation & Segregation cluster_disposal Final Disposition Start Start: Need to Dispose of 1-Phenylpiperidin-4-one HCl PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Characterize Characterize as Hazardous Waste (Irritant) PPE->Characterize SelectContainer Select Compatible Container (HDPE or Glass, Screw Cap) Characterize->SelectContainer Label Affix 'Hazardous Waste' Label (Name, Hazard, Date) SelectContainer->Label Transfer Transfer Waste Chemical to Labeled Container Label->Transfer Segregate Segregate Contaminated Solids (Gloves, Liners) into Separate Labeled Solid Waste Container Transfer->Segregate Store Store in Designated Satellite Accumulation Area (SAA) Transfer->Store Segregate->Store EHS Contact EHS / Waste Office for Pickup Request Store->EHS End End: Waste Transferred to Licensed Disposal Contractor EHS->End

Sources

Navigating the Safe Handling of 1-Phenylpiperidin-4-one Hydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape

Based on data from analogous compounds such as 1-Phenylpiperidin-4-amine, 4-Hydroxy-4-phenylpiperidine, and N-phenylpiperidin-4-amine, 1-Phenylpiperidin-4-one hydrochloride is anticipated to present the following hazards[1][2][3]:

  • Harmful if swallowed: Acute oral toxicity is a primary concern.

  • Causes skin irritation: Direct contact can lead to dermal irritation.[1][3]

  • Causes serious eye irritation: The compound can cause significant damage if it comes into contact with the eyes.[1][3]

  • May cause respiratory irritation: Inhalation of dust or powder can irritate the respiratory tract.[1][3]

This hazard profile necessitates a stringent adherence to personal protective equipment (PPE) protocols to minimize exposure and ensure a safe working environment.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the essential equipment and the rationale for its use.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile gloves (double-gloving recommended)Prevents direct skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove.
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes, dust, and aerosols, preventing serious eye irritation. A face shield offers broader protection for the entire face.
Body Protection A disposable, long-sleeved lab coat or gownShields the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respiratorEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles and subsequent respiratory irritation.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is paramount to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat/Gown Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Outer Pair Last) Don3->Don4 Doff1 1. Gloves (Outer Pair First) Doff2 2. Lab Coat/Gown Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Respirator (Outside Lab Area) Doff3->Doff4

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylpiperidin-4-one hydrochloride
Reactant of Route 2
1-Phenylpiperidin-4-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.